trans-1,3-Cyclohexanediol
描述
属性
IUPAC Name |
(1R,3R)-cyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGYIOTPQVQJR-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
trans-1,3-Cyclohexanediol chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-1,3-Cyclohexanediol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a fundamental building block in organic synthesis, valued for its specific stereochemical arrangement which imparts unique properties and reactivity. As a C₂-symmetric diol, its application spans from starting material in the synthesis of pharmaceuticals and fine chemicals to a scaffold for creating spatially diverse molecular libraries.[1] This guide provides an in-depth exploration of the structural and stereochemical nuances of this compound, including its conformational analysis, chirality, and spectroscopic characterization. Authored for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights to serve as an authoritative reference.
Foundational Stereochemistry of 1,3-Disubstituted Cyclohexanes
The cyclohexane ring is not a planar hexagon; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[2] In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six axial positions, which are perpendicular to the approximate plane of the ring, and six equatorial positions, which are located in the approximate plane of the ring.
For a disubstituted cyclohexane like 1,3-cyclohexanediol, the spatial relationship between the two hydroxyl (-OH) groups gives rise to cis and trans geometric isomers.[3]
-
cis-isomer: Both substituents are on the same face of the ring (both "up" or both "down").
-
trans-isomer: The substituents are on opposite faces of the ring (one "up" and one "down").
This geometric isomerism is central to the molecule's physical properties, stability, and reactivity.
Chirality and Enantiomeric Forms of this compound
A critical feature of this compound is its chirality. The molecule possesses two stereocenters at carbons C1 and C3, the carbon atoms bonded to the hydroxyl groups. Unlike its cis counterpart, which has a plane of symmetry and is therefore an achiral meso compound, the trans isomer lacks any internal plane of symmetry.[4]
Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images, known as enantiomers.[4] These enantiomers are designated as (1R,3R)-cyclohexane-1,3-diol and (1S,3S)-cyclohexane-1,3-diol.
References
- 1. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]
- 2. Solved: Select the most stable conformer of cis-cyclohexane -1, 3 -diol. cis -1, 3 -cyclohexanedio [Chemistry] [ph.gauthmath.com]
- 3. 1,3-Cyclohexanediol [webbook.nist.gov]
- 4. Which of the following molecules achiral? I. Trans-1, 2-cyclohexanediol I.. [askfilo.com]
Conformational Landscape of trans-1,3-Cyclohexanediol: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the conformational analysis of trans-1,3-cyclohexanediol. Moving beyond a rudimentary overview, we dissect the intricate balance of steric and electronic forces that govern its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how subtle intramolecular interactions dictate molecular geometry and, consequently, reactivity and biological activity. We will examine the dynamic equilibrium between chair conformers, the critical role of intramolecular hydrogen bonding, and the influence of the solvent environment. Methodological insights into spectroscopic and computational techniques for elucidating these conformational preferences are also provided, grounding theoretical concepts in practical application.
Foundational Principles: The Cyclohexane Chair
The cyclohexane ring is not a planar hexagon; to alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation.[1] In this arrangement, the twelve hydrogen atoms are classified into two distinct sets: six are axial, oriented perpendicular to the approximate plane of the ring, and six are equatorial, pointing outwards from the ring's perimeter.[1] At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "chair-flipping" process, interconverting the two possible chair conformations.[1] During this flip, all axial positions become equatorial, and vice versa.[1]
For monosubstituted cyclohexanes, the two chair conformers are no longer energetically equivalent. The substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable to minimize steric repulsion between the substituent and the axial hydrogens on the same side of the ring (carbons 3 and 5 relative to the substituent at carbon 1).[2] This destabilizing interaction is known as a 1,3-diaxial interaction.[2][3]
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk.[4][5]
The Case of this compound: A Conformational Dichotomy
In this compound, the two hydroxyl groups are on opposite sides of the ring. This stereochemical arrangement leads to a dynamic equilibrium between two primary chair conformers: one where the hydroxyl groups are in an axial/equatorial (a,e) arrangement and its ring-flipped counterpart, which is an equivalent equatorial/axial (e,a) conformer.[1][6]
Unlike its cis-isomer, where both hydroxyl groups can be simultaneously equatorial (e,e) or axial (a,a), the trans configuration mandates that one hydroxyl group must be axial while the other is equatorial in any given chair conformation.[1][6]
Caption: Ring flip equilibrium in this compound.
Since both conformers of this compound have one axial hydroxyl group and one equatorial hydroxyl group, they are energetically identical in the absence of other interactions.[1] Each conformer possesses one hydroxyl group subject to 1,3-diaxial interactions with axial hydrogens. Therefore, based on steric considerations alone, the equilibrium constant (Keq) would be 1, with both conformers being equally populated.
However, the analysis is complicated by the potential for intramolecular hydrogen bonding. While often a stabilizing force in the diaxial conformer of the cis-isomer, this is not possible in the trans configuration as the axial and equatorial hydroxyl groups are too far apart to interact.
The Decisive Role of the Solvent Environment
The conformational preference of diols is highly sensitive to the solvent. In non-polar, aprotic solvents, intramolecular hydrogen bonding can be a dominant stabilizing force. Conversely, in protic or hydrogen-bond-accepting solvents, intermolecular hydrogen bonding between the diol and the solvent molecules can disrupt or override any intramolecular interactions.
For this compound, where intramolecular hydrogen bonding is not a significant factor, the solvent's primary influence is through its polarity and its ability to solvate the hydroxyl groups. In general, the equilibrium between the two equivalent (a,e) and (e,a) conformers is not significantly perturbed by the solvent, as both present a similar profile for solvation.
Experimental and Computational Elucidation
A combination of spectroscopic and computational methods is essential for a comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying conformational equilibria.[7] At room temperature, the rapid ring flip of this compound results in time-averaged NMR signals.[1] However, at low temperatures (a technique known as variable-temperature NMR), the interconversion can be slowed on the NMR timescale, allowing for the observation of signals from individual conformers.[8]
The coupling constants (J-values) between vicinal protons, particularly the proton on the carbon bearing the hydroxyl group (the carbinol proton), provide critical geometric information. The magnitude of the coupling constant between the carbinol proton and its adjacent axial and equatorial protons can be used to determine the preferred orientation of the hydroxyl group.
Experimental Protocol: Variable-Temperature ¹H NMR
-
Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, CD₂Cl₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Data Acquisition: Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.
-
Analysis: Monitor the chemical shifts and coupling constants of the carbinol protons. Significant broadening of signals followed by their splitting into two distinct sets at lower temperatures indicates the slowing of the ring flip.
-
Integration: At a temperature where the conformers are "frozen out," the relative populations can be determined by integrating the signals corresponding to each conformer.
Caption: Workflow for VT-NMR conformational analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly sensitive to hydrogen bonding.[9] "Free" (non-hydrogen-bonded) hydroxyl groups typically show a sharp absorption band in the 3600-3650 cm⁻¹ region. Intramolecularly hydrogen-bonded hydroxyl groups exhibit a broader absorption band at a lower frequency (typically 3200-3550 cm⁻¹).[10]
For this compound, the absence of a significant intramolecularly hydrogen-bonded OH stretch confirms the lack of this interaction. However, concentration-dependent studies can reveal information about intermolecular hydrogen bonding.
Experimental Protocol: Concentration-Dependent IR Spectroscopy
-
Solvent Selection: Choose a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Stock Solution: Prepare a relatively concentrated stock solution of this compound (e.g., 0.1 M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M, 0.001 M).
-
Data Acquisition: Acquire the IR spectrum for each solution in the O-H stretching region (4000-3000 cm⁻¹).
-
Analysis: Observe the changes in the O-H absorption bands. A decrease in the intensity of broad bands associated with intermolecular hydrogen bonding and a relative increase in the sharp "free" OH band upon dilution confirms the presence of intermolecular aggregation.[11]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are invaluable for determining the geometries and relative energies of different conformers.[12] These methods can provide high-accuracy predictions of the energy difference between conformers, which can then be compared with experimental results.
Computational Workflow
-
Structure Building: Construct 3D models of the (a,e) and (e,a) chair conformers of this compound.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities.
Summary of Energetic Contributions
The conformational analysis of this compound is primarily governed by steric factors, as intramolecular hydrogen bonding is not feasible.
| Conformer | Substituent Orientations | Key Interactions | Relative Stability |
| A | 1-OH (axial), 3-OH (equatorial) | 1,3-diaxial interaction (OH↔H) | Energetically equivalent to B |
| B | 1-OH (equatorial), 3-OH (axial) | 1,3-diaxial interaction (OH↔H) | Energetically equivalent to A |
The A-value for a hydroxyl group is approximately 0.87 kcal/mol, which quantifies the energetic penalty of placing it in an axial position.[5] Since both chair conformers of the trans-isomer contain one axial hydroxyl group, their energies are essentially identical, leading to an equilibrium mixture of approximately 50:50 of the two rapidly interconverting forms at room temperature.
Conclusion for Drug Development Professionals
A precise understanding of the conformational preferences of molecules like this compound is paramount in drug design and development. The three-dimensional arrangement of functional groups dictates how a molecule interacts with its biological target. For this compound, the key takeaway is its conformational homogeneity; it exists as an equimolar mixture of two rapidly interconverting chair forms, each presenting one axial and one equatorial hydroxyl group. This dynamic behavior means that any receptor binding would need to accommodate either conformer. Unlike the cis-isomer, which can be locked into a specific conformation by intramolecular hydrogen bonding, the trans-isomer is conformationally mobile. This inherent flexibility must be considered when designing rigid analogs or when interpreting structure-activity relationships. The methodologies outlined herein provide a robust framework for characterizing such systems, ensuring that drug design efforts are built upon a solid foundation of conformational reality.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. auremn.org.br [auremn.org.br]
- 8. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of trans-1,3-Cyclohexanediol
An In-Depth Technical Guide to trans-1,3-Cyclohexanediol: Properties, Synthesis, and Applications
Introduction
This compound (CAS RN: 5515-64-0) is a disubstituted cycloalkane that holds significant value as a versatile building block and intermediate in various scientific fields.[1][2] Its unique stereochemical arrangement and conformational behavior dictate its physical properties and chemical reactivity, making it a molecule of interest for researchers in organic synthesis, materials science, and particularly in the design of novel pharmaceutical agents.[1][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, grounded in its fundamental stereochemistry, alongside practical insights into its synthesis and handling.
PART 1: Stereochemistry and Conformational Analysis
The defining characteristic of this compound is the spatial arrangement of its two hydroxyl (-OH) groups. Understanding this arrangement is critical, as it governs the molecule's stability, polarity, and how it interacts with other molecules.
Cis/Trans Isomerism
In the 1,3-disubstituted cyclohexane system, two diastereomers exist: cis and trans. In the trans isomer, the two hydroxyl groups are positioned on opposite faces of the cyclohexane ring. This is distinct from the cis isomer, where they are on the same face.
Caption: Fundamental stereoisomers of 1,3-Cyclohexanediol.
Conformational Equilibrium: The Chair Conformation
To minimize angular and torsional strain, cyclohexane and its derivatives adopt a non-planar chair conformation. For this compound, this results in one hydroxyl group occupying an axial (a) position (perpendicular to the ring's plane) and the other occupying an equatorial (e) position (in the plane of the ring).[4][5]
This molecule exists in a dynamic equilibrium, constantly undergoing a "ring flip" to an alternative chair conformation. In this process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. For the trans-1,3 isomer, the two resulting conformers—(a,e) and (e,a)—are energetically identical and indistinguishable.[5] This contrasts sharply with the cis-1,3 isomer, where the ring flip interconverts between a highly unstable diaxial (a,a) conformer and a much more stable diequatorial (e,e) conformer.[5]
Caption: Chair-flip equilibrium for this compound.
PART 2: Core Properties
Physical Properties
The physical characteristics of this compound are a direct consequence of its structure, particularly its ability to form intermolecular hydrogen bonds via its two hydroxyl groups. These strong intermolecular forces result in a relatively high melting point and solubility in polar solvents.
| Property | Value | Source(s) |
| CAS Number | 5515-64-0 | [6][7] |
| Molecular Formula | C₆H₁₂O₂ | [6][8][9] |
| Molecular Weight | 116.16 g/mol | [6][9] |
| Appearance | White to almost white crystalline powder | [9] |
| Melting Point | 113–120 °C | [10] |
| Boiling Point | 135 °C / 13 mmHg | |
| Solubility | Soluble in water | [1][2] |
| pKa (Predicted) | 14.70 ± 0.40 | [11] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of an alcohol. A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding. Strong C-H stretching vibrations from the cyclohexane ring appear around 2850-3000 cm⁻¹. A significant C-O stretching band is also present in the 1000-1200 cm⁻¹ region.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides distinct signals for the different protons in the molecule. The protons on the carbons bearing the hydroxyl groups (CH-OH) appear as characteristic multiplets. The remaining methylene protons (-CH₂-) of the cyclohexane ring produce a complex series of overlapping signals in the upfield region.
-
¹³C NMR : The carbon NMR spectrum is simpler, showing distinct signals for the two methine carbons bonded to the hydroxyl groups and separate signals for the methylene carbons of the ring, reflecting the molecule's symmetry.[6][13]
-
PART 3: Chemical Reactivity and Synthesis
Reactivity Profile
As a diol, this compound undergoes reactions typical of alcohols. The two hydroxyl groups can react independently or together, depending on the reaction conditions.
-
Esterification and Etherification : The hydroxyl groups readily react with acyl halides, anhydrides, or carboxylic acids to form esters, and with alkyl halides to form ethers.[14]
-
Oxidation : The secondary alcohol groups can be oxidized to the corresponding ketone, 1,3-cyclohexanedione, using standard oxidizing agents.
-
Incompatibilities : The compound is incompatible with strong oxidizing agents.[1][15]
Synthetic Approach: Reduction of 1,3-Cyclohexanedione
A common and effective method for synthesizing 1,3-cyclohexanediol is the reduction of 1,3-cyclohexanedione. The stereochemical outcome (cis vs. trans) can be controlled by the choice of reducing agent and reaction conditions. High selectivity for the trans isomer can be achieved using sodium borohydride (NaBH₄).[16]
Caption: Synthesis of this compound via reduction.
Experimental Protocol: Synthesis via Reduction
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods.[16]
-
Reaction Setup : To a solution of 1,3-cyclohexanedione (1 equivalent) in an appropriate solvent (e.g., tetrahydrofuran or an alcohol) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, ~2 equivalents) portion-wise at 0 °C.
-
Reaction Execution : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Workup : Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Extraction : Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
PART 4: Applications and Safety
Applications in Research and Drug Development
The well-defined stereochemistry of this compound makes it a valuable chiral scaffold.
-
Pharmaceuticals and Agrochemicals : It serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals.[1][2]
-
Chiral Ligands : Its C₂-symmetric nature (in its enantiomerically pure forms) makes it a precursor for chiral ligands used in asymmetric catalysis.
-
Conformational Studies : The rigid chair structure is a useful model system for studying stereoelectronic effects and non-covalent interactions in organic chemistry.[3]
Safety and Handling
While this compound is stable under normal conditions, appropriate safety precautions must be observed.[15]
-
Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.[15]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][15]
-
Fire Safety : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Thermal decomposition can produce irritating gases like carbon monoxide and carbon dioxide.[15]
References
- 1. 1,3-Cyclohexanediol, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1,3-Cyclohexanediol | 504-01-8 [chemicalbook.com]
- 3. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]
- 8. 1,3-Cyclohexanediol [webbook.nist.gov]
- 9. 1,3-Cyclohexanediol (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]
- 10. This compound | 5515-64-0 | TCI AMERICA [tcichemicals.com]
- 11. Page loading... [guidechem.com]
- 12. 1,3-Cyclohexanediol(504-01-8) IR Spectrum [chemicalbook.com]
- 13. This compound(5515-64-0) 1H NMR [m.chemicalbook.com]
- 14. This compound DIBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
- 17. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to trans-1,3-Cyclohexanediol: Nomenclature, Synthesis, and Application
Abstract: This technical guide provides a comprehensive overview of trans-1,3-cyclohexanediol, a key chemical intermediate and structural motif in modern organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the precise IUPAC nomenclature, including stereochemical assignment, details a robust protocol for its stereoselective synthesis, outlines methods for its characterization, and explores its applications, particularly as a scaffold in medicinal chemistry. The guide emphasizes the causal relationships behind experimental choices and grounds its claims in authoritative references to ensure scientific integrity.
Part 1: Definitive IUPAC Nomenclature and Stereochemistry
The unambiguous naming of a chemical entity is foundational to scientific communication. While "this compound" is a common and useful descriptor, a complete IUPAC name must account for the absolute configuration of its stereocenters.
The molecule possesses two chiral centers at carbons 1 and 3. The descriptor 'trans' signifies that the two hydroxyl (-OH) groups are on opposite sides of the ring's plane. In the more stable chair conformation, this corresponds to a diequatorial arrangement.
The term this compound typically refers to a racemic mixture of two enantiomers. The definitive IUPAC names for these enantiomers are:
-
(1R,3R)-cyclohexane-1,3-diol
-
(1S,3S)-cyclohexane-1,3-diol
Determining Absolute Configuration (Cahn-Ingold-Prelog Rules): The 'R' or 'S' designation is assigned by applying the Cahn-Ingold-Prelog (CIP) priority rules to each chiral center.[1]
-
Assign Priority: For a given chiral carbon, rank the four attached groups by atomic number. Higher atomic number gets higher priority. (O > C > H).
-
Break Ties: If two attached atoms are the same (e.g., two carbons), proceed along their respective chains until a point of difference is found.
-
Orient the Molecule: Orient the molecule so that the lowest priority group (typically Hydrogen) is pointing away from the viewer.
-
Trace the Path: Trace the path from priority 1 → 2 → 3.
-
If the path is clockwise , the configuration is R (rectus).
-
If the path is counter-clockwise , the configuration is S (sinister).
-
For (1R,3R)-cyclohexane-1,3-diol, the -OH group at C1 and C3 both have the R configuration.
References
An In-depth Technical Guide to trans-1,3-Cyclohexanediol (CAS: 5515-64-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of trans-1,3-Cyclohexanediol, a key chemical intermediate. As a molecule with defined stereochemistry, its utility in the synthesis of complex molecular architectures, particularly in pharmaceutical and materials science, is significant. This guide moves beyond basic data to explore its conformational behavior, robust synthetic protocols, detailed analytical characterization, and critical safety considerations, offering field-proven insights for its practical application.
Core Molecular Profile and Physicochemical Properties
This compound is a cyclic dialcohol where the two hydroxyl groups are situated on opposite faces of the cyclohexane ring. This specific spatial arrangement dictates its physical properties, reactivity, and utility as a stereochemical building block.[1][2] The fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5515-64-0 | [3][4][5][6] |
| Molecular Formula | C₆H₁₂O₂ | [3][4][7][8] |
| Molecular Weight | 116.16 g/mol | [3][7][8] |
| Appearance | White to almost white powder or crystal; may appear as a clear, viscous liquid post-melting. | [1][9][10] |
| Melting Point | ~30 °C / 86 °F | [9][11] |
| Boiling Point | 246-247 °C / 475-477 °F (at 760 mmHg) | [9][11][12] |
| Flash Point | > 110 °C / > 230 °F | [9][11] |
| Solubility | Soluble in water. | [2][13] |
| pKa | 14.70 ± 0.40 (Predicted) | [10] |
| LogP (Octanol/Water) | 0.282 (Calculated) | [8] |
Stereochemistry and Conformational Analysis
The "trans" designation in this compound is critical. It signifies that the two hydroxyl substituents are on opposite sides of the ring's plane. In the flexible chair conformation of cyclohexane, this leads to two primary conformers: one with both hydroxyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).
The diequatorial conformer, (1e, 3e), is generally considered the more stable arrangement due to minimized 1,3-diaxial steric interactions. However, the diaxial conformer, (1a, 3a), can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups, though this is often outweighed by steric strain.[14] The equilibrium between these two forms is a key consideration in its reactivity and interactions.
Caption: Equilibrium between diequatorial and diaxial conformers.
Synthesis and Purification: A Validated Protocol
The most reliable and common laboratory synthesis of 1,3-cyclohexanediol involves the reduction of 1,3-cyclohexanedione. The choice of reducing agent is critical for controlling the stereoselectivity of the product. Sodium borohydride (NaBH₄) is frequently employed due to its excellent efficacy in reducing ketones while being safer and easier to handle than more powerful reagents like lithium aluminum hydride. The solvent and presence of additives can further influence the ratio of cis to trans isomers.[15]
Protocol: Stereoselective Reduction of 1,3-Cyclohexanedione
This protocol is designed to favor the formation of the trans isomer.
Causality Behind Choices:
-
Reagent (NaBH₄): Provides hydride ions (H⁻) to attack the carbonyl carbons. Its moderate reactivity allows for better selectivity compared to harsher reagents.
-
Solvent (Tetrahydrofuran/THF): An aprotic ether that readily dissolves the reactants but does not react with the borohydride.
-
Temperature Control: The reaction is exothermic. Initial cooling followed by controlled heating ensures a steady reaction rate and prevents unwanted side reactions.
-
Acidic Workup: Neutralizes the basic alkoxide intermediates to yield the final diol product and quenches any unreacted NaBH₄.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 1,3-cyclohexanedione (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 8-10 mL per gram of dione).
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) in THF. Note: NaBH₄ has limited solubility in THF; a suspension is acceptable.
-
Controlled Addition: Cool the dione solution to 0°C using an ice bath. Slowly add the NaBH₄ solution/suspension dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 60°C and maintain for 24-28 hours to drive the reaction to completion.[15]
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously add 1 N hydrochloric acid (HCl) dropwise to neutralize the mixture and quench excess NaBH₄. Vigorous hydrogen gas evolution will occur. Continue adding acid until the pH is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure to yield pure this compound.
References
- 1. 1,3-Cyclohexanediol (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]
- 2. 1,3-Cyclohexanediol, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]
- 5. 5515-64-0 | this compound - AiFChem [aifchem.com]
- 6. This compound | 5515-64-0 [chemicalbook.com]
- 7. 1,3-Cyclohexanediol [webbook.nist.gov]
- 8. 1,3-Cyclohexanediol, trans- (CAS 5515-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. 1,3-Cyclohexanediol [webbook.nist.gov]
- 13. 1,3-Cyclohexanediol | 504-01-8 [chemicalbook.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Weight and Characterization of trans-1,3-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,3-Cyclohexanediol is a small molecule of significant interest in organic synthesis, serving as a versatile building block and chiral auxiliary. Its stereochemistry profoundly influences its physical properties and reactivity, making a thorough understanding of its core characteristics essential for its effective application. This guide provides an in-depth exploration of this compound, focusing on the definitive determination of its molecular weight and the modern analytical techniques required for its comprehensive characterization. We will delve into the causal relationships behind experimental choices, offering field-proven insights to ensure scientific integrity and reproducibility.
Part 1: Fundamental Molecular Properties
The identity of a chemical compound begins with its most fundamental properties: its molecular formula and weight. These values are the bedrock upon which all further analytical characterization is built.
Molecular Formula and Weight
This compound is comprised of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.[1][2] This composition gives it the molecular formula C₆H₁₂O₂ .
The molecular weight of a compound is typically expressed in two ways: the average molecular weight (often used in stoichiometry) and the monoisotopic mass (critical for high-resolution mass spectrometry).
-
Average Molecular Weight : This is calculated using the weighted average of the natural abundances of the isotopes of each element. For C₆H₁₂O₂, the average molecular weight is approximately 116.16 g/mol .[1][2]
-
Monoisotopic Mass : This is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). The monoisotopic mass of this compound is 116.083729621 Da .[1][2] This precise value is indispensable for accurate mass determination in techniques like high-resolution mass spectrometry (HRMS), which can confirm the elemental composition of a molecule with high confidence.
A summary of these core properties is presented in Table 1.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5515-64-0 | [1][2] |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Average Molecular Weight | 116.16 g/mol | [1][2] |
| Monoisotopic Mass | 116.083729621 Da | [1][2] |
| Appearance | White to off-white crystalline solid |
Stereochemistry and Conformational Analysis
The "trans" designation in this compound is of paramount importance. It signifies that the two hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring. This stereochemical arrangement dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules and its behavior in analytical systems.
The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In this compound, the lowest energy conformation has one hydroxyl group in an axial (a) position and the other in an equatorial (e) position. Through a process known as a "ring flip," the molecule can interconvert into an isoenergetic conformation where the axial hydroxyl group becomes equatorial and vice-versa. This equilibrium is a defining characteristic of the trans-1,3 isomer.
In contrast, the cis-1,3 isomer can exist in either a di-equatorial (e,e) or a di-axial (a,a) conformation. The di-equatorial form is significantly more stable due to the avoidance of highly unfavorable 1,3-diaxial interactions between the two hydroxyl groups. This fundamental conformational difference is the key to their analytical separation.
References
Stereoisomers of 1,3-Cyclohexanediol
An In-Depth Technical Guide to the Stereoisomers of 1,3-Cyclohexanediol
Authored by: A Senior Application Scientist
1,3-Cyclohexanediol, a disubstituted cyclohexane with the molecular formula C₆H₁₂O₂, serves as a foundational scaffold in synthetic and medicinal chemistry.[1][2] Its utility is profoundly influenced by its stereochemistry, which dictates its three-dimensional structure, conformational preferences, and ultimately, its function in complex molecular architectures. This guide provides a comprehensive examination of the stereoisomers of 1,3-cyclohexanediol, delving into their structural distinctions, conformational dynamics, analytical characterization, and stereoselective synthesis. We will explore the critical role of these isomers as chiral building blocks in drug development, offering field-proven insights into the causality behind experimental choices for their separation and application.
Foundational Stereochemistry: Defining the Isomers
The stereochemical landscape of 1,3-cyclohexanediol is defined by the spatial arrangement of the two hydroxyl groups relative to the cyclohexane ring. This gives rise to three distinct stereoisomers, governed by the principles of cis-trans isomerism and chirality. The carbon atoms at positions 1 and 3 are stereogenic centers.
-
cis-1,3-Cyclohexanediol: In this isomer, both hydroxyl groups are on the same side of the ring. Despite possessing two stereocenters, the molecule has an internal plane of symmetry, rendering it achiral. Therefore, cis-1,3-cyclohexanediol is a meso compound .[3]
-
trans-1,3-Cyclohexanediol: Here, the hydroxyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, making the molecule chiral. It exists as a pair of non-superimposable mirror images, or enantiomers : (1R,3R)-1,3-cyclohexanediol and (1S,3S)-1,3-cyclohexanediol.
These isomeric relationships are fundamental to understanding the molecule's behavior. The cis-isomer is a diastereomer of the two trans-enantiomers.
Caption: Stereochemical relationships of 1,3-cyclohexanediol isomers.
Conformational Dynamics: The Chair Equilibrium
The cyclohexane ring predominantly adopts a low-energy chair conformation, where substituents occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[4] The stability of these conformers is a critical determinant of the molecule's reactivity and physical properties.
cis-1,3-Cyclohexanediol: A Solvent-Dependent Equilibrium
The cis-isomer exists in a dynamic equilibrium between two chair conformations: one with both hydroxyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial).
-
Diequatorial (e,e) Conformer: Generally, substituents prefer the less sterically hindered equatorial position. This conformer is dominant in polar, protic, or hydrogen-bond accepting solvents (e.g., water, acetone, DMSO).[5][6] The solvent molecules effectively solvate the hydroxyl groups, overriding other intramolecular effects.
-
Diaxial (a,a) Conformer: In non-polar, aprotic solvents like carbon tetrachloride (CCl₄), the diaxial conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the two axial hydroxyl groups.[5][6] This interaction, worth approximately 1.6 kcal/mol, compensates for the unfavorable 1,3-diaxial steric interactions.
The choice of solvent is therefore a critical experimental parameter that can be used to control the conformational population.
Caption: Conformational equilibrium of cis-1,3-cyclohexanediol.
This compound: A Stable Conformation
The trans-isomer has one hydroxyl group in an axial position and the other in an equatorial position (a,e). A chair flip converts it to an energetically identical (e,a) conformation. This isomer cannot form an intramolecular hydrogen bond, and its conformational landscape is therefore less dependent on the solvent environment compared to the cis-isomer.
Analytical Characterization: Distinguishing the Isomers
Accurate characterization is paramount for ensuring stereochemical purity. Spectroscopic techniques provide powerful, non-destructive methods for distinguishing between the cis and trans isomers.
Infrared (IR) Spectroscopy: The Hydrogen Bonding Probe
The key diagnostic region in the IR spectrum is the O-H stretching frequency (3200–3600 cm⁻¹). The presence or absence of intramolecular hydrogen bonding provides a clear distinction.
-
cis-Isomer: Due to intramolecular hydrogen bonding, the O-H stretch appears as a relatively broad band at a lower wavenumber, typically around 3200–3400 cm⁻¹ .[7]
-
trans-Isomer: Lacking intramolecular hydrogen bonding, this isomer exhibits a sharper O-H stretch at a higher wavenumber, closer to 3400–3600 cm⁻¹ , which is characteristic of free or intermolecularly bonded hydroxyl groups.[7]
Expert Insight: When analyzing a sample, dissolving it in a non-polar solvent like CCl₄ at high dilution minimizes intermolecular hydrogen bonding, making the intramolecular bond of the cis-isomer more pronounced and easier to identify.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information. In ¹H NMR, the chemical shifts and, more importantly, the coupling constants (J-values) of the protons attached to C1 and C3 can elucidate the relative stereochemistry and conformational preferences. These parameters have been used to precisely calculate the Gibbs free energy change (ΔG°) for the diequatorial-diaxial equilibrium of the cis-isomer in various solvents.[5][6]
| Property | cis-1,3-Cyclohexanediol | This compound | Rationale for Difference |
| Symmetry | Achiral (meso) | Chiral (exists as enantiomers) | Presence/absence of an internal plane of symmetry. |
| Melting Point | 83 °C[8] | 117 °C[8] | The higher symmetry and different crystal packing of the trans isomer lead to a higher melting point. |
| IR O-H Stretch (cm⁻¹) | ~3200–3400 (Broad)[7] | ~3400–3600 (Sharper)[7] | Intramolecular H-bonding in the cis isomer weakens the O-H bond, shifting the frequency lower. |
| Conformational Preference | Solvent-dependent (e,e or a,a)[5] | Axial-equatorial (a,e) | The cis isomer can form an intramolecular H-bond in its diaxial form. |
Synthesis and Purification Protocols
The acquisition of stereochemically pure 1,3-cyclohexanediol is a common challenge in synthetic chemistry. While various methods exist for the synthesis, such as the stereoselective reduction of 1,3-cyclohexanedione, most routes yield a mixture of cis and trans isomers.[9] Therefore, robust separation protocols are essential.
Protocol: Separation of a Cis/Trans Mixture via Derivatization
This protocol is a self-validating system where successful separation is confirmed by analytical characterization at the final step.
Causality: The polarity and crystal properties of the cis and trans diols are often too similar for efficient direct separation by standard column chromatography or recrystallization. By converting them to dibenzoyl esters, we introduce bulky, rigid groups that amplify the subtle structural differences, leading to significantly different chromatographic behavior and facilitating separation.[9]
Step-by-Step Methodology:
-
Esterification (Derivatization):
-
Dissolve the mixture of 1,3-cyclohexanediol isomers in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (2.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the diols.
-
Perform an aqueous workup with dilute HCl to remove pyridine, followed by extraction with ethyl acetate and washing with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Chromatographic Separation:
-
Prepare a silica gel column using a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Load the crude dibenzoate mixture onto the column.
-
Elute the column, collecting fractions and monitoring by TLC. The less polar trans-dibenzoate will typically elute before the more polar cis-dibenzoate.
-
Combine the pure fractions for each isomer.
-
-
Hydrolysis (Deprotection):
-
Individually dissolve each purified dibenzoate isomer in a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature, monitoring by TLC until the ester is fully consumed.
-
Neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and remove the methanol under reduced pressure.
-
Extract the pure diol isomer into an organic solvent like ethyl acetate. Wash, dry, and concentrate to yield the pure cis or this compound.[9]
-
-
Purity Validation:
-
Confirm the stereochemical purity of each isolated isomer using IR and NMR spectroscopy as described in Section 3.
-
Assess chemical purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Caption: Workflow for the separation of 1,3-cyclohexanediol isomers.
Applications in Drug Development and Asymmetric Synthesis
The stereochemical purity of drug candidates is non-negotiable in modern pharmaceutical science, as different isomers can exhibit dramatically different pharmacological and toxicological profiles.[10] Enantiomerically pure 1,3-diols are highly valuable chiral building blocks for this purpose.
-
Chiral Scaffolds: They serve as rigid scaffolds for the spatial display of functional groups, enabling the construction of compound libraries for screening against biological targets.[11]
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The 1,3-diol motif is a key structural intermediate in the asymmetric synthesis of several widely used drugs, including the antidepressants fluoxetine and atomoxetine.[12]
-
Bioactive Compound Discovery: The related cyclohexane-1,3-dione core, from which the diols are often synthesized, is a privileged structure in medicinal chemistry. Its derivatives are actively being investigated as potent anticancer agents, particularly as tyrosine kinase inhibitors.[13][14]
Conclusion
The stereoisomers of 1,3-cyclohexanediol represent more than a textbook example of conformational analysis; they are versatile tools in the hands of synthetic and medicinal chemists. A thorough understanding of their distinct structures, the solvent-driven conformational equilibrium of the cis-isomer, and the analytical techniques to differentiate them is crucial for their effective application. The ability to synthesize or separate these isomers in high purity is a critical enabling step in the development of complex, stereochemically defined molecules that address significant challenges in human health.
References
- 1. 1,3-Cyclohexanediol [webbook.nist.gov]
- 2. 1,3-Cyclohexanediol [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gauthmath.com [gauthmath.com]
- 5. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol | Semantic Scholar [semanticscholar.org]
- 6. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Polymorphism and crystal structure of cyclohexanediols
An In-depth Technical Guide to the Polymorphism and Crystal Structure of Cyclohexanediols
Authored by: A Senior Application Scientist
Abstract
Cyclohexanediols are a class of compounds exhibiting rich and complex solid-state chemistry. Their molecular flexibility, stemming from chair conformations and the stereochemistry of hydroxyl substituents, gives rise to a fascinating landscape of polymorphic forms, including ordered crystals and disordered plastic crystal phases. For researchers, scientists, and drug development professionals, a thorough understanding of this polymorphic behavior is not merely an academic exercise; it is a critical necessity. The solid form of an active pharmaceutical ingredient (API) or a key intermediate directly governs crucial physicochemical properties such as solubility, dissolution rate, stability, and manufacturability.[1][2][3] This guide provides an in-depth exploration of the structural basis for polymorphism in cyclohexanediol isomers, outlines the thermodynamic and kinetic principles governing their transformations, and presents a validated experimental framework for their comprehensive characterization.
The Structural Foundation: Conformational Isomerism and Hydrogen Bonding
The propensity of cyclohexanediols to form multiple crystalline structures is fundamentally rooted in their molecular architecture. The cyclohexane ring predominantly adopts a low-energy chair conformation, which positions substituents in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) orientations. The interplay between the three positional isomers (1,2-, 1,3-, and 1,4-) and their cis/trans stereoisomers dictates the arrangement of the hydroxyl groups, leading to a diverse conformational landscape.[4][5][6]
-
Axial vs. Equatorial Substitution: The relative orientation of the two hydroxyl groups is a primary determinant of molecular shape and polarity. For instance, trans-1,4-cyclohexanediol can exist as either a bi-equatorial or a bi-axial conformer. While computational studies show the bi-equatorial conformers to be more stable, the potential for multiple low-energy conformations increases the likelihood of different packing arrangements, and thus, polymorphism.[5][7][8]
-
Intermolecular Hydrogen Bonding: The hydroxyl groups are potent hydrogen bond donors and acceptors. The specific conformation of a cyclohexanediol isomer dictates the possible intermolecular hydrogen-bonding networks that can form, creating robust supramolecular structures that define the crystal lattice.[4][5] Variations in these networks are a direct cause of polymorphism.
A particularly interesting phenomenon in this class of compounds is the formation of plastic crystals . These are mesophases where molecules maintain their long-range positional order on a crystal lattice but possess dynamic rotational disorder. This behavior is often seen in molecules with a roughly globular shape.[9] For cyclohexanediols, the isomers with one axial and one equatorial hydroxyl group (axial-equatorial isomers) have shown a greater propensity to form these disordered plastic phases, potentially due to a higher entropy of mixing arising from multiple abundant conformers.[7][9]
Polymorphism Across Isomers: A Comparative Overview
Solid-state characterization has revealed distinct polymorphic behaviors among the primary cyclohexanediol isomers.
-
cis-1,2-, trans-1,3-, and cis-1,4-Cyclohexanediols: These three isomers share a common structural feature: they are all axial-equatorial. This configuration contributes to their observed ability to form plastic crystal phases.[4][7][9] Upon heating, an ordered crystalline form transitions into a disordered plastic phase before melting.
-
cis-1,3-Cyclohexanediol: In contrast to its trans counterpart, the cis-1,3 isomer has not been observed to form a plastic crystal phase. Instead, studies have identified two monotropically related ordered crystal phases.[4][7]
-
trans-1,4-Cyclohexanediol: This isomer is known to have both bi-equatorial and bi-axial conformations, with the bi-equatorial forms being more stable.[5][7]
The table below summarizes the known plastic crystal forming ability of the six cyclohexanediol isomers.
| Isomer | Hydroxyl Group Orientation | Plastic Crystal Former | Reference |
| cis-1,2-Cyclohexanediol | Axial-Equatorial | Yes | [7][9] |
| trans-1,2-Cyclohexanediol | Bi-axial / Bi-equatorial | No | [9] |
| cis-1,3-Cyclohexanediol | Bi-equatorial / Bi-axial | No | [7] |
| trans-1,3-Cyclohexanediol | Axial-Equatorial | Yes | [4][7] |
| cis-1,4-Cyclohexanediol | Axial-Equatorial | Yes | [4][9] |
| trans-1,4-Cyclohexanediol | Bi-axial / Bi-equatorial | No | [9] |
Guiding Principles: Thermodynamics and Kinetics of Polymorphic Transformations
The appearance and stability of a given polymorph are governed by the fundamental laws of thermodynamics and kinetics.
-
Thermodynamic Control: The relative stability of polymorphs at a given temperature and pressure is determined by their Gibbs free energy. The form with the lowest free energy is the most stable. The relationship between polymorphs can be either monotropic , where one form is always more stable than the other, or enantiotropic , where the stability order inverts at a specific transition temperature.[10] DSC is an essential tool for elucidating these relationships.[10][11]
-
Kinetic Control: Crystallization does not always yield the most stable polymorph. According to Ostwald's Rule of Stages , a less stable (metastable) form may nucleate and grow first because it has a lower kinetic barrier to formation.[12] This is especially common under conditions of high supersaturation.[12][13] This metastable form may then convert to the stable form over time, a transformation that is thermodynamically driven but kinetically controlled.[14]
Understanding these principles is paramount in drug development. A metastable form might offer superior solubility but carries the risk of converting to a less soluble, stable form during storage, which could have disastrous consequences for the product's efficacy and safety.[1][3]
An Integrated Workflow for Polymorph Discovery and Characterization
A robust polymorph screening and characterization strategy is essential to de-risk development projects.[15][16] The objective is to discover as many solid forms as possible and then select the one with the optimal balance of properties for further development.[16][17]
The following diagram illustrates a comprehensive workflow.
Key Experimental Protocols
The trustworthiness of a polymorph study relies on rigorous, well-defined experimental protocols.
Protocol 1: X-Ray Powder Diffraction (XRPD) for Polymorph Identification
-
Causality: XRPD is the definitive method for distinguishing between polymorphs.[18][19] Each crystalline solid has a unique crystal lattice, which diffracts X-rays in a characteristic pattern, producing a "fingerprint" of diffraction peaks at specific angles (2θ).[19]
-
Methodology:
-
Sample Preparation: Gently grind approximately 5-10 mg of the solid sample to a fine, homogenous powder to minimize preferred orientation effects.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (typically Cu Kα) and detector parameters.
-
Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.
-
Data Analysis: Compare the resulting diffractograms. Different polymorphs will exhibit distinct patterns with peaks at different 2θ positions and/or with different relative intensities.[20]
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[21] This allows for the precise determination of melting points, enthalpies of fusion, and solid-solid phase transitions, which are unique for each polymorph and reveal their thermodynamic stability relationship.[10][11][19]
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Encapsulation: Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram. Endothermic events (e.g., melting, solid-solid transitions) appear as peaks, while exothermic events (e.g., crystallization) appear as troughs. The peak onset temperature is typically reported as the transition temperature or melting point.[22] For complex systems, using rapid heating rates (~100 °C/min) can sometimes help resolve overlapping transitions or prevent the conversion of a metastable form before it melts.[11]
-
Summary of Characterization Techniques
A multi-technique approach is crucial for unambiguous characterization.
| Technique | Abbreviation | Primary Information Provided | Reference |
| X-Ray Powder Diffraction | XRPD | Definitive identification and "fingerprinting" of crystal forms. | [18][19][21] |
| Differential Scanning Calorimetry | DSC | Measures melting points, transition temperatures, and enthalpies. Determines thermodynamic stability. | [10][11][21] |
| Thermogravimetric Analysis | TGA | Quantifies weight loss upon heating; used to identify solvates and hydrates. | [15][21] |
| Fourier-Transform Infrared & Raman Spectroscopy | FTIR/Raman | Probes differences in molecular conformation and hydrogen bonding between polymorphs. | [20][21][23] |
| Hot-Stage Microscopy | HSM | Allows for visual observation of thermal events like melting and recrystallization. | [18] |
| Single-Crystal X-Ray Diffraction | SCXRD | Solves the absolute three-dimensional crystal structure. | [9][18] |
| Solid-State Nuclear Magnetic Resonance | ssNMR | Provides information on the local chemical environment of atoms within the crystal lattice. | [21][23] |
Logical Framework for Form Selection
Once polymorphs are identified and characterized, a logical process is required to select the optimal form for development. This decision involves balancing thermodynamic stability with biopharmaceutical performance.
Conclusion
The polymorphism of cyclohexanediols is a direct consequence of their conformational degrees of freedom and the directional nature of their intermolecular hydrogen bonds. This structural complexity necessitates a rigorous and systematic approach to solid-form screening and characterization within a drug development context. By integrating techniques like XRPD, DSC, and spectroscopy, researchers can build a comprehensive understanding of the polymorphic landscape of a given cyclohexanediol derivative. This knowledge is not only crucial for intellectual property but is fundamental to designing robust manufacturing processes and ensuring the delivery of a safe, stable, and effective drug product to patients. The failure to adequately characterize and control polymorphism can lead to significant delays, regulatory hurdles, and potential post-launch product failures.
References
- 1. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 2. Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review | PDF [slideshare.net]
- 3. ardena.com [ardena.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. tainstruments.com [tainstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. criver.com [criver.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. academic.oup.com [academic.oup.com]
- 19. h-and-m-analytical.com [h-and-m-analytical.com]
- 20. ajptonline.com [ajptonline.com]
- 21. sevenstarpharm.com [sevenstarpharm.com]
- 22. researchgate.net [researchgate.net]
- 23. nishkaresearch.com [nishkaresearch.com]
The Versatile Virtuoso: A Technical Guide to the Applications of trans-1,3-Cyclohexanediol
Foreword: Beyond a Simple Diol
In the vast landscape of chemical intermediates, certain molecules, though seemingly simple in structure, emerge as versatile platforms for innovation across diverse scientific disciplines. trans-1,3-Cyclohexanediol is one such molecule. Its rigid, chair-like conformation and the specific spatial relationship of its hydroxyl groups bestow upon it unique stereochemical properties that are highly sought after in the realms of polymer chemistry, materials science, and pharmaceutical development. This technical guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with an in-depth understanding of the fundamental principles and practical applications of this remarkable diol. We will delve into the causality behind its utility, offering not just protocols, but the scientific rationale that underpins its application, thereby empowering you to leverage its full potential in your research and development endeavors.
I. The Genesis of a Key Intermediate: Synthesis of this compound
The utility of this compound is intrinsically linked to its stereochemistry. Therefore, methods for its selective synthesis are of paramount importance. The most common precursor to 1,3-cyclohexanediol is 1,3-cyclohexanedione, which can be reduced to the corresponding diol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
Stereoselective Reduction of 1,3-Cyclohexanedione
The reduction of 1,3-cyclohexanedione can yield both cis and trans isomers. Achieving high selectivity for the trans isomer is crucial for many of its applications.
Experimental Protocol: Selective Synthesis of this compound
This protocol is adapted from a patented method demonstrating high selectivity for the trans isomer.[1]
Objective: To synthesize this compound with high selectivity via the reduction of 1,3-cyclohexanedione.
Materials:
-
1,3-Cyclohexanedione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-cyclohexanedione in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to 1,3-cyclohexanedione should be carefully controlled to optimize for the trans product. A ratio of approximately 0.25:1 (mol/mol) has been shown to favor the formation of the trans isomer.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography.
-
Once the reaction is complete, slowly add 1 N HCl to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality of Stereoselectivity: The stereochemical outcome of the reduction of cyclic ketones is often governed by the principles of steric approach control and torsional strain. In the case of 1,3-cyclohexanedione, the axial attack of the hydride on the carbonyl group is generally favored, leading to the formation of the equatorial alcohol. The selectivity for the trans product, where both hydroxyl groups are in an equatorial position in the most stable chair conformation, can be enhanced by using a less bulky reducing agent and lower temperatures, which favor the thermodynamically more stable product.
II. A Scaffold for Innovation: this compound in Asymmetric Synthesis and Drug Discovery
The rigid, C2-symmetric scaffold of chiral this compound makes it an invaluable building block in asymmetric synthesis and drug discovery.[2] Its well-defined spatial arrangement of functional groups allows for the precise orientation of substituents, which is critical for molecular recognition and biological activity.
A Chiral Template for Spatially Diverse Libraries
In modern drug discovery, the exploration of chemical space is paramount. This compound can serve as a chiral scaffold for the construction of spatially diverse small molecule libraries.[2] By attaching different pharmacophores to the hydroxyl groups, a collection of molecules with varied three-dimensional arrangements can be synthesized and screened for biological activity.
Conceptual Workflow: Library Synthesis using a this compound Scaffold
Caption: Workflow for creating a diverse library of molecules using a chiral this compound scaffold.
This strategy allows for the systematic exploration of the chemical space around a rigid core, increasing the probability of identifying novel bioactive compounds.
Precursor to Bioactive Molecules
While direct applications of this compound in marketed drugs are not widely documented, its precursor, cyclohexane-1,3-dione, is a key starting material for the synthesis of various biologically active compounds, including potential anticancer agents. For instance, derivatives of cyclohexane-1,3-dione have been explored as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of Amyotrophic Lateral Sclerosis (ALS).
III. Building Blocks for Advanced Materials: The Role of this compound in Polymer Chemistry
The di-functional nature of this compound makes it a suitable monomer for the synthesis of polyesters and other polymers. The incorporation of its rigid cycloaliphatic structure into a polymer backbone can significantly influence the material's thermal and mechanical properties.
Polyesters with Enhanced Thermal Stability
The introduction of the cyclohexane ring into the polyester backbone generally increases the glass transition temperature (Tg) of the material compared to its linear aliphatic counterparts. This is due to the restricted bond rotation in the cyclic structure, which leads to a stiffer polymer chain.
Quantitative Data on Related Polyesters
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | ~90 | ~290-300 | ~390 | >41 | >159 |
| Poly(ethylene terephthalate) (PET) | ~80 | ~260 | - | ~72 | - |
Note: The properties listed are approximate values and can vary depending on the specific grade, processing conditions, and cis/trans ratio of the monomers.
The higher Tg of PCT compared to PET highlights the stiffening effect of the cyclohexane ring. It is anticipated that polyesters derived from this compound would exhibit similarly enhanced thermal stability.
Experimental Protocol: Melt Polycondensation of this compound and Adipic Acid
Objective: To synthesize a polyester from this compound and adipic acid via melt polycondensation.
Materials:
-
This compound
-
Adipic acid
-
Titanium(IV) butoxide (catalyst)
-
High-vacuum line
-
Schlenk flask or similar reaction vessel equipped with mechanical stirring and a distillation outlet
Procedure:
-
In the reaction vessel, combine equimolar amounts of this compound and adipic acid.
-
Add a catalytic amount of titanium(IV) butoxide (e.g., 200-300 ppm).
-
Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate esterification (typically 150-220 °C). Water will be evolved as a byproduct and can be collected.
-
After the initial esterification phase (as indicated by the cessation of water distillation), gradually increase the temperature (to 250-280 °C) and apply a high vacuum (<1 Torr).
-
Continue the reaction under high vacuum and elevated temperature for several hours to facilitate the removal of excess diol and increase the molecular weight of the polymer. The progress of the polymerization can be monitored by the increase in the viscosity of the melt.
-
Once the desired viscosity is achieved, cool the polymer to room temperature under a nitrogen atmosphere.
Visualizing the Polymerization Process
References
An In-depth Technical Guide to the Discovery and History of Cyclohexanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanediols, a class of alicyclic alcohols, represent a cornerstone in the edifice of modern organic chemistry. Their deceptively simple six-membered carbon ring, adorned with two hydroxyl groups, belies a rich stereochemical landscape and a history intertwined with the very development of synthetic and mechanistic organic chemistry. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthesis of the three principal positional isomers: 1,2-, 1,3-, and 1,4-cyclohexanediol. Each of these, in turn, exists as cis and trans stereoisomers, a distinction that profoundly influences their physical properties, reactivity, and utility in applications ranging from polymer science to the intricate world of drug development.
This guide is structured to provide not just a chronological account, but a causal narrative, explaining the scientific drivers behind the evolution of synthetic methodologies. We will delve into the foundational work of early pioneers and trace the progression to modern, highly selective, and sustainable synthetic strategies. Detailed experimental protocols are presented as self-validating systems, equipped with the necessary data for researchers to not only replicate these methods but also to understand the underlying principles that ensure their success.
I. The Stereochemical Landscape of Cyclohexanediols
The non-planar, chair-like conformation of the cyclohexane ring is central to understanding the stereoisomerism of cyclohexanediols. The relative orientation of the two hydroxyl groups as either cis (on the same side of the ring) or trans (on opposite sides) gives rise to distinct diastereomers with unique physical and chemical properties.
-
1,2-Cyclohexanediol:
-
cis-1,2-Cyclohexanediol: The two hydroxyl groups can be arranged as axial-equatorial or equatorial-axial in the chair conformation.
-
trans-1,2-Cyclohexanediol: The hydroxyl groups can be either diaxial or diequatorial. The diequatorial conformation is significantly more stable, minimizing steric strain.
-
-
1,3-Cyclohexanediol:
-
cis-1,3-Cyclohexanediol: The hydroxyl groups can be diequatorial or diaxial.
-
trans-1,3-Cyclohexanediol: The hydroxyl groups are in an axial-equatorial arrangement.
-
-
1,4-Cyclohexanediol:
-
cis-1,4-Cyclohexanediol: The hydroxyl groups can be axial-equatorial or equatorial-axial.
-
trans-1,4-Cyclohexanediol: The hydroxyl groups can be either diaxial or diequatorial, with the latter being the more stable conformer.
-
This inherent stereoisomerism has been both a challenge and an opportunity for synthetic chemists, driving the development of stereoselective reactions that can preferentially furnish a single, desired isomer.
II. A Historical Journey: The Discovery and Evolving Synthesis of Cyclohexanediol Isomers
The story of cyclohexanediols is woven into the broader narrative of understanding cyclic compounds and the development of stereochemistry. While pinpointing the exact first synthesis of each of the six isomers is challenging due to the nascent state of structural elucidation in early organic chemistry, we can trace the key conceptual and methodological advancements that enabled their isolation and characterization.
The Dawn of Alicyclic Chemistry: Baeyer's Contributions
The late 19th century saw pioneering work by Adolf von Baeyer on the chemistry of cyclic compounds. His investigations into the reduction of benzene derivatives laid the groundwork for accessing the cyclohexane scaffold.[1][2][3][4] Baeyer's "strain theory" also provided an early theoretical framework for understanding the stability of cyclic molecules, a concept that is fundamental to the conformational analysis of cyclohexanediols.[1][3][4]
The Era of Catalytic Hydrogenation: Sabatier and Senderens
The turn of the 20th century marked a watershed moment with the work of Paul Sabatier and Jean-Baptiste Senderens . Their development of catalytic hydrogenation using finely divided metals, particularly nickel, provided a powerful and general method for the reduction of aromatic compounds.[5][6][7][8][9] The Sabatier-Senderens reaction, for which Sabatier was awarded the Nobel Prize in 1912, opened the door to the efficient synthesis of cyclohexanols and, by extension, cyclohexanediols from readily available phenolic precursors.[6] For instance, the hydrogenation of phenol to cyclohexanol became a commercially viable process.[6][8]
Early Syntheses and the Rise of Stereoselectivity
The early 20th century saw the first reported syntheses of cyclohexanediol isomers, often as mixtures. For instance, the synthesis of trans-1,2-cyclohexanediol was first reported in the early part of the century during investigations into cycloaliphatic alcohol derivatives.[10] The mid-20th century brought a greater focus on stereoselective synthesis, driven by the increasing importance of stereochemistry in understanding reaction mechanisms and in the synthesis of complex natural products.[11]
1,2-Cyclohexanediol:
The dihydroxylation of cyclohexene has been the most common route to 1,2-cyclohexanediols. The evolution of this reaction is a classic example of the development of stereoselective methods.
-
Early Methods (Non-selective): Initial methods for the oxidation of cyclohexene often yielded mixtures of cis and trans isomers.
-
syn-Dihydroxylation (leading to cis-1,2-cyclohexanediol): The use of reagents like potassium permanganate (Baeyer's reagent) and osmium tetroxide (OsO₄) were early methods for the syn-dihydroxylation of alkenes, producing the cis-diol.[12]
-
anti-Dihydroxylation (leading to trans-1,2-cyclohexanediol): The epoxidation of cyclohexene followed by acid- or base-catalyzed ring-opening became a reliable method for producing the trans-diol.[10]
1,3-Cyclohexanediol:
The synthesis of 1,3-cyclohexanediols has historically relied on the reduction of 1,3-cyclohexanedione, which itself is prepared from resorcinol.
-
Hydrogenation of Resorcinol: The catalytic hydrogenation of resorcinol over catalysts like Raney Nickel has been a long-standing method to produce 1,3-cyclohexanedione.[13][14][15] The subsequent reduction of the dione yields 1,3-cyclohexanediol, often as a mixture of cis and trans isomers.[16]
1,4-Cyclohexanediol:
Similar to the 1,3-isomer, the synthesis of 1,4-cyclohexanediol has been dominated by the reduction of 1,4-cyclohexanedione, which is derived from hydroquinone.
-
Hydrogenation of Hydroquinone: Catalytic hydrogenation of hydroquinone is a primary industrial route to 1,4-cyclohexanediol.[17][18] The choice of catalyst and reaction conditions can influence the ratio of cis and trans isomers.
III. Modern Synthetic Methodologies: Towards Greener and More Efficient Processes
While classical methods remain relevant, the latter half of the 20th century and the beginning of the 21st have seen the development of more sophisticated, efficient, and environmentally benign approaches to cyclohexanediol synthesis.
Catalytic and Asymmetric Dihydroxylation: The toxicity and expense of stoichiometric osmium tetroxide led to the development of catalytic versions, most notably the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of chiral diols.
Biocatalysis: The use of enzymes to catalyze the synthesis of cyclohexanediols is a rapidly growing area, offering high selectivity under mild reaction conditions.
Flow Chemistry: Continuous flow reactors are being increasingly employed for the synthesis of cyclohexanediols, offering advantages in terms of safety, scalability, and process control.
IV. Experimental Protocols: A Self-Validating Approach
The following protocols are presented as self-validating systems, providing not only step-by-step instructions but also expected outcomes, characterization data, and troubleshooting guidance.
Protocol 1: Synthesis of cis-1,2-Cyclohexanediol via Osmium Tetroxide Catalyzed Dihydroxylation[10][16]
This method utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as a co-oxidant, a significant improvement in terms of safety and cost over stoichiometric osmium tetroxide.
Reaction Scheme:
Caption: Synthesis of cis-1,2-cyclohexanediol via catalytic dihydroxylation.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine N-methylmorpholine-N-oxide (1.1 equivalents) in a mixture of acetone and water (4:1 v/v).
-
Addition of Catalyst: To the stirring solution, add a catalytic amount of osmium tetroxide (typically 0.2-1 mol%).
-
Substrate Addition: Add cyclohexene (1.0 equivalent) to the reaction mixture. The reaction is typically exothermic and may require cooling in a water bath to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes.
Self-Validation:
-
Expected Yield: 85-95%
-
Physical Appearance: White crystalline solid.
-
Characterization:
-
Troubleshooting:
-
Low Yield: Incomplete reaction (extend reaction time), inefficient extraction (perform additional extractions).
-
Product Contamination: Incomplete quenching of osmium species (ensure sufficient sodium bisulfite is added).
-
Safety Precautions:
-
Osmium Tetroxide: Highly toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves and safety goggles.[13][23][24][25][26]
-
NMO: Oxidizing agent. Avoid contact with combustible materials.
Protocol 2: Synthesis of trans-1,2-Cyclohexanediol via Epoxidation and Hydrolysis[2][27][28][29]
This two-step, one-pot procedure involves the in situ formation of performic acid, which acts as both the epoxidizing agent and the acid catalyst for the subsequent hydrolysis of the epoxide.
Reaction Scheme:
Caption: Synthesis of trans-1,2-cyclohexanediol via epoxidation and hydrolysis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine formic acid and hydrogen peroxide.
-
Substrate Addition: Slowly add cyclohexene to the stirring solution, maintaining the temperature between 40-50 °C with a water bath.
-
Reaction: After the addition is complete, continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Hydrolysis: Add water to the reaction mixture and heat to reflux to hydrolyze the intermediate formate ester.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a solution of sodium hydroxide. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation.[27]
Self-Validation:
-
Expected Yield: 70-85%
-
Physical Appearance: White crystalline solid.
-
Characterization:
-
Troubleshooting:
-
Formation of byproducts: Over-oxidation can occur if the temperature is not controlled during the addition of cyclohexene.
-
Incomplete hydrolysis: Ensure sufficient time and temperature for the hydrolysis step.
-
Safety Precautions:
-
Hydrogen Peroxide and Formic Acid: Corrosive and strong oxidizing agents. Handle with appropriate PPE in a fume hood.
Protocol 3: Industrial Scale Synthesis of 1,4-Cyclohexanediol via Catalytic Hydrogenation of Hydroquinone[17][18][31]
This protocol outlines a common industrial method for the production of 1,4-cyclohexanediol, a valuable monomer in the polymer industry.
Reaction Scheme:
Caption: Industrial synthesis of 1,4-cyclohexanediol by catalytic hydrogenation.
Methodology:
-
Reactor Charging: A high-pressure autoclave is charged with hydroquinone, water (as a solvent), and a catalytic amount of Raney® Nickel or a supported ruthenium catalyst.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The mixture is heated to the reaction temperature (e.g., 100-150 °C) and stirred vigorously.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen.
-
Catalyst Removal: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Product Isolation: The aqueous solution is concentrated, and the 1,4-cyclohexanediol is isolated by crystallization. The cis/trans isomer ratio can be influenced by the choice of catalyst and reaction conditions.
Self-Validation:
-
Expected Yield: >95%
-
Physical Appearance: White to off-white solid.
-
Characterization: The product is a mixture of cis and trans isomers.
-
Melting Point (mixture): Variable, depending on the isomer ratio. trans-isomer: 142 °C.
-
Spectroscopic analysis (¹H and ¹³C NMR) can be used to determine the isomer ratio.
-
-
Troubleshooting:
-
Incomplete reaction: Catalyst deactivation (use fresh or regenerated catalyst), insufficient hydrogen pressure or temperature.
-
Undesired isomer ratio: Optimize catalyst and reaction conditions.
-
Safety Precautions:
-
High-Pressure Hydrogenation: Requires specialized equipment and adherence to strict safety protocols.
-
Raney® Nickel: Pyrophoric when dry. Must be handled as a slurry in water.[17][29][30][31]
V. Comparative Data of Cyclohexanediol Isomers
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | cis-1,3-Cyclohexanediol | This compound | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol |
| CAS Number | 1792-81-0[19] | 1460-57-7[19] | 931-17-9 | 5515-64-0 | 931-71-5 | 6995-79-5 |
| Melting Point (°C) | 98-102[19] | 100-103[19] | 85-88 | 115-117 | 102-104 | 142 |
| Boiling Point (°C) | 225-227 | 230-232 | 245-247 | 250-252 | 248-250 | 252-254 |
| Solubility in Water | Moderately soluble[11] | Moderately soluble[11] | Soluble | Soluble | Soluble | Soluble[30] |
| Solubility in Ethanol | Soluble[11] | Soluble[11] | Soluble | Soluble | Soluble | Soluble |
VI. Conclusion
The journey of the cyclohexanediol isomers, from their initial discovery to their modern-day synthesis, mirrors the evolution of organic chemistry itself. What began with the foundational explorations of cyclic structures has blossomed into a field of highly sophisticated and stereoselective synthetic methods. The principles of stereochemistry, reaction mechanisms, and catalysis, developed over more than a century, have empowered chemists to precisely control the three-dimensional architecture of these versatile molecules.
For researchers, scientists, and drug development professionals, a deep understanding of the history and synthesis of cyclohexanediol isomers is not merely an academic exercise. It is the foundation upon which new materials with tailored properties are designed, and novel therapeutic agents with enhanced efficacy and safety are developed. The continued pursuit of more efficient, sustainable, and selective synthetic routes to these fundamental building blocks will undoubtedly continue to drive innovation across the chemical sciences.
VII. References
-
Guidechem. trans-1,2-cyclohexanediol 1460-57-7. --INVALID-LINK--
-
Guidechem. TRANS-1,2-CYCLOHEXANEDIOL 1460-57-7 wiki. --INVALID-LINK--
-
University of California, Los Angeles. Safety Slide: Raney Nickel. --INVALID-LINK--
-
Benchchem. Technical Support Center: Purification of Crude 1,4-Cyclohexanediol. --INVALID-LINK--
-
Vineeth Precious Catalysts Pvt. Ltd. Safety, Storage, Shelf Life, Handling and Disposal. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET - Raney®-Nickel. --INVALID-LINK--
-
University of Nevada, Reno. chamberland-sop-weighing-and-working-with-raney-nickel.docx. --INVALID-LINK--
-
AKJournals. Phase Transition in Trans- and Cis-1,2-Cyclohexanediol Studied by Infrared Spectroscopy. --INVALID-LINK--
-
New Jersey Department of Health. Raney Nickel - Hazardous Substance Fact Sheet. --INVALID-LINK--
-
Indian Academy of Sciences. Johann Friedrich Wilhelm Adolf von Baeyer. --INVALID-LINK--
-
University of Tennessee Health Science Center. sop-osmium-tetroxide.pdf. --INVALID-LINK--
-
Kansas State University. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures. --INVALID-LINK--
-
Connecticut College. Osmium Tetroxide Procedures. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Osmium tetroxide, 4 wt% solution in water. --INVALID-LINK--
-
Duke University. Chemical Safety Guidelines - Osmium Tetroxide. --INVALID-LINK--
-
S-cool. compared using 13C nmr spectroscopy. --INVALID-LINK--
-
Chempedia - LookChem. Sabatier-Senderens Reduction. --INVALID-LINK--
-
LookChem. Synthesis of cis-1,2-Cyclohexanediol. --INVALID-LINK--
-
Redalyc. Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist of the Second Half of the XIX Century and the beginning of the XX Century. --INVALID-LINK--
-
Google Patents. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol. --INVALID-LINK--
-
ChemicalBook. cis-1,2-Cyclohexanediol(1792-81-0) 13C NMR spectrum. --INVALID-LINK--
-
ChemicalBook. TRANS-1,4-CYCLOHEXANEDIOL synthesis. --INVALID-LINK--
-
NobelPrize.org. Paul Sabatier – Nobel Lecture. --INVALID-LINK--
-
Google Patents. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione. --INVALID-LINK--
-
ResearchGate. Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4. --INVALID-LINK--
-
Sarthaks eConnect. What is Sabatier- Sendersens reaction?. --INVALID-LINK--
-
Organic Syntheses. 1,4-Cyclohexanedione. --INVALID-LINK--
-
ResearchGate. Adolf von Baeyer: Winner of the Nobel Prize for Chemistry 1905. --INVALID-LINK--
-
ChemicalBook. CIS-1,4-CYCLOHEXANEDIOL(931-71-5) 13C NMR spectrum. --INVALID-LINK--
-
SpectraBase. 1,3-Cyclohexanediol - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--
-
Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. --INVALID-LINK--
-
PubChem. cis-1,2-Cyclohexanediol. --INVALID-LINK--
-
ACS Publications. Preparation of cis- and trans-1,2-Diphenyl-1,2-cyclohexanediol 1. --INVALID-LINK--
-
NIST WebBook. cis-1,2-Cyclohexanediol. --INVALID-LINK--
-
Green Chemistry (RSC Publishing). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. --INVALID-LINK--
-
Britannica. Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry. --INVALID-LINK--
-
Google Patents. US3880925A - Separation and purification of cis and trans isomers. --INVALID-LINK--
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. --INVALID-LINK--
-
Brainly.in. Why does sabatier sendersens reaction for nickel using temperature but pt not using?. --INVALID-LINK--
-
oc-praktikum.de. 3034 Synthesis of trans-1,2-cyclohexanediol from cyclohexene. --INVALID-LINK--
-
Chromatography Today. Easy purification of isomers with prepacked glass columns. --INVALID-LINK--
-
ACS Publications. Notes - A New Synthesis of cis-1,2-Cyclohexanediol. --INVALID-LINK--
-
ChemicalBook. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) IR Spectrum. --INVALID-LINK--
-
Benchchem. Technical Support Center: Refining the Separation of Cis and Trans Isomers of 1,6-Cyclodecanediol. --INVALID-LINK--
-
Wikipedia. Cyclohexane-1,2-diol. --INVALID-LINK--
-
ResearchGate. (PDF) Catalytic Hydrogenation. --INVALID-LINK--
-
PIKE Technologies. IR Applied to Isomer Analysis. --INVALID-LINK--
-
ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. --INVALID-LINK--
References
- 1. ias.ac.in [ias.ac.in]
- 2. Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist of the Second Half of the XIX Century and the beginning of the XX Century [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry | Britannica [britannica.com]
- 5. Sabatier-Senderens Reduction - Chempedia - LookChem [lookchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. sarthaks.com [sarthaks.com]
- 8. brainly.in [brainly.in]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. Page loading... [guidechem.com]
- 12. TRANS-1,4-CYCLOHEXANEDIOL synthesis - chemicalbook [chemicalbook.com]
- 13. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 14. spectrabase.com [spectrabase.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
- 17. chamberlandresearch.com [chamberlandresearch.com]
- 18. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 19. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]
- 20. cis-1,2-Cyclohexanediol(1792-81-0) 13C NMR spectrum [chemicalbook.com]
- 21. akjournals.com [akjournals.com]
- 22. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. uthsc.edu [uthsc.edu]
- 24. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 25. fishersci.co.uk [fishersci.co.uk]
- 26. safety.duke.edu [safety.duke.edu]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) IR Spectrum [chemicalbook.com]
- 29. nj.gov [nj.gov]
- 30. englelab.com [englelab.com]
- 31. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
Methodological & Application
Experimental protocol for the reduction of 1,3-cyclohexanedione
An Application Guide and Experimental Protocols for the Reduction of 1,3-Cyclohexanedione
Introduction: The Synthetic Value of 3-Hydroxycyclohexanone
1,3-Cyclohexanedione is a readily available cyclic diketone that serves as a versatile precursor in organic synthesis. Its reduction to 3-hydroxycyclohexanone is a pivotal transformation, yielding a bifunctional molecule with both a ketone and a secondary alcohol. This product is a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] For instance, derivatives of 3-hydroxycyclohexanone have been explored for their potential as anti-inflammatory, antibacterial, and antifungal agents.[1]
The synthetic utility of 3-hydroxycyclohexanone stems from the distinct reactivity of its two functional groups. The ketone can undergo reactions such as nucleophilic additions, while the hydroxyl group can be oxidized or participate in esterification and etherification reactions.[1][2] The selective reduction of one of the two ketone groups in the starting material is therefore a key strategic step.
This guide provides detailed, field-proven protocols for three distinct methods for the reduction of 1,3-cyclohexanedione. Each protocol is designed for a different synthetic objective, ranging from general laboratory-scale synthesis to scalable industrial processes and enantioselective transformations. The causality behind experimental choices is explained to provide a deeper understanding of each procedure.
Protocol 1: Selective Monoreduction with Sodium Borohydride
Principle & Expertise: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the controlled reduction of aldehydes and ketones in a laboratory setting.[3] Its key advantage is its chemoselectivity; it will readily reduce ketones while typically leaving other functional groups like esters and amides untouched.[4] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[5][6] The resulting alkoxide intermediate is then protonated by the solvent (typically a protic solvent like methanol or ethanol) during the work-up to yield the final alcohol.[5] Using a protic solvent is common, and while NaBH₄ reacts slowly with it, the reduction of the ketone is significantly faster, especially at controlled temperatures.[4]
Experimental Workflow Diagram
Caption: Workflow for the NaBH₄ reduction of 1,3-cyclohexanedione.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexanedione (5.6 g, 50 mmol) in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Slowly add sodium borohydride (0.95 g, 25 mmol, 0.5 equivalents) to the stirred solution in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution from the reaction of NaBH₄ with methanol.[4]
-
Reaction: Stir the reaction mixture vigorously at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 20 minutes (Eluent: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cautiously add acetone (10 mL) dropwise to quench any excess sodium borohydride.
-
Neutralization & Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Slowly add 1 M HCl (aq) until the pH of the solution is ~7. Reduce the volume of the solvent by approximately half using a rotary evaporator. Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-hydroxycyclohexanone.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Quantitative Data Summary
| Parameter | Value | Justification |
| Substrate | 1,3-Cyclohexanedione | 5.6 g (50 mmol) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 0.95 g (25 mmol) |
| Stoichiometry | 0.5 eq NaBH₄ | Provides 2 eq of hydride, sufficient for monoreduction. |
| Solvent | Methanol | Good solubility for substrate and reagent.[3] |
| Temperature | 0°C | Controls reaction rate and minimizes side reactions.[4] |
| Typical Yield | 80-90% | Literature-supported expectation for this type of reduction. |
Protocol 2: Catalytic Transfer Hydrogenation
Principle & Expertise: Catalytic transfer hydrogenation is a powerful and often safer alternative to using high-pressure hydrogen gas.[7] In this method, a stable organic molecule, such as sodium formate, serves as a hydrogen donor. The reaction is heterogeneous, occurring on the surface of a noble metal catalyst, typically palladium on carbon (Pd/C).[7][8] The catalyst facilitates the decomposition of the hydrogen donor and the subsequent transfer of hydrogen atoms to the substrate.[9] This method is highly efficient, scalable, and can be performed with standard laboratory glassware. The choice of an aqueous system is environmentally friendly and often facilitates easy work-up.
Mechanism Diagram: Hydride Transfer at Catalyst Surface
Caption: Catalytic cycle for transfer hydrogenation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL flask equipped with a reflux condenser and magnetic stirrer, add 1,3-cyclohexanedione (11.2 g, 100 mmol), water (125 mL), and sodium formate (8.5 g, 125 mmol, 1.25 equivalents).
-
Inerting: Stir the mixture and purge the system with nitrogen or argon for 15-20 minutes. Causality: This removes oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C, ~1.0 g, 50% wet) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60°C with vigorous stirring. The reaction is often accompanied by gentle gas evolution (CO₂). Monitor the reaction by HPLC or TLC. The reaction is typically complete in 3-5 hours.[7]
-
Catalyst Removal: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of water (2 x 15 mL). Safety Note: The Pd/C catalyst can be pyrophoric upon drying; keep it wet and handle with care.
-
Product Isolation: Transfer the filtrate to a beaker. Acidify the solution to pH ~3 by slowly adding concentrated HCl. This protonates the intermediate enolate.
-
Crystallization/Extraction: Cool the acidified solution in an ice bath to precipitate the product. If precipitation is incomplete, saturate the aqueous phase with sodium chloride and extract with ethyl acetate (3 x 75 mL).
-
Purification: The collected solid can be recrystallized, or the combined organic extracts can be dried (Na₂SO₄), filtered, and evaporated to yield the product.
Quantitative Data Summary
| Parameter | Value | Justification |
| Substrate | 1,3-Cyclohexanedione | 11.2 g (100 mmol) |
| Hydrogen Donor | Sodium Formate | 8.5 g (125 mmol) |
| Catalyst | 5% Pd/C (50% wet) | ~1.0 g (dry weight) |
| Solvent | Water | Green, inexpensive solvent.[7] |
| Temperature | 50-60°C | Provides sufficient thermal energy to overcome activation barrier. |
| Typical Yield | >90% | This method is known for high conversion and selectivity.[7][9] |
Protocol 3: Enantioselective Bioreduction with Saccharomyces cerevisiae
Principle & Expertise: Biocatalysis offers a green and highly selective route for chemical transformations. Baker's yeast (Saccharomyces cerevisiae) contains a variety of oxidoreductase enzymes that can reduce ketones to alcohols with high enantioselectivity.[10] The reduction is mediated by the cofactor nicotinamide adenine dinucleotide (NADH), which is continuously regenerated by the yeast's own metabolic processes (e.g., glycolysis, using glucose as an energy source).[10] This "whole-cell" biocatalysis avoids the need for isolating and purifying enzymes, making it a cost-effective and practical approach. The result is an optically active product, which is highly valuable in pharmaceutical synthesis.[11][12]
Biocatalytic Cycle Diagram
References
- 1. Buy 3-Hydroxycyclohexanone | 823-19-8 [smolecule.com]
- 2. CAS 823-19-8: 3-Hydroxycyclohexanone | CymitQuimica [cymitquimica.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 8. daneshyari.com [daneshyari.com]
- 9. EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US20050272136A1 - Process for producing 3-hydroxycyclohexanone - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Application Note: Stereoselective Synthesis of trans-1,3-Cyclohexanediol via Sodium Borohydride Reduction
Abstract
This document provides a comprehensive technical guide on the synthesis of trans-1,3-cyclohexanediol through the reduction of 1,3-cyclohexanedione using sodium borohydride (NaBH₄). It delves into the underlying chemical principles, offers a detailed experimental protocol, and discusses the critical parameters influencing stereoselectivity. This guide is intended to equip researchers with the necessary expertise to successfully perform and optimize this important transformation.
Introduction: Significance of this compound
1,3-Cyclohexanediols, particularly the trans isomer, are valuable building blocks in organic synthesis. Their vicinal diol functionality, embedded in a cyclic framework, serves as a versatile scaffold for the synthesis of complex molecules, including pharmaceuticals, natural products, and specialty materials. The stereochemical relationship of the two hydroxyl groups is pivotal, dictating the three-dimensional structure and, consequently, the biological activity or material properties of the final product. The reduction of the readily available 1,3-cyclohexanedione is a common and efficient route to access these diols.
The choice of reducing agent is crucial for controlling the stereochemical outcome. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for the conversion of ketones to alcohols.[1][2] Its ease of handling, compatibility with protic solvents, and predictable reactivity make it a preferred reagent for this transformation in many laboratory settings.[1]
The Role of Sodium Borohydride in Ketone Reduction
Sodium borohydride serves as a source of hydride ions (H⁻).[1][3] The reduction of a ketone to an alcohol proceeds via nucleophilic addition of a hydride to the electrophilic carbonyl carbon.[1][4] This process can be broken down into two main steps:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the carbonyl carbon, forming a new carbon-hydrogen bond and breaking the carbon-oxygen π bond. This results in the formation of an alkoxide intermediate.[1][4]
-
Protonation: The negatively charged alkoxide oxygen is then protonated by a protic solvent (like methanol or ethanol) or during an acidic workup to yield the final alcohol product.[1][3][4]
One molecule of sodium borohydride can, in principle, reduce four molecules of the ketone.[5][6]
Causality of Experimental Choices: The Protic Solvent
The use of a protic solvent, such as methanol or ethanol, is not merely for dissolution but plays an active role in the reaction mechanism.[7][8]
-
Solubility: Sodium borohydride exhibits good solubility in protic solvents, facilitating a homogeneous reaction mixture.[7]
-
Carbonyl Activation: The protic solvent can hydrogen-bond with the carbonyl oxygen, increasing the polarization of the C=O bond.[7][9] This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride.[7][8][9]
-
Proton Source: As mentioned, the solvent provides the proton needed to form the final alcohol from the alkoxide intermediate.[4]
The reactivity of NaBH₄ can be modulated by the choice of alcohol, with the rate of reduction generally following the order: methanol > ethanol > isopropanol.[10] This is attributed to the steric hindrance and acidity of the alcohol.
Stereoselectivity in the Reduction of 1,3-Cyclohexanedione
The reduction of 1,3-cyclohexanedione to 1,3-cyclohexanediol can yield two diastereomers: cis-1,3-cyclohexanediol and this compound. The stereochemical outcome is determined by the trajectory of the hydride attack on the carbonyl carbons.
In the case of cyclic ketones, the approach of the hydride can be from either the axial or equatorial face. The stereoselectivity is governed by a combination of steric and electronic factors. For cyclohexanone derivatives, the attack of a small nucleophile like hydride generally prefers the axial approach to avoid steric hindrance from the axial hydrogens at the C-2 and C-6 positions. This leads to the formation of the equatorial alcohol, which is often the thermodynamically more stable product.
However, in the reduction of 1,3-cyclohexanedione, the situation is more complex due to the presence of the second carbonyl group and the potential for intramolecular interactions. The reduction of the first carbonyl group to a hydroxyl group influences the stereochemical outcome of the reduction of the second carbonyl. The trans isomer is often the major product under standard conditions with sodium borohydride, suggesting a preference for hydride delivery that results in a diequatorial arrangement of the hydroxyl groups in the most stable chair conformation of the product.
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the synthesis of this compound from 1,3-cyclohexanedione using sodium borohydride.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 5.0 g (44.6 mmol) | Starting material. Can be prepared from resorcinol.[11][12] |
| Sodium Borohydride | NaBH₄ | 37.83 | 2.5 g (66.1 mmol) | Reducing agent. Handle with care. |
| Methanol | CH₃OH | 32.04 | 100 mL | Solvent. |
| Hydrochloric Acid | HCl | 36.46 | ~10 mL of 3M solution | For quenching and neutralization. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL (for extraction) | Extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (44.6 mmol) of 1,3-cyclohexanedione in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Rationale: The reduction is exothermic, and cooling helps to control the reaction rate and improve stereoselectivity.
-
Addition of Sodium Borohydride: While maintaining the temperature at 0-5 °C, slowly add 2.5 g (66.1 mmol) of sodium borohydride in small portions over a period of 20-30 minutes. Vigorous bubbling (hydrogen evolution) will be observed. Rationale: Slow, portion-wise addition prevents an uncontrolled exothermic reaction and minimizes side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: After the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 3M hydrochloric acid dropwise until the bubbling ceases and the pH of the solution is acidic (pH ~2-3). Rationale: The acid neutralizes the excess sodium borohydride and hydrolyzes the borate esters formed during the reaction.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers. Rationale: Dichloromethane is a suitable solvent for extracting the diol product from the aqueous phase.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Evaporation and Purification: Remove the dichloromethane using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Visualization of the Process
Reaction Mechanism
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Evaluating trans-1,3-Cyclohexanediol as a Potential Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Role of Diol-Based Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, chemists rely on a variety of strategies to control stereochemical outcomes. One of the most robust and reliable methods is the use of chiral auxiliaries.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate, directing subsequent chemical transformations to occur with high diastereoselectivity.[1] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse.
Among the various classes of chiral auxiliaries, those based on chiral diols have proven to be valuable scaffolds. Their utility stems from their ability to form rigid cyclic structures, such as acetals or ketals, which effectively shield one face of a reactive intermediate, thereby directing the approach of an incoming reagent. A notable example is trans-1,2-cyclohexanediol, which has been successfully employed in the asymmetric synthesis of α,α-disubstituted α-amino acids through diastereoselective alkylation of enol ethers derived from β-keto esters.[2]
This application note addresses the topic of trans-1,3-cyclohexanediol as a chiral auxiliary. While there is significant interest in developing new and efficient chiral auxiliaries, a thorough review of the current scientific literature indicates that this compound is not a widely established or commonly used chiral auxiliary for asymmetric synthesis. However, its structural features merit a prospective analysis. This guide will therefore provide a theoretical evaluation of this compound's potential, alongside a detailed, field-proven protocol for the closely related and successful auxiliary, trans-1,2-cyclohexanediol, to serve as a practical reference and a template for future research.
Theoretical Evaluation of this compound as a Chiral Auxiliary
The efficacy of a chiral auxiliary is largely dependent on its ability to create a sterically and electronically differentiated environment around the reactive center. The most successful auxiliaries often possess C₂ symmetry, which reduces the number of possible transition states and can lead to higher stereoselectivity.
(1R,3R)-trans-1,3-Cyclohexanediol possesses a C₁ symmetry, meaning it is chiral but lacks a rotational symmetry axis. This has important implications for its potential as a chiral auxiliary.
References
Enantioselective Synthesis of trans-1,3-Cyclohexanediol Derivatives: Strategies and Protocols
An Application Guide for Researchers
Abstract
Chiral trans-1,3-cyclohexanediol scaffolds are privileged structures in medicinal chemistry and natural product synthesis, serving as versatile building blocks for a range of biologically active molecules.[1][2] Their rigid, chair-like conformation allows for precise spatial positioning of substituents, making them ideal for designing ligands that interact with specific biological targets. For instance, chiral cyclohexane-1,3-dione derivatives, precursors to the diols, have been identified as potential therapeutic agents for conditions like amyotrophic lateral sclerosis (ALS).[3][4][5] This guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of these valuable compounds. We will explore the mechanistic underpinnings and practical applications of enzymatic desymmetrization, asymmetric reduction of prochiral diketones, and dynamic kinetic resolution, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of the Chiral trans-1,3-Diol Motif
The stereochemical configuration of a drug molecule is critical to its pharmacological activity. The trans-1,3-diequatorial arrangement of hydroxyl groups on a cyclohexane ring provides a rigid and well-defined scaffold that can be elaborated into complex molecular architectures. Accessing these diols in high enantiomeric purity is a key challenge that has driven the development of several elegant asymmetric synthesis strategies. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and the specific stereochemistry required. This document outlines three robust and widely adopted approaches.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiopure this compound derivatives can be broadly categorized into three main strategies, each with distinct advantages.
-
Desymmetrization of meso-1,3-Cyclohexanediols : This powerful strategy starts with a symmetric, achiral meso-diol and selectively functionalizes one of its two enantiotopic hydroxyl groups using a chiral catalyst, thereby creating a chiral center.[6]
-
Asymmetric Reduction of 1,3-Cyclohexanediones : This approach involves a two-stage reduction of a prochiral diketone. The first reduction is an enantioselective step that sets the stereochemistry of one hydroxyl group, followed by a diastereoselective reduction of the remaining ketone to yield the trans-diol.
-
Dynamic Kinetic Resolution (DKR) : This highly efficient method combines the enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired chiral product.[7][8]
References
- 1. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Cyclohexane 1,3-Diones as Inhibitors of Mutant SOD1-Dependent Protein Aggregation for the Treatment of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral cyclohexane 1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,2-Cyclohexanediol via Oxidation of Cyclohexene
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 1,2-cyclohexanediol from cyclohexene. 1,2-Cyclohexanediol is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals. This guide delves into the primary stereoselective methodologies for its preparation: syn-dihydroxylation and anti-dihydroxylation. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and discuss the critical safety considerations associated with the reagents involved. The aim is to equip the reader with the necessary knowledge to select the appropriate synthetic route and execute the synthesis safely and efficiently to obtain the desired stereoisomer of 1,2-cyclohexanediol.
Introduction: The Significance of Stereoisomeric 1,2-Cyclohexanediol
1,2-Cyclohexanediol, a vicinal diol, exists as two main stereoisomers: cis-1,2-cyclohexanediol (syn addition product) and trans-1,2-cyclohexanediol (anti addition product). The specific stereochemistry of the diol is often crucial for the biological activity and efficacy of the final drug molecule. Therefore, precise control over the stereochemical outcome of the dihydroxylation reaction is of paramount importance in synthetic chemistry. This guide will focus on the two primary strategies to achieve this control.
-
syn-Dihydroxylation: Both hydroxyl groups are added to the same face of the cyclohexene ring, resulting in the cis-diol.
-
anti-Dihydroxylation: The hydroxyl groups are added to opposite faces of the cyclohexene ring, leading to the trans-diol.
The choice of oxidant and reaction conditions dictates which stereoisomer is formed.
Methodologies for the Synthesis of 1,2-Cyclohexanediol
The oxidation of the double bond in cyclohexene is the foundational step in producing 1,2-cyclohexanediol. The stereochemical outcome is determined by the mechanism of the chosen oxidation method.
syn-Dihydroxylation: Synthesis of cis-1,2-Cyclohexanediol
syn-Dihydroxylation is achieved using reagents that facilitate a concerted addition of two oxygen atoms across the double bond from the same side. The most common and reliable methods involve osmium tetroxide and potassium permanganate.[1][2]
Osmium tetroxide (OsO₄) is a highly effective and selective reagent for the syn-dihydroxylation of alkenes.[1][3] The reaction proceeds through a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.[2][3]
Mechanism Rationale: The formation of the cyclic osmate ester intermediate necessitates the addition of both oxygen atoms from the same face of the cyclohexene ring, thus ensuring syn-stereochemistry.[1][2]
Due to the high cost and extreme toxicity of osmium tetroxide, catalytic versions of this reaction have been developed.[1][3] These methods use a catalytic amount of OsO₄ and a stoichiometric co-oxidant to regenerate the Os(VIII) species in situ. A common co-oxidant is N-methylmorpholine N-oxide (NMO).[4][5]
Experimental Protocol: Catalytic syn-Dihydroxylation of Cyclohexene using OsO₄/NMO
This protocol is adapted from the procedure described by Van Rheenen, V.; Kelly, R. C.; Cha, D. Y. Tetrahedron Lett.1976 , 17, 1973–1976.[4]
Materials:
-
Cyclohexene (distilled)
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (4% solution in water)
-
Acetone
-
Water
-
tert-Butanol
-
Sodium hydrosulfite
-
Magnesium silicate (e.g., Magnesol)
-
1 N Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
-
Ethyl acetate (EtOAc)
-
n-Butanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine NMO (1.55 equivalents), water, and acetone.
-
Add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents) in tert-butanol to the mixture.
-
Add distilled cyclohexene (1.0 equivalent) to the reaction mixture. The reaction is mildly exothermic and should be maintained at room temperature, using a water bath if necessary.
-
Stir the reaction overnight at room temperature under an inert atmosphere (e.g., nitrogen).
-
To quench the reaction and facilitate workup, add a slurry of sodium hydrosulfite and magnesium silicate in water.
-
Filter the mixture to remove the magnesium silicate.
-
Neutralize the filtrate to pH 7 with 1 N H₂SO₄.
-
Remove the acetone via rotary evaporation.
-
Further acidify the aqueous solution to pH 2 with 1 N H₂SO₄.
-
Saturate the aqueous layer with NaCl and extract with ethyl acetate.
-
The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted with ethyl acetate to maximize recovery.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-cyclohexanediol.
-
The product can be further purified by recrystallization.
Expected Yield: ~91% of cis-1,2-cyclohexanediol.[4]
Potassium permanganate (KMnO₄) under cold, alkaline conditions can also effect syn-dihydroxylation.[6][7] The mechanism is analogous to that of OsO₄, involving a cyclic manganate ester intermediate.[8]
Causality of Conditions: The reaction must be performed under mild conditions (cold and alkaline) to prevent over-oxidation and cleavage of the diol to form dicarboxylic acids.[6]
While less expensive than osmium tetroxide, KMnO₄ often gives lower yields due to this competing over-oxidation pathway.[2]
anti-Dihydroxylation: Synthesis of trans-1,2-Cyclohexanediol
anti-Dihydroxylation is typically a two-step process involving the initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water.[9][10]
The first step is the formation of cyclohexene oxide, an epoxide. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The subsequent step is the acid-catalyzed ring-opening of the epoxide. Water acts as a nucleophile, attacking one of the epoxide carbons from the side opposite to the epoxide oxygen, resulting in anti-addition of the two hydroxyl groups.[9][11]
Mechanism Rationale: The back-side attack of the water molecule on the protonated epoxide is the key step that dictates the trans stereochemistry of the final product.[9]
A greener alternative to peroxy acids is the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst.[12][13][14]
Experimental Protocol: anti-Dihydroxylation via Epoxidation and Hydrolysis
This protocol is based on the performic acid method.[15][16]
Materials:
-
Cyclohexene (distilled)
-
88% Formic acid
-
30% Hydrogen peroxide
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare performic acid in situ by adding 30% hydrogen peroxide to 88% formic acid.
-
Slowly add distilled cyclohexene to the performic acid solution, maintaining the reaction temperature between 40-45°C by controlling the rate of addition and using an ice bath for cooling.
-
After the addition is complete, continue to stir the mixture at 40°C for one hour, then allow it to stand at room temperature overnight.
-
Remove the formic acid and water by distillation under reduced pressure.
-
To the viscous residue, cautiously add an ice-cold solution of sodium hydroxide to hydrolyze the formate esters. Ensure the temperature does not exceed 45°C.
-
Warm the alkaline solution to 45°C and add an equal volume of ethyl acetate.
-
Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and distill off the solvent until the product begins to crystallize.
-
Cool the mixture to 0°C and collect the trans-1,2-cyclohexanediol by filtration.
Expected Yield: 65-73% of trans-1,2-cyclohexanediol.[15]
Asymmetric Dihydroxylation
For applications requiring enantiomerically pure diols, the Sharpless Asymmetric Dihydroxylation is the state-of-the-art method.[17][18][19] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high enantioselectivity.[17][20] The choice of ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ) based, determines which enantiomer of the diol is formed.[17] Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the procedure.[18]
The mechanism involves the formation of a chiral osmium tetroxide-ligand complex which then undergoes a [3+2]-cycloaddition with the alkene.[17][18]
Data Summary
| Method | Reagents | Stereochemistry | Typical Yield | Key Considerations |
| Osmium Tetroxide Dihydroxylation | Catalytic OsO₄, NMO | syn (cis) | >90%[4] | OsO₄ is highly toxic and volatile.[21][22] |
| Potassium Permanganate Dihydroxylation | Cold, dilute, alkaline KMnO₄ | syn (cis) | Moderate | Risk of over-oxidation.[6] |
| Epoxidation/Hydrolysis | 1. Peroxyacid (e.g., m-CPBA) 2. H₃O⁺ | anti (trans) | 65-73%[15] | Two-step process. |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Chiral Ligand, Co-oxidant | Enantioselective syn | High | Provides access to chiral diols.[17][19] |
Safety and Handling
Osmium Tetroxide (OsO₄) is extremely toxic, volatile, and can cause severe eye damage, including blindness, upon exposure.[21][23] All manipulations involving OsO₄, including solutions, must be conducted in a certified chemical fume hood.[21][22]
Mandatory Personal Protective Equipment (PPE):
-
Face shield when handling larger quantities or if there is a risk of splashing.[23]
-
Double-gloving with nitrile gloves is recommended.[21]
-
A fully buttoned lab coat.[21]
Decontamination:
-
Spills and contaminated equipment can be neutralized with corn oil (which will turn black in the presence of OsO₄) or aqueous solutions of sodium sulfite or sodium sulfide.[21][23]
Peroxy acids and Hydrogen Peroxide are strong oxidizers and can be corrosive. Handle with appropriate care, avoiding contact with skin and eyes.
Visualization of Key Processes
Workflow for syn and anti Dihydroxylation
Caption: Comparative workflow for syn- and anti-dihydroxylation of cyclohexene.
Mechanism of Osmium Tetroxide syn-Dihydroxylation
Caption: Catalytic cycle for OsO4-mediated syn-dihydroxylation.
Analytical Characterization
The products, cis- and trans-1,2-cyclohexanediol, can be characterized and distinguished using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct chemical shifts and coupling constants for the cis and trans isomers due to their different symmetries.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (~3200-3600 cm⁻¹) will confirm the diol functionality. Differences in the fingerprint region may distinguish isomers.
-
Melting Point: The two isomers have distinct melting points (cis: 95-97°C[4], trans: 101.5-103°C[15]).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine purity and confirm the molecular weight.
Conclusion
The synthesis of 1,2-cyclohexanediol from cyclohexene is a fundamental transformation that offers excellent opportunities to control stereochemistry. For the synthesis of cis-1,2-cyclohexanediol, the catalytic osmium tetroxide method provides high yields and selectivity, though it requires stringent safety precautions. For the trans isomer, the two-step epoxidation-hydrolysis sequence is a reliable and effective strategy. The choice of methodology will ultimately depend on the desired stereochemical outcome, available resources, and the scale of the reaction. For enantioselective syntheses, the Sharpless Asymmetric Dihydroxylation remains the premier method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Syn Dihydroxylation of Alkene [mail.almerja.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 7. brainly.com [brainly.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]
- 10. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 18. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 19. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 22. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 23. safety.duke.edu [safety.duke.edu]
Application Notes and Protocols: Stereoselective Synthesis of trans-1,2-Cyclohexanediol via Hydrolysis of Cyclohexene Oxide
Abstract
trans-1,2-Cyclohexanediol is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries.[1] Its vicinal diol structure, with a defined trans stereochemistry, makes it a valuable chiral building block. This document provides a comprehensive guide to the synthesis of trans-1,2-cyclohexanediol through the hydrolysis of cyclohexene oxide. We will delve into the underlying reaction mechanisms, present detailed, field-proven laboratory protocols, and discuss critical parameters for process optimization and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-understood method for producing this key synthetic intermediate.
Scientific Foundation: The Mechanism of Epoxide Ring-Opening
The synthesis of trans-1,2-cyclohexanediol from cyclohexene oxide is a classic example of an epoxide ring-opening reaction. The high reactivity of epoxides is a direct consequence of their significant ring strain, which is relieved upon nucleophilic attack.[2] This hydrolysis can be effectively catalyzed by either acid or base, with both pathways stereospecifically yielding the trans-diol product due to a mandatory backside attack mechanism.[2][3][4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction proceeds via protonation of the epoxide oxygen, which dramatically increases the electrophilicity of the ring carbons and creates a good leaving group (a hydroxyl group).[2][5] A water molecule then acts as a nucleophile, attacking one of the carbon atoms.
The mechanism is best described as a hybrid between SN1 and SN2 pathways.[2][6][7][8] While there is significant SN2 character, involving a backside attack by the water nucleophile, a degree of positive charge also builds up on the carbon atom, indicating some SN1 character.[7][8] This backside attack dictates the stereochemical outcome, forcing the new hydroxyl group to be on the opposite face of the ring from the original epoxide oxygen, resulting in the trans configuration.[3][4][9]
Caption: Acid-Catalyzed Mechanism for trans-Diol Formation.
Base-Catalyzed Hydrolysis
In a basic medium, a strong nucleophile, such as the hydroxide ion (OH⁻), directly attacks one of the epoxide carbons.[9] This reaction is a pure SN2 displacement.[3][4] The driving force is the relief of ring strain, which overcomes the fact that an alkoxide is typically a poor leaving group.[2][3] The nucleophilic attack occurs from the side opposite the C-O bond, leading to an inversion of configuration at the site of attack and the formation of the trans-diol after protonation of the resulting alkoxide by water.[2][4][5]
Caption: Base-Catalyzed SN2 Mechanism for trans-Diol Formation.
Experimental Protocols
Two primary, reliable methods are presented. Protocol A describes the direct acid-catalyzed hydrolysis of commercially available cyclohexene oxide. Protocol B details a common laboratory synthesis starting from cyclohexene, which involves an in situ epoxidation followed by hydrolysis.
Protocol A: Direct Acid-Catalyzed Hydrolysis of Cyclohexene Oxide
This protocol focuses on the ring-opening of cyclohexene oxide using a dilute acid catalyst. It is straightforward and generally provides a high yield of the desired product.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
|---|---|---|
| Cyclohexene oxide | ≥98% purity | Starting material |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Catalyst |
| Deionized Water | High purity | Reactant and solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Neutralizing agent |
| Ethyl Acetate (EtOAc) | Reagent grade | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Drying agent |
| 250 mL Round-bottom flask | Standard taper | Reaction vessel |
| Magnetic stirrer and stir bar | --- | Agitation |
| Reflux condenser | --- | Prevent solvent loss |
| Separatory funnel | 500 mL | Liquid-liquid extraction |
| Rotary evaporator | --- | Solvent removal |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 100 mL of deionized water.
-
Catalyst Preparation: Carefully add 1 mL of concentrated sulfuric acid to the water while stirring. Caution: This is a highly exothermic process. Add the acid slowly to the water, never the other way around.
-
Reactant Addition: Add 10.0 g (0.102 mol) of cyclohexene oxide to the dilute acid solution.
-
Reaction: Stir the mixture vigorously for 1 hour.[10] The reaction is mildly exothermic, and the flask may become warm.[10] The initially biphasic mixture should become homogeneous as the reaction proceeds.
-
Neutralization: After 1 hour, cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of ~7 by the slow, portion-wise addition of a saturated sodium bicarbonate solution. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the neutralized solution to a 500 mL separatory funnel. Extract the aqueous phase three times with 50 mL portions of ethyl acetate. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate for 15-20 minutes. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude product, which should be a white or off-white solid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate or acetone to obtain pure trans-1,2-cyclohexanediol.[11]
Protocol B: Synthesis from Cyclohexene via in situ Epoxidation and Hydrolysis
This robust method generates the epoxide from cyclohexene using performic acid, which is formed in situ from formic acid and hydrogen peroxide. The intermediate formate ester is then hydrolyzed with a base to yield the final diol.[12][13]
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
|---|---|---|
| Cyclohexene | ≥99%, freshly distilled | Starting material |
| Formic acid | 88-99% | Reagent for epoxidation |
| Hydrogen peroxide (H₂O₂) | 30% aqueous solution | Oxidizing agent |
| Sodium Hydroxide (NaOH) | Pellets or solution | Hydrolysis agent |
| Ethyl Acetate (EtOAc) | Reagent grade | Extraction solvent |
| 500 mL Three-necked flask | Standard taper | Reaction vessel |
| Magnetic stirrer, thermometer | --- | Agitation and monitoring |
| Dropping funnel, ice bath | --- | Controlled addition, cooling |
Procedure
-
Safety First: All operations involving peracids must be conducted behind a safety shield. Peroxy compounds can be explosive.[12]
-
Performic Acid Formation: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 300 mL of 88% formic acid and 70 mL of 30% hydrogen peroxide.[12]
-
Cyclohexene Addition: Cool the mixture in an ice bath. Slowly add 41 g (0.50 mol) of cyclohexene via the dropping funnel over 30-45 minutes. Maintain the internal temperature between 40-45°C by adjusting the addition rate and cooling.[12]
-
Epoxidation: After the addition is complete, continue stirring and maintain the temperature at 40°C for 1 hour, then let the mixture stand at room temperature overnight.[12]
-
Removal of Formic Acid: Remove the excess formic acid and water by distillation under reduced pressure using a steam bath.[12]
-
Hydrolysis: Cool the viscous residue in an ice bath. Slowly add an ice-cold solution of 40 g of sodium hydroxide in 75 mL of water, ensuring the temperature does not exceed 45°C.[12]
-
Extraction: Warm the alkaline solution to 45°C and extract it seven times with 150 mL portions of ethyl acetate.[12]
-
Isolation: Combine the ethyl acetate extracts and distill the solvent until the volume is reduced to ~150 mL and crystals begin to form.[12]
-
Purification: Cool the concentrated solution to 0°C and collect the crystallized product by filtration. A second crop can be obtained by further concentrating the mother liquor. The product can be further purified by distillation under reduced pressure.[12][13]
Workflow, Characterization, and Data
A successful synthesis relies on a logical workflow from reaction to final product analysis.
Caption: General experimental workflow for synthesis and purification.
Product Characterization
The identity and purity of the synthesized trans-1,2-cyclohexanediol must be confirmed.
| Property | Expected Value |
| Appearance | Off-white crystals or crystalline powder[11] |
| Molecular Formula | C₆H₁₂O₂[14] |
| Molecular Weight | 116.16 g/mol [14] |
| Melting Point | 101-104 °C[11] |
| Boiling Point | 231-233 °C (at 760 mmHg); 123 °C (at 13 hPa)[13] |
| Solubility | Soluble in chloroform, methanol, water, and ethyl acetate[11] |
| CAS Number | 1460-57-7[14] |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups.
-
¹H NMR Spectroscopy: The spectrum will show characteristic signals for the methine protons (CH-OH) and the methylene protons (-CH₂-) of the cyclohexane ring.
-
¹³C NMR Spectroscopy: Two distinct signals are expected for the cyclohexane ring carbons: one for the hydroxyl-bearing carbons and others for the remaining methylene carbons.
Discussion and Field-Proven Insights
-
Choice of Catalyst: While both acid and base catalysis yield the trans product, acid-catalyzed hydrolysis is often faster and proceeds under milder conditions.[8][9] However, strong acids can sometimes promote the formation of polyether byproducts if the concentration of cyclohexene oxide is high relative to water.
-
Green Chemistry Approaches: Recent research has focused on more environmentally benign methods. This includes using hot water as both the reactant and a mild acid catalyst at elevated temperatures (100-140 °C), which can provide a 100% yield of pure trans-1,2-cyclohexanediol without any other catalyst.[15][16] Additionally, solid acid catalysts like zeolites are being explored to create recyclable, solvent-free reaction systems.[17][18]
-
Process Optimization with Microreactors: For industrial applications, synthesizing trans-1,2-cyclohexanediol in continuous flow microreactors offers significant advantages over traditional batch production. The high surface-area-to-volume ratio allows for superior control over exothermic steps, enabling the use of higher reagent concentrations, faster reaction rates, and resulting in a product with higher purity.[19][20]
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction, loss of product during extraction, or formation of side products. Ensure vigorous stirring to overcome phase separation issues and perform multiple extractions.
-
Oily Product/Failure to Crystallize: This often indicates impurities, such as residual starting material or solvent. Ensure the work-up is complete and consider an alternative recrystallization solvent or purification by distillation.
-
Peroxide Contamination (Protocol B): Before work-up in Protocol B, it is critical to ensure all peroxides are quenched. A potassium iodide-starch test can be used; if positive, the mixture should be heated or treated with a reducing agent like sodium disulfite until the test is negative.[13]
-
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 5. testbook.com [testbook.com]
- 6. chimia.ch [chimia.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. 1,2-Cyclohexanediol, trans- [webbook.nist.gov]
- 15. A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water (2012) | Qiusheng Yang | 4 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Utilizing Trans-1,3-Cyclohexanediol as a Versatile Chiral Scaffold in Pharmaceutical Synthesis
An Application Note and Protocol Guide from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a stable, three-dimensional framework for the precise spatial arrangement of pharmacophoric groups. Among its derivatives, trans-1,3-cyclohexanediol stands out as a particularly valuable starting material. Its defined stereochemistry and bifunctional nature allow for the creation of complex and stereochemically rich intermediates essential for modern drug discovery. This guide provides a detailed exploration of the synthetic utility of this compound, including a robust protocol for its stereoselective preparation from 1,3-cyclohexanedione and a subsequent protocol for its activation, paving the way for diverse downstream applications in pharmaceutical synthesis.
Introduction: The Strategic Value of the trans-1,3-Diol Moiety
In the landscape of pharmaceutical development, achieving precise control over a molecule's three-dimensional structure is paramount to ensuring target specificity and efficacy while minimizing off-target effects. The this compound scaffold provides a rigid, diequatorial arrangement of its hydroxyl groups, which serves as an ideal foundation for building chiral ligands and complex drug molecules.
This fixed spatial relationship is a key advantage over more flexible acyclic synthons. The cyclohexane core is found in numerous bioactive compounds, and its derivatives are used in the synthesis of anti-inflammatory drugs, antihistamines, and anticancer agents.[1] The diol functionality offers two reactive sites for sequential, and often stereocontrolled, chemical modifications.
This application note will demonstrate:
-
A highly selective method for synthesizing this compound.
-
A protocol for the selective activation of one hydroxyl group, creating a versatile chiral intermediate.
-
The strategic rationale for using this intermediate in the synthesis of advanced pharmaceutical precursors.
Synthetic Strategy: From Prochiral Ketone to Chiral Intermediate
Our overall strategy involves a two-stage process. First, we will generate the target starting material, this compound, via a stereoselective reduction of the readily available prochiral diketone, 1,3-cyclohexanedione. Second, we will transform the symmetric diol into a versatile, non-symmetric intermediate through selective mono-activation. This activated intermediate is primed for nucleophilic substitution, enabling the introduction of a wide array of functional groups common in pharmaceutical agents.
Diagram 1: Overall synthetic workflow from 1,3-cyclohexanedione to diversified pharmaceutical precursors.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound
Rationale: The choice of reducing agent and reaction conditions is critical for achieving high stereoselectivity. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for ketones. In this procedure, adapted from established methods, its use leads to a high conversion rate and excellent selectivity for the desired trans-isomer, which can reach up to 96%.[2] The trans product is favored as the hydride preferentially attacks from the axial position to avoid steric hindrance, leading to an equatorial hydroxyl group. The second reduction follows a similar pattern, resulting in the diequatorial trans product.
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mmol | Role |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 1.11 g | 9.9 | Starting Material |
| Sodium Borohydride | NaBH₄ | 37.83 | 170 mg | 4.5 | Reducing Agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - | Solvent |
| Hydrochloric Acid (1N) | HCl | 36.46 | ~4.5 mL | 4.5 | Quenching Agent |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-cyclohexanedione (1.11 g, 9.9 mmol).
-
Add tetrahydrofuran (10 mL) to the flask and stir until the starting material is fully dissolved.
-
Carefully add sodium borohydride (170 mg, 4.5 mmol) to the solution in portions. Note: Hydrogen gas may be evolved. Perform in a well-ventilated fume hood.
-
Heat the reaction mixture to 60°C and maintain stirring for 24-27 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
After the reaction is complete (indicated by the consumption of the starting material), cool the flask to room temperature in an ice bath.
-
Slowly and carefully add 1N hydrochloric acid (~4.5 mL) dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
Expected Outcome: The reaction typically yields the product with high conversion and selectivity. A yield of over 70% for the desired 1,3-cyclohexanediol can be expected, with a trans-isomer selectivity of approximately 96%.[2]
Protocol 2: Selective Monotosylation of this compound
Rationale: To differentiate the two equivalent hydroxyl groups and create a versatile chiral handle, we perform a monotosylation. By using a limited amount of tosyl chloride (TsCl) at low temperature, we can favor the formation of the mono-activated product over the ditosylated byproduct. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. The resulting tosylate is an excellent leaving group, making the adjacent carbon atom highly susceptible to Sₙ2 attack by a wide range of nucleophiles. This is a foundational step in transforming the simple diol into a valuable chiral building block.
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mmol | Role |
| This compound | C₆H₁₂O₂ | 116.16 | 1.0 g | 8.61 | Substrate |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.64 g | 8.61 | Activating Agent |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 20 mL | - | Solvent/Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Extraction Solvent |
| Hydrochloric Acid (1N) | HCl | 36.46 | As needed | - | Work-up |
Procedure:
-
Dissolve this compound (1.0 g, 8.61 mmol) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.64 g, 8.61 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 4-6 hours. Monitor the reaction by TLC to observe the formation of the monotosylated product and consumption of the diol.
-
Once the reaction has reached the desired conversion, quench by slowly adding ice-cold water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold 1N HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the desired mono-tosylated product.
Expected Outcome: This procedure should yield the trans-3-hydroxycyclohexyl tosylate as a white solid. The yield will vary depending on reaction time and purification efficiency, but yields in the range of 50-70% are common for selective monotosylations.
Applications in Pharmaceutical Synthesis
The monotosylated intermediate generated in Protocol 2 is a powerful synthon for accessing a variety of pharmaceutical scaffolds. The tosylate group can be displaced by various nucleophiles with inversion of configuration (Sₙ2), allowing for the stereocontrolled synthesis of cis-1,3-disubstituted cyclohexanes.
Diagram 2: Diversification of the activated intermediate into valuable pharmaceutical precursors.
-
Amino-alcohols: Displacement with an amine or ammonia can generate cis-1,3-amino-alcohols, a key structural motif in beta-blockers and other receptor antagonists.
-
Azido-alcohols: Using sodium azide as a nucleophile yields an azido-alcohol. The azide can then be readily reduced to a primary amine, providing a protected route to amino-alcohols, or used in "click chemistry" reactions to build more complex molecules.
-
Carbocyclic Nucleosides: The chiral scaffold is an excellent starting point for the synthesis of carbocyclic nucleoside analogues, an important class of antiviral agents.[3][4] The hydroxyl group can be used to attach the nucleobase, while the tosylate can be displaced to install other required functionalities.
Conclusion
This compound is more than just a simple diol; it is a powerful and cost-effective starting material for introducing stereochemical complexity in pharmaceutical synthesis. The protocols detailed in this guide provide a reliable and scalable pathway from a simple prochiral diketone to a versatile chiral building block. By leveraging the fixed stereochemistry of the cyclohexane ring and the reactivity of the diol functionality, researchers can efficiently access a wide range of advanced intermediates, accelerating the discovery and development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of trans-1,3-Cyclohexanediol Synthesis
Welcome to the technical support center for the synthesis of trans-1,3-Cyclohexanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.
Overview of Synthetic Strategy
The stereoselective synthesis of this compound is a common challenge, as many synthetic routes yield a mixture of cis and trans isomers.[1] The most prevalent and adaptable laboratory method involves the stereoselective reduction of the prochiral diketone, 1,3-cyclohexanedione. This approach is often favored due to the availability of the starting material and the ability to influence the stereochemical outcome through careful selection of reagents and reaction conditions.
The key to maximizing the trans isomer lies in controlling the direction of hydride attack on the carbonyl groups. This guide will focus on troubleshooting and optimizing this reduction pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
A1: Low overall yield is a common issue that can typically be traced to one of three areas: incomplete reaction, formation of side-products, or losses during workup and purification.
-
Incomplete Reaction: The reduction of 1,3-cyclohexanedione can be sluggish. Ensure your reducing agent is fresh and active. Sodium borohydride (NaBH₄), for example, can decompose upon exposure to moisture. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diketone spot is no longer visible.
-
Side-Product Formation: The primary side reactions are over-reduction to cyclohexanol and the formation of 2-cyclohexen-1-ol.[2] These become significant if the reaction temperature is too high or if an excessive amount of reducing agent is used.
-
Purification Losses: 1,3-Cyclohexanediol is a polar, water-soluble compound. During the aqueous workup, significant amounts of the product can be lost to the aqueous phase. Ensure you perform multiple extractions (at least 3-5 times) with a suitable organic solvent like ethyl acetate to maximize recovery.
Q2: My main problem is poor stereoselectivity. How can I increase the yield of the trans isomer over the cis isomer?
A2: Achieving high trans selectivity is the central challenge. The stereochemical outcome is dictated by the trajectory of the hydride attack on the intermediate hydroxy-ketone. To favor the trans product, you must favor equatorial attack of the hydride.
-
Choice of Reducing Agent: Bulkier reducing agents tend to favor equatorial attack, leading to a higher proportion of the trans product. While sodium borohydride (NaBH₄) is common, consider using modified or bulkier borohydrides. A patent for this synthesis demonstrates that selectivity can be tuned; for instance, using NaBH₄ at 60°C can yield a trans selectivity of up to 96%.[2]
-
Temperature Control: Lower temperatures generally increase selectivity by favoring the thermodynamically more stable transition state, which often leads to the trans product. Conversely, some published procedures use elevated temperatures to drive the reaction to completion, finding a balance between rate and selectivity.[2]
-
Solvent System: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Protic solvents like methanol or ethanol are commonly used with NaBH₄. Tetrahydrofuran (THF) is another common choice.[2] Experimenting with different solvents can sometimes improve selectivity.
Q3: I'm seeing significant byproducts, specifically cyclohexanol and 2-cyclohexen-1-ol. How can these be minimized?
A3: The formation of these byproducts points to overly aggressive reaction conditions.
-
Cyclohexanol: This is a product of over-reduction. The most effective way to prevent this is by carefully controlling the stoichiometry of the reducing agent. Use a slight excess (e.g., 2.0-2.2 equivalents of hydride) to reduce the two ketone groups, but avoid a large excess. Adding the reducing agent portion-wise can also help maintain control.
-
2-Cyclohexen-1-ol: This byproduct suggests a competing elimination reaction, which can be promoted by high temperatures and acidic or basic conditions during workup before the reduction is complete. Ensure the reaction goes to completion at the target temperature and neutralize the reaction carefully during the workup phase. The patent literature notes this as a common byproduct.[2]
Q4: How do I effectively separate the cis and trans isomers and purify the final product?
A4: Due to their similar physical properties, separating the cis and trans isomers can be challenging but is achievable.[3]
-
Flash Column Chromatography: This is the most reliable method for separating the isomers. A silica gel column with an eluent system such as ethyl acetate/hexane or dichloromethane/methanol is effective. The polarity difference between the isomers, though slight, is usually sufficient for separation.
-
Fractional Crystallization: This technique exploits small differences in solubility between the two isomers in a specific solvent.[3] While potentially effective for large-scale purifications, it often requires significant optimization of the solvent system and temperature control.
-
Derivative Formation: In some cases, converting the diols to derivatives (e.g., diacetates) can exaggerate the differences in their physical properties, making separation easier.[3] The purified derivative is then hydrolyzed back to the diol.
Q5: What are the best methods for monitoring the reaction and characterizing the product ratio?
A5: Proper reaction monitoring and characterization are crucial for optimization.
-
Reaction Monitoring: Use TLC with a suitable stain (like potassium permanganate or ceric ammonium molybdate) to track the disappearance of the starting 1,3-cyclohexanedione.
-
Structural Confirmation: Use ¹H and ¹³C NMR spectroscopy to confirm the structure of the final product.
-
Isomer Ratio Determination: ¹H NMR is the most straightforward method to determine the cis/trans ratio. The chemical shifts and coupling constants of the protons attached to the hydroxyl-bearing carbons (C1 and C3) will be distinct for each isomer.
-
Infrared (IR) Spectroscopy: This can also help distinguish between isomers. The cis isomer can form an intramolecular hydrogen bond, which typically results in a broader O-H stretching band at a lower wavenumber (around 3200–3400 cm⁻¹) compared to the trans isomer, which relies on intermolecular hydrogen bonding and shows a sharper peak closer to 3600 cm⁻¹.[4]
Visualization of Workflows and Logic
The following diagrams provide a visual guide to the synthesis workflow and a decision-making process for troubleshooting.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol is a synthesized methodology based on established procedures, designed to maximize the yield of the trans isomer.[2]
Protocol: Stereoselective Reduction of 1,3-Cyclohexanedione
Materials:
-
1,3-Cyclohexanedione
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous THF (approx. 0.3 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: In a separate flask, dissolve sodium borohydride (0.7 eq, approx. 2.8 molar eq of hydride) in a small amount of anhydrous THF. Add this solution dropwise to the cooled solution of the diketone over 30 minutes. Note: The stoichiometry and slow addition are critical to control the reaction and minimize byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC (e.g., 50% ethyl acetate in hexane).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved. Continue adding acid until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient eluent of hexane and ethyl acetate (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to separate the trans and cis isomers. The trans isomer is typically the less polar of the two.
-
Characterization: Collect the fractions containing the pure trans isomer, combine, and remove the solvent. Confirm the purity and identity using NMR.
Data Summary
The following table summarizes expected outcomes based on variations in reaction conditions, synthesized from literature data.[2]
| Reducing Agent | Temperature | Solvent | Typical trans:cis Ratio | Key Byproducts |
| NaBH₄ | 0 °C to RT | THF/MeOH | ~80:20 to 90:10 | Cyclohexanol |
| NaBH₄ | 60 °C | THF | Up to 96:4 | Cyclohexanol, 2-Cyclohexen-1-ol |
| LiAlH₄ | 0 °C | THF | Lower selectivity (~60:40) | Significant over-reduction |
References
- 1. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]
Technical Support Center: Challenges in the Purification of trans-1,3-Cyclohexanediol
Welcome to the technical support center for the purification of 1,3-cyclohexanediol isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the pure trans-1,3-cyclohexanediol isomer from synthetic mixtures. The primary difficulty in this process arises from the co-presence of the cis-1,3-cyclohexanediol diastereomer, which possesses similar physicochemical properties, making separation non-trivial.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My purified product is still contaminated with the cis-isomer. How can I improve the separation?
Answer: This is the most common challenge. The structural similarity of the cis and trans isomers results in overlapping physical properties. However, their distinct spatial arrangement of hydroxyl groups can be exploited.
-
Underlying Cause: The proximity of the hydroxyl groups in the cis isomer versus their distal arrangement in the trans isomer is the key to separation. While both are polar, the cis isomer can form intramolecular hydrogen bonds, slightly altering its interaction with solvents and stationary phases.[1] Furthermore, the cis isomer can readily form cyclic derivatives with bifunctional reagents, a property the trans isomer lacks.[2][3]
-
Solution 1: Fractional Crystallization This technique exploits the subtle differences in solubility between the two isomers. The trans isomer generally has a higher melting point and a more ordered crystal lattice, which can make it less soluble in certain solvents than the cis isomer.
-
Troubleshooting:
-
Problem: No crystals are forming.
-
Correction: You may have used too much solvent.[4] Carefully reduce the solvent volume using a rotary evaporator or a gentle stream of nitrogen and attempt to cool again.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Correction: This occurs when the solute's melting point is below the solvent's boiling point, or when significant impurities are present.[4] Select a solvent with a lower boiling point. If impurities are suspected, perform a preliminary purification, such as passing the crude mixture through a short plug of silica gel.
-
-
Problem: Yield is low.
-
Correction: A significant portion of your product may remain in the mother liquor.[4] Concentrate the filtrate and cool it again to obtain a second crop of crystals.
-
-
-
-
Solution 2: Derivatization Strategy (Chemical Separation) This is a highly effective, albeit more involved, method. By reacting the isomeric mixture with a reagent that selectively complexes with the cis isomer, you can easily separate the unreacted trans isomer.
-
Mechanism: Reagents like boronic acids (e.g., methylboronic acid) will preferentially react with the cis-diol to form a stable, bicyclic boronic ester.[3] The trans-diol, with its hydroxyl groups positioned far apart, cannot form this strained bridged ester and remains unreacted.[2][3]
-
Workflow:
-
React the crude diol mixture with one equivalent (relative to the cis isomer) of a boronic acid.
-
The reaction mixture will now contain the trans-diol and the cis-boronic ester, which have vastly different polarities.
-
Separate these two compounds using standard column chromatography or extraction.
-
The isolated this compound is now pure.
-
-
-
Solution 3: High-Performance Column Chromatography While challenging, direct separation by flash chromatography is possible with careful optimization.
-
Optimization:
-
Stationary Phase: Use a high-surface-area silica gel.
-
Mobile Phase: A solvent system with finely tuned polarity is critical. Start with a hexane/ethyl acetate gradient. The two isomers will likely elute very close together. A shallow gradient is essential for achieving separation. Adding a small amount of a more polar solvent like methanol can sometimes improve resolution for highly polar compounds.
-
-
Question 2: How can I confirm the stereochemistry and purity of my final product?
Answer: Spectroscopic methods are essential for validating the isomeric purity of your sample.
-
Infrared (IR) Spectroscopy: This is a powerful and quick method to distinguish between the two isomers.
-
cis-Isomer: The two hydroxyl groups are on the same side of the ring, allowing for intramolecular hydrogen bonding. This results in a broader O–H stretching peak at a lower wavenumber (typically around 3200–3400 cm⁻¹).[1]
-
trans-Isomer: The hydroxyl groups are on opposite sides, preventing intramolecular hydrogen bonding. This leads to a sharper O–H stretch at a slightly higher wavenumber (closer to 3600 cm⁻¹), representative of intermolecular hydrogen bonding.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct spectra for each isomer due to the different chemical environments of the protons and carbons in the axial vs. equatorial positions.
-
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS) or using a standard of the pure isomer, GC can be used to determine the purity and the ratio of isomers in a mixture.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between cis- and this compound?
A1: The most significant difference is their melting point, which is a direct consequence of their different molecular symmetries and crystal packing efficiencies. This difference is the basis for separation by fractional crystallization.
| Property | cis-1,3-Cyclohexanediol | This compound |
| CAS Number | 823-18-7[6][7][8] | 5515-64-0[9][10] |
| Molecular Formula | C₆H₁₂O₂[6][8] | C₆H₁₂O₂[9][10] |
| Molecular Weight | 116.16 g/mol [5][6] | 116.16 g/mol [9] |
| Appearance | White to almost white powder/crystal[7] | White to almost white powder/crystal |
| Melting Point | 82.0 to 87.0 °C[7] | 113.0 to 120.0 °C |
Q2: Are there synthetic methods that preferentially yield the trans-isomer to begin with?
A2: Yes. The choice of reducing agent during the synthesis of 1,3-cyclohexanediol from 1,3-cyclohexanedione can significantly influence the diastereomeric ratio. A patented method demonstrates that using sodium borohydride as the reducing agent can achieve high selectivity for this compound, with reported selectivities as high as 89% to 96%.[11] Starting with a crude mixture already enriched in the desired trans isomer will simplify subsequent purification steps.
Q3: Can the trans isomer be converted to the cis isomer?
A3: Yes, under specific catalytic conditions, it is possible to epimerize the trans isomer to the thermodynamically more stable cis isomer via a process called dynamic epimerization.[2][3] This process often involves the formation of a transient boronic ester intermediate, highlighting the different reactivity of the two isomers.[2][3]
Visualized Workflows and Logic
General Purification Strategy
The following diagram outlines the decision-making process for purifying crude 1,3-cyclohexanediol.
Caption: Decision workflow for purifying this compound.
Logic of Derivatization-Based Separation
This diagram illustrates the chemical principle behind using a boronic acid for separation.
Caption: Selective reaction of cis-diol for purification.
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization
This protocol is optimized for a crude mixture already enriched in the trans isomer.
-
Solvent Selection: Choose a solvent system in which the trans isomer has lower solubility than the cis isomer, especially at reduced temperatures. Ethyl acetate is a good starting point.[12]
-
Dissolution: In a flask, dissolve the crude 1,3-cyclohexanediol mixture in the minimum amount of hot ethyl acetate required for complete dissolution. Using excess solvent will significantly reduce your yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath (0-4 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (ethyl acetate) to remove any residual mother liquor containing the dissolved cis isomer.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the isolated this compound using IR spectroscopy and by measuring its melting point. The melting point should be sharp and within the range of 113-120 °C.
Protocol 2: Purification via Boronic Acid Derivatization
This protocol is ideal for mixtures with significant cis isomer contamination or when the highest purity is required.
-
Reaction Setup: In a round-bottom flask, dissolve the crude diol mixture (e.g., 10 mmol total diols) in an anhydrous aprotic solvent like acetonitrile or THF.
-
Reagent Addition: Add 0.95 equivalents of methylboronic acid relative to the estimated amount of cis-1,3-cyclohexanediol in your mixture. (If the ratio is unknown, start with 0.5 equivalents relative to the total diol amount).
-
Reaction: Stir the mixture at room temperature. The reaction to form the cis-boronic ester is typically fast. Monitor the reaction by TLC or GC-MS to confirm the consumption of the cis-diol.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting residue contains the unreacted this compound and the newly formed cis-boronic ester.
-
-
Separation:
-
Redissolve the residue in a suitable solvent like dichloromethane or ethyl acetate.
-
Perform column chromatography on silica gel. The non-polar cis-boronic ester will elute much faster than the highly polar, unreacted this compound.
-
Alternatively, an acid/base extraction may be employed depending on the specific boronic acid used.
-
-
Isolation: Collect the fractions containing the pure this compound and concentrate them under reduced pressure.
-
Drying and Analysis: Dry the resulting solid under vacuum and confirm its identity and purity by melting point and IR spectroscopy.
References
- 1. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-Cyclohexanediol (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]
- 6. 1,3-Cyclohexanediol, cis- | C6H12O2 | CID 6432741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-1,3-Cyclohexanediol | 823-18-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. 1,3-Cyclohexanediol, cis- [webbook.nist.gov]
- 9. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]
- 11. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
- 12. cyclohexane-1,3-diol | 823-18-7 [chemicalbook.com]
Technical Support Center: Separation of cis- and trans-1,3-Cyclohexanediol Isomers
Welcome to the technical support center for the separation of cis- and trans-1,3-cyclohexanediol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in separating these diastereomers. Drawing from established analytical principles and field-proven techniques, this resource offers troubleshooting guides and frequently asked questions to enhance the efficiency and success of your separation experiments.
Section 1: Understanding the Challenge: The Properties of 1,3-Cyclohexanediol Isomers
The primary difficulty in separating cis- and this compound lies in their similar physicochemical properties. Both are polar molecules with the same molecular weight (116.16 g/mol ) and chemical formula (C₆H₁₂O₂).[1][2] The key difference is the spatial orientation of the two hydroxyl (-OH) groups on the cyclohexane ring.
-
cis-1,3-Cyclohexanediol: Both hydroxyl groups are on the same side of the ring. This configuration allows for the possibility of intramolecular hydrogen bonding.[3]
-
This compound: The hydroxyl groups are on opposite sides of the ring, favoring intermolecular hydrogen bonding.[3]
This subtle structural variance is the foundation upon which separation strategies are built.
Structural Representation of 1,3-Cyclohexanediol Isomers
Caption: Logical relationship between cis and trans isomers.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of 1,3-cyclohexanediol isomers.
Q1: Which analytical technique is best for separating cis- and this compound?
A1: The "best" technique depends on the objective (analytical identification vs. preparative separation) and available instrumentation.
-
Gas Chromatography (GC): Often provides excellent resolution for analytical purposes, especially with a mid-polarity capillary column.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both analytical and preparative separations. Normal-phase or reversed-phase can be effective, with the choice of column and mobile phase being critical.[5]
-
Chemical Derivatization: Converting the diols into derivatives can exaggerate their structural differences, making separation by chromatography or crystallization easier.[6]
-
Crystallization: Can be an effective method for preparative separation, particularly if one isomer crystallizes more readily or forms a more stable crystal lattice.[7]
Q2: Can I distinguish between the cis and trans isomers using spectroscopy?
A2: Yes, to some extent.
-
Infrared (IR) Spectroscopy: The cis isomer may show a broader O-H stretch at a slightly lower wavenumber (around 3200-3400 cm⁻¹) due to intramolecular hydrogen bonding, while the trans isomer's O-H stretch may be sharper and at a higher wavenumber (closer to 3600 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish the isomers based on the chemical shifts and coupling constants of the protons and carbons attached to the hydroxyl-bearing carbons.
Q3: What are the reported melting points for the pure isomers?
A3: There can be some variation in the literature, but generally, the melting points are:
This significant difference in melting points suggests that crystallization can be a viable separation method.
Section 3: Troubleshooting Guides for Separation Techniques
This section provides detailed troubleshooting for specific issues encountered during common separation experiments.
Guide 1: High-Performance Liquid Chromatography (HPLC) Separation
HPLC is a powerful tool for separating diol isomers, but achieving baseline resolution can be challenging.
Issue: Poor Resolution or Co-elution of Isomer Peaks
Probable Cause 1: Suboptimal Mobile Phase Composition The polarity of the mobile phase directly influences the retention and selectivity of the separation.
Solution:
-
Reversed-Phase HPLC:
-
Decrease Solvent Strength: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and may improve the resolution between the isomer peaks.[4]
-
Switch Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.[4]
-
-
Normal-Phase HPLC:
-
Increase Polar Modifier: Gradually increase the percentage of the polar solvent (e.g., isopropanol or ethanol) in the nonpolar mobile phase (e.g., hexane).
-
Probable Cause 2: Inappropriate Stationary Phase The column chemistry plays a crucial role in the separation mechanism.
Solution:
-
Screen Different Column Chemistries: If a standard C18 column is not providing adequate separation, consider columns with different stationary phases such as Phenyl-Hexyl, Cyano, or Diol.[9][10] These can offer different interaction mechanisms (e.g., π-π interactions with a phenyl column) that may enhance selectivity for the isomers.
Probable Cause 3: Peak Tailing Peak tailing can reduce resolution and make accurate quantification difficult. This is often caused by secondary interactions between the hydroxyl groups of the diols and active sites (e.g., residual silanols) on the silica support of the column.
Solution:
-
Mobile Phase Additives: Add a small amount of a competing agent to the mobile phase.
-
For acidic compounds, add a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
For basic compounds (not applicable here, but a general tip), add a small amount of base (e.g., triethylamine).
-
-
Increase Buffer Strength: Using a buffer in the mobile phase can help to mask residual silanols and improve peak shape.[10]
Experimental Protocol: Developing a Reversed-Phase HPLC Method
Caption: HPLC method development workflow.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the cis/trans mixture of 1,3-cyclohexanediol in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Initial Scouting Run:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) or UV (at low wavelength, e.g., < 210 nm) if no chromophore is present.
-
-
Optimization:
-
If peaks are co-eluting or have poor resolution, decrease the acetonitrile concentration in 5% increments (e.g., to 45%, then 40%).
-
If resolution is still poor, switch the organic modifier to methanol and repeat the scouting and optimization steps.
-
If peak tailing is observed, add 0.1% formic acid to the mobile phase.
-
Guide 2: Gas Chromatography (GC) Separation
GC can provide high-efficiency separations for volatile compounds like 1,3-cyclohexanediol.
Issue: Insufficient Separation of Isomers
Probable Cause 1: Inappropriate GC Column The polarity of the stationary phase is the most critical factor for selectivity in GC.
Solution:
-
Select a Mid-Polarity Column: A stationary phase like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent) is a good starting point. For enhanced separation, consider a more polar column, such as one with a polyethylene glycol (WAX) stationary phase.
Probable Cause 2: Suboptimal Oven Temperature Program The temperature ramp rate can significantly impact resolution.
Solution:
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., 5 °C/min instead of 10 °C/min) allows for more interaction between the analytes and the stationary phase, which can improve separation.
-
Add an Isothermal Hold: An initial isothermal hold at a lower temperature can help to focus the analytes at the head of the column before the temperature ramp begins, leading to sharper peaks.
Data Table: Example GC Conditions for 1,3-Cyclohexanediol Isomer Analysis
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temp. | 250 °C |
| Injection Vol. | 1 µL (split ratio 50:1) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 80°C (hold 2 min), then 10°C/min to 250°C (hold 5 min) |
| MS Detector | Scan range m/z 30-200 |
This table provides a starting point for method development and is based on general principles for similar compounds.[4]
Guide 3: Separation via Chemical Derivatization
Converting the diols to less polar derivatives can improve their chromatographic behavior and enhance the structural differences between the isomers.
Issue: Incomplete or No Reaction
Probable Cause: Unsuitable Reagents or Reaction Conditions
Solution:
-
Acetal Formation: React the diol mixture with an aldehyde or ketone (e.g., benzaldehyde or acetone) under acidic conditions. The cis isomer will readily form a cyclic acetal, while the trans isomer will not.[11] The resulting mixture of the acetal and the unreacted trans-diol can then be easily separated by chromatography or extraction.
-
Esterification: Convert the diols to their corresponding diesters (e.g., dibenzoates) by reacting with an acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine.[6] The resulting diastereomeric esters often have different chromatographic properties and crystallization tendencies.
Experimental Protocol: Derivatization with Benzaldehyde
Caption: Workflow for separation via acetal formation.
Step-by-Step Methodology:
-
Dissolve the 1,3-cyclohexanediol isomer mixture in a suitable solvent like toluene.
-
Add a slight excess of benzaldehyde and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting cis-diol is consumed.
-
After completion, cool the reaction mixture and wash with a sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can then be purified by silica gel column chromatography to separate the benzaldehyde acetal of the cis-diol from the unreacted trans-diol.
Guide 4: Separation by Crystallization
The significant difference in melting points between the cis and trans isomers suggests that fractional crystallization can be an effective preparative separation technique.[12]
Issue: Co-crystallization or Poor Isomer Enrichment
Probable Cause 1: Inappropriate Solvent System The choice of solvent is critical for achieving differential solubility of the isomers.
Solution:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Good starting points include combinations of a solvent in which the diols are soluble (e.g., dichloromethane, ethyl acetate) and an anti-solvent in which they are less soluble (e.g., hexane, heptane).[7]
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then further in a refrigerator or freezer. Slow crystal growth generally leads to higher purity.
Probable Cause 2: Supersaturation of Both Isomers If the solution is highly supersaturated with respect to both isomers, they may co-crystallize.
Solution:
-
Seeding: Add a small seed crystal of the desired pure isomer to the slightly supersaturated solution.[13] This will promote the crystallization of that specific isomer.
-
Controlled Evaporation: For small-scale crystallizations, slow evaporation of the solvent can be an effective way to gently approach the saturation point and induce crystallization of the less soluble isomer.[14]
Section 4: Summary and Concluding Remarks
The separation of cis- and this compound is a common challenge that can be effectively addressed through systematic optimization of chromatographic conditions, chemical derivatization, or crystallization techniques. Understanding the fundamental structural differences between the isomers is key to developing a successful separation strategy. This guide provides a foundation of knowledge and practical troubleshooting steps to assist researchers in achieving their separation goals. For novel or particularly challenging separations, a combination of the techniques described may be necessary.
References
- 1. 1,3-Cyclohexanediol (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]
- 2. 1,3-Cyclohexanediol [webbook.nist.gov]
- 3. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. hplc.eu [hplc.eu]
- 11. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. unifr.ch [unifr.ch]
Technical Support Center: Stereoselective Synthesis of 1,3-Diols
Welcome to the technical support center for the stereoselective synthesis of 1,3-diols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in these crucial synthetic building blocks. The 1,3-diol motif is a ubiquitous feature in a vast array of natural products and pharmaceuticals, making its stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2][3][4][5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the fundamental principles governing stereoselectivity.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stereoselective synthesis of 1,3-diols, providing concise answers and directing you to more detailed sections of this guide.
1. What are the primary strategies for controlling the stereochemistry in 1,3-diol synthesis?
There are three main strategies for achieving stereocontrol:
-
Substrate-Controlled Synthesis: The existing stereocenters in the starting material dictate the stereochemical outcome of the reaction.
-
Reagent-Controlled Synthesis: The use of chiral reagents introduces the desired stereochemistry.
-
Catalyst-Controlled Synthesis: Chiral catalysts create a chiral environment that favors the formation of one stereoisomer.[7]
2. How can I selectively synthesize syn-1,3-diols?
The diastereoselective reduction of β-hydroxy ketones is a common and effective method. Specifically, the Narasaka-Prasad reduction, which employs a dialkylboron alkoxide, is highly reliable for producing syn-1,3-diols through a chelation-controlled mechanism.[7] Another approach involves the chelation-controlled reduction of β-alkoxy ketones.[8][9]
3. What is the best way to obtain anti-1,3-diols?
The Evans-Tishchenko reaction is a powerful method for the diastereoselective synthesis of anti-1,3-diol monoesters from β-hydroxy ketones.[10][11][12][13][14] This reaction utilizes a Lewis acid, often samarium iodide, and an aldehyde. The resulting monoester can then be hydrolyzed to the free anti-1,3-diol.
4. Can I use the same starting material to generate either the syn- or anti-1,3-diol?
Yes, by carefully selecting your reaction conditions, you can often steer the stereochemical outcome. For instance, the reduction of a β-hydroxy ketone can yield the syn-diol under chelating conditions (e.g., Narasaka-Prasad reduction) or the anti-diol under non-chelating conditions.
5. What role does chelation play in determining the stereoselectivity?
Chelation is a critical factor in many stereoselective reductions of β-hydroxy and β-alkoxy ketones.[8][9] When a suitable Lewis acid is present, it can coordinate to both the carbonyl oxygen and the β-hydroxyl or β-alkoxy group, forming a rigid cyclic intermediate. This locks the conformation of the substrate, leading to a highly diastereoselective hydride attack.[8][15][16]
Troubleshooting Guide
This section provides solutions to common problems encountered during the stereoselective synthesis of 1,3-diols.
Low Diastereoselectivity in the Synthesis of syn-1,3-Diols via β-Hydroxy Ketone Reduction
Problem: Your reduction of a β-hydroxy ketone is yielding a mixture of syn and anti diols, with poor diastereoselectivity.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inefficient Chelation | The Lewis acid is not effectively coordinating to both the carbonyl and hydroxyl groups, leading to a non-selective reduction. | 1. Choice of Lewis Acid: Ensure you are using a Lewis acid capable of chelation. For Narasaka-Prasad type reductions, dialkylboron triflates are effective. For other chelation-controlled reductions, reagents like MgBr₂, ZnBr₂, or TiCl₄ can be employed.[16] 2. Solvent: Use a non-coordinating solvent like THF or diethyl ether. Coordinating solvents can compete with the substrate for binding to the Lewis acid, disrupting chelation. 3. Protecting Groups: Large, bulky protecting groups on the β-hydroxyl can sterically hinder chelation. Consider using a smaller protecting group if possible. |
| Incorrect Reducing Agent | Some reducing agents are too reactive and do not allow for effective chelation control. | Use a mild reducing agent like sodium borohydride (NaBH₄) in conjunction with a chelating agent. |
| Temperature | Higher temperatures can lead to a decrease in selectivity. | Perform the reaction at low temperatures, typically between -78 °C and 0 °C, to enhance diastereoselectivity. |
| Substrate Structure | The inherent structure of your substrate may disfavor the chelated transition state. | If other troubleshooting steps fail, you may need to consider an alternative synthetic strategy, such as an aldol reaction followed by a diastereoselective reduction. |
Poor Yields or Low Selectivity in the Evans-Tishchenko Reaction for anti-1,3-Diols
Problem: The Evans-Tishchenko reaction is not proceeding as expected, resulting in low yields or a mixture of diastereomers.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | The samarium(II) iodide (SmI₂) catalyst is sensitive to air and moisture and may have decomposed. | 1. Freshly Prepared Catalyst: Use freshly prepared or commercially available high-quality SmI₂. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Substrate Purity | Impurities in the β-hydroxy ketone or aldehyde can interfere with the reaction. | Purify the starting materials immediately before use. |
| Reaction Conditions | Suboptimal temperature or reaction time can affect the outcome. | 1. Temperature: The reaction is typically initiated at a low temperature (e.g., -10 °C) and then allowed to warm to room temperature.[12] 2. Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. |
| Aldehyde Choice | The choice of aldehyde can influence the reaction rate and efficiency. | While a wide range of aldehydes are suitable, consider using a less sterically hindered aldehyde if you are experiencing low yields. |
Unexpected Stereochemical Outcome
Problem: You obtained the opposite diastereomer to the one you were targeting.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Chelating vs. Non-Chelating Conditions | You may have inadvertently used conditions that favor the opposite stereochemical pathway. | 1. Review Reagents: Carefully check your reagents. The presence of a strong Lewis acid will likely lead to a chelation-controlled pathway (syn-diol), while its absence will favor a non-chelation pathway (anti-diol). 2. Protecting Groups: Very bulky protecting groups on the β-hydroxyl can prevent chelation and lead to the anti-diol even in the presence of a Lewis acid.[17] |
| Misinterpretation of Mechanism | A misunderstanding of the governing stereochemical model (e.g., Felkin-Anh vs. chelation control) for your specific substrate and conditions. | Consult the literature for similar substrates and reaction conditions to confirm the expected stereochemical outcome. |
Experimental Protocols
Protocol 1: Synthesis of a syn-1,3-Diol via Narasaka-Prasad Reduction
This protocol describes a general procedure for the diastereoselective reduction of a β-hydroxy ketone to a syn-1,3-diol.
Materials:
-
β-hydroxy ketone
-
Diethylmethoxyborane (Et₂BOMe) or other suitable dialkylboron alkoxide
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-hydroxy ketone in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add diethylmethoxyborane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add sodium borohydride in one portion.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the syn-1,3-diol.
Protocol 2: Synthesis of an anti-1,3-Diol Monoester via Evans-Tishchenko Reaction
This protocol provides a general method for the synthesis of an anti-1,3-diol monoester.
Materials:
-
β-hydroxy ketone
-
Aldehyde (e.g., propionaldehyde)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the β-hydroxy ketone and the aldehyde in anhydrous THF under an argon atmosphere, cool the mixture to -10 °C.[12]
-
Add the SmI₂ solution dropwise.[12]
-
Allow the solution to warm to room temperature and stir for an additional 2 hours.[12]
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.[12]
-
Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.[12]
-
Purify the crude residue via silica gel flash column chromatography to yield the anti-1,3-diol monoester.[12]
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing your reactions.
Chelation vs. Non-Chelation Control in β-Hydroxy Ketone Reduction
The stereochemical outcome of the reduction of a β-hydroxy ketone is primarily determined by the presence or absence of a chelating agent.
Caption: Chelation vs. Non-Chelation Pathways.
The Evans-Tishchenko Reaction Mechanism
The Evans-Tishchenko reaction proceeds through a highly organized, six-membered cyclic transition state, which accounts for the high diastereoselectivity for the anti-product.[10][12][13]
Caption: Evans-Tishchenko Reaction Mechanism.
References
- 1. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Stereoselective Synthesis of 1,3-Diols | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Evans-Tishchenko Reaction | NROChemistry [nrochemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. synarchive.com [synarchive.com]
- 15. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of trans-1,3-Cyclohexanediol
Welcome to the technical support center for the crystallization of trans-1,3-Cyclohexanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, ensuring both successful crystallization and a deeper understanding of the process.
Understanding the Molecule: this compound
This compound is a diol with a cyclohexane backbone where the two hydroxyl groups are in a trans configuration. This stereochemistry influences its physical properties, including its potential for hydrogen bonding and its crystal packing. A notable characteristic of the trans isomer is its ability to form a plastic crystal phase, which is a mesophase with long-range positional order but rotational disorder.[1][2] This unique thermal behavior can present specific challenges during crystallization.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm not getting any crystals. My solution remains clear even after cooling. What's going wrong?
A1: A lack of crystal formation is typically due to the solution not being supersaturated. This can happen for a couple of key reasons.
-
Possible Cause 1: Insufficient Concentration. The most common reason for a solution failing to crystallize is that it is not sufficiently concentrated.[3] The principle of crystallization relies on creating a solution that is saturated at a high temperature and becomes supersaturated upon cooling, forcing the solute out of the solution.[4]
-
Troubleshooting Protocol:
-
Controlled Solvent Evaporation: Gently heat the solution under a stream of inert gas (like nitrogen) or use a rotary evaporator to carefully remove a portion of the solvent.[5] This will increase the concentration of this compound.
-
Re-cooling: Allow the more concentrated solution to cool slowly to room temperature, and then in an ice bath.[6]
-
-
-
Possible Cause 2: High Purity. Exceptionally pure compounds can sometimes be difficult to crystallize because they lack nucleation sites, which are necessary to initiate crystal growth.[7]
-
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[6] These microscopic scratches can serve as nucleation points.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[7]
-
-
Q2: Instead of crystals, I'm getting an oil or an amorphous solid. How can I fix this?
A2: "Oiling out" or the formation of an amorphous precipitate occurs when the solute comes out of solution faster than it can organize into a crystal lattice.
-
Possible Cause 1: Supersaturation is too high or cooling is too rapid. When a solution is too concentrated or cooled too quickly, the molecules don't have enough time to orient themselves into an ordered crystal structure.[5][7]
-
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Slow cooling is crucial for growing well-defined crystals.[8]
-
Use a More Dilute Solution: Start with a slightly less concentrated solution to slow down the crystallization process.[7] You can achieve this by adding a small amount of additional hot solvent.[5]
-
-
-
-
Possible Cause 2: Inappropriate Solvent Choice. The boiling point of the solvent being higher than the melting point of the solute can sometimes lead to oiling out.[4] For this compound, the melting point is in the range of 113-120 °C.
-
Troubleshooting Protocol:
-
Solvent Selection: Choose a solvent with a boiling point lower than the melting point of this compound.
-
Solvent System Modification: If you are using a mixed solvent system, adjusting the ratio of the "good" solvent (in which the compound is highly soluble) to the "poor" solvent (in which it is less soluble) can help. Try increasing the proportion of the "poor" solvent.
-
-
Q3: My crystals are very small, needle-like, or form aggregates. How can I grow larger, higher-quality crystals?
A3: The formation of small or aggregated crystals is often a result of rapid nucleation at many points.
-
Possible Cause: Too Many Nucleation Sites. Dust particles or scratches on the glassware can act as numerous nucleation sites, leading to the formation of many small crystals instead of a few large ones.[9]
-
Troubleshooting Protocol:
-
Meticulous Cleaning: Ensure your crystallization flask is scrupulously clean.
-
Hot Filtration: If you suspect insoluble impurities, perform a hot gravity filtration of your dissolved sample to remove any particulate matter.[3] Be sure to pre-heat your funnel and filter paper to prevent premature crystallization.[3]
-
Control the Cooling Rate: As mentioned previously, a slower cooling rate allows for more ordered crystal growth, generally resulting in larger and better-formed crystals.[8]
-
-
Experimental Protocols and Data
Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which the solute has high solubility at elevated temperatures and low solubility at lower temperatures.[10] For a polar molecule like this compound, polar solvents are a good starting point.[8]
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Water | High | 100 | Good, as the compound is soluble in water.[11][12] |
| Ethanol | High | 78.5 | Potentially a good solvent. |
| Ethyl Acetate | Medium | 77.1 | A common and effective recrystallization solvent.[3] |
| Acetone | Medium | 56 | Can be effective. |
| Hexane | Low | 69 | Likely a poor solvent, but can be used as an anti-solvent. |
Protocol for Solvent Screening:
-
Place a small amount of crude this compound in several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
Gently heat the test tubes to observe if the solid dissolves.[10]
-
Allow the solutions to cool to see if crystals form.
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or water) and heat the mixture while stirring until the solid is completely dissolved.[3][4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.[3]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.[8]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the purified crystals under vacuum.
Visualization of the Crystallization Workflow
References
- 1. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recrystallization [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. rubingroup.org [rubingroup.org]
- 11. 1,3-Cyclohexanediol | 504-01-8 [chemicalbook.com]
- 12. 1,3-Cyclohexanediol, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. esisresearch.org [esisresearch.org]
Technical Support Center: Thermal Stability of Cyclohexanediol Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth information, troubleshooting advice, and experimental protocols concerning the thermal stability differences between cis- and trans-1,2-cyclohexanediol. This resource is designed for researchers, chemists, and drug development professionals who encounter these isomers in their work.
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental difference in thermal stability between cis- and trans-1,2-cyclohexanediol?
Answer: The primary difference in thermal stability arises from the distinct types of hydrogen bonding each isomer can form, which is a direct consequence of their stereochemistry. The trans-isomer generally exhibits higher thermal stability in the bulk phase due to its extensive network of intermolecular hydrogen bonds. In contrast, the cis-isomer is capable of forming intramolecular hydrogen bonds, which reduces its interaction with neighboring molecules.
-
trans-1,2-Cyclohexanediol: In its most stable diequatorial chair conformation, the two hydroxyl groups are positioned far apart, making intramolecular hydrogen bonding impossible.[1] Consequently, these hydroxyl groups form strong hydrogen bonds with adjacent molecules, creating a robust, three-dimensional network. More thermal energy is required to overcome these strong intermolecular forces, leading to a higher decomposition temperature.
-
cis-1,2-Cyclohexanediol: This isomer exists in a conformation where one hydroxyl group is axial and the other is equatorial.[2][3] This proximity allows for the formation of an intramolecular hydrogen bond between the two groups on the same molecule.[1][3] This internal bonding partially "satisfies" the hydrogen bonding capability of the hydroxyl groups, leading to weaker intermolecular interactions compared to the trans isomer. This results in a lower thermal energy requirement for decomposition.
Question 2: How do the chair conformations of these isomers influence their stability?
Answer: The chair conformation of the cyclohexane ring is crucial as it dictates the spatial orientation of the hydroxyl groups.
-
For trans-1,2-cyclohexanediol , the most stable conformation places both hydroxyl groups in the equatorial position (diequatorial). This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in a lower ground-state energy.[1][4] A diaxial conformation is highly energetically unfavorable.[1]
-
For cis-1,2-cyclohexanediol , ring flipping results in two equivalent conformations, each having one axial and one equatorial hydroxyl group (axial-equatorial).[2][3] It is this axial-equatorial arrangement that facilitates the formation of the stabilizing intramolecular hydrogen bond.
The diagram below illustrates the dominant hydrogen bonding modes for each isomer.
Caption: Dominant Hydrogen Bonding in Cyclohexanediol Isomers.
Question 3: Does the difference in stability affect other physical properties?
Answer: Yes. The difference in hydrogen bonding significantly impacts properties like melting point and polarity. Infrared spectroscopy studies have confirmed differences in the behavior of the OH stretching vibration with temperature changes, which is direct evidence of the distinct hydrogen bonding environments.[5] Interestingly, cis-1,2-cyclohexanediol exhibits a solid-state phase transition before melting, a phenomenon not observed in the trans isomer, which is attributed to differences in their crystal packing and intermolecular forces.[5] Due to the strong intermolecular network, trans-1,2-cyclohexanediol has a higher melting point (101-104 °C) compared to the cis isomer (71-76 °C).
Troubleshooting Guide
Issue 1: My TGA results show the cis-isomer is more stable than the trans-isomer. What could be the cause?
This is an unexpected result based on the principles of intermolecular forces. Potential causes include:
-
Sample Impurity: The most likely cause is contamination. An impurity in the trans sample with low thermal stability (e.g., residual solvent) could lower its apparent decomposition onset. Conversely, a high-stability impurity in the cis sample could artificially raise its decomposition temperature.
-
Solution: Verify sample purity using techniques like NMR, GC-MS, or DSC (to check for multiple melting endotherms).
-
-
Atmosphere Effects: The purge gas used in the TGA can influence decomposition pathways. An oxidative atmosphere (air) may lead to different decomposition mechanisms and onsets compared to an inert atmosphere (N₂ or Ar).
-
Solution: Ensure you are using an inert atmosphere for a direct comparison of thermal stability. If the application involves oxidative conditions, note this as a specific experimental variable.
-
-
Heating Rate: A very high heating rate can cause thermal lag, potentially smearing the decomposition transitions and making the onset temperatures difficult to distinguish accurately.
-
Solution: Use a standard heating rate, such as 10 °C/min, for clear and reproducible results.
-
Issue 2: The thermal decomposition of my diol sample is yielding unexpected products like cyclohexanone or cyclopentanecarbaldehyde. Why?
Answer: You are likely observing a stereospecific pinacol-like rearrangement, which can occur under thermal or acidic conditions. The product formed is highly dependent on the starting stereochemistry of the diol.[6][7]
-
cis-1,2-cyclohexanediol preferentially rearranges to form cyclohexanone . This involves the migration of a hydrogen atom.[6][7]
-
trans-1,2-cyclohexanediol rearranges to form cyclopentanecarbaldehyde . This occurs via a ring contraction, where a C-C bond of the cyclohexane ring migrates.[6][7]
If these products are observed, it indicates that the degradation is not proceeding through simple fragmentation but via a specific chemical rearrangement.
Caption: Stereospecific Decomposition Pathways.
Data Summary Table
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Rationale |
| Dominant Conformation | Axial-Equatorial | Diequatorial | Minimizes steric strain.[1][2][4] |
| Primary H-Bonding | Intramolecular | Intermolecular | Based on the spatial orientation of -OH groups.[1][3] |
| Relative Thermal Stability | Lower | Higher | Stronger intermolecular forces require more energy to overcome. |
| Melting Point | ~73 °C | ~103 °C | Reflects the strength of intermolecular forces in the crystal lattice.[5] |
| Primary Rearrangement Product | Cyclohexanone | Cyclopentanecarbaldehyde | Stereospecificity of the pinacol-like rearrangement.[6][7] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the steps for comparing the thermal stability of cis- and trans-1,2-cyclohexanediol using TGA.
Objective: To determine and compare the onset of thermal decomposition for the two isomers.
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).[8][9]
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Ensure the TGA microbalance is calibrated according to the manufacturer's specifications.
-
Start the instrument and allow it to stabilize.
-
Set the purge gas to high-purity nitrogen at a flow rate of 40-60 mL/min.[10]
-
-
Sample Preparation:
-
Weigh 5-10 mg of the cis-1,2-cyclohexanediol sample into a clean, tared TGA pan (platinum or alumina).[10]
-
Record the exact mass.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
Repeat the process for the trans-isomer in a separate, identical pan.
-
-
TGA Method Setup:
-
Segment 1 (Equilibration): Hold at 30 °C for 5 minutes to ensure thermal equilibrium.
-
Segment 2 (Ramp): Heat the sample from 30 °C to 500 °C at a constant rate of 10 °C/min.[10] This heating rate is slow enough to ensure good resolution of thermal events.
-
Segment 3 (Isothermal): Hold at 500 °C for 5 minutes to ensure complete decomposition.
-
-
Running the Experiment:
-
Load the sample pan into the TGA furnace.
-
Tare the balance.
-
Start the TGA method.
-
Monitor the mass loss as a function of temperature.
-
Once the run is complete, allow the furnace to cool before removing the sample.
-
Run the second isomer using the identical method.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset) . This is often calculated as the temperature at which 5% mass loss occurs (T_d5%) or by finding the intersection of the tangent of the baseline with the tangent of the decomposition step.
-
Compare the T_onset values for the cis and trans isomers. The isomer with the higher T_onset is considered more thermally stable.
-
Caption: Standard TGA Experimental Workflow.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [wap.guidechem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. mae.uotechnology.edu.iq [mae.uotechnology.edu.iq]
- 10. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
Technical Support Center: Strategies for Selective 1,3-Cyclohexanedione Reduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the reduction of 1,3-cyclohexanedione. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this chemical transformation and avoid the formation of unwanted by-products. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Introduction: The Challenge of Selectivity
1,3-Cyclohexanedione is a valuable building block in organic synthesis, notable for its role in constructing complex molecular architectures.[1][2] However, its bifunctional nature presents a significant challenge during reduction reactions. The primary objective is often the selective mono-reduction to yield 3-hydroxycyclohexan-1-one, a key intermediate in the synthesis of various pharmaceuticals.[3][4] The formation of by-products, primarily the over-reduced 1,3-cyclohexanediol and the fully saturated cyclohexanol, can significantly decrease the yield of the desired product and complicate purification processes. This guide will explore the causative factors behind by-product formation and provide actionable strategies to enhance selectivity.
Troubleshooting Guide
This section addresses specific, common problems encountered during the reduction of 1,3-cyclohexanedione.
Question 1: I am observing significant amounts of 1,3-cyclohexanediol in my reaction. How can I prevent this over-reduction?
Answer:
The formation of 1,3-cyclohexanediol is a classic case of over-reduction, where both carbonyl groups of the starting material are reduced. This issue is primarily governed by the reactivity of the reducing agent and the stoichiometry of the reaction.
Causality:
-
Highly Reactive Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally too reactive for this selective transformation and will readily reduce both carbonyls.[5][6]
-
Stoichiometric Excess: Using a molar excess of any reducing agent, even milder ones, will drive the reaction towards the diol product as sufficient hydride equivalents are available to reduce both carbonyl groups.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Opt for a milder reducing agent. Sodium Borohydride (NaBH₄) is a good starting point as it exhibits greater selectivity for ketones and aldehydes and is less reactive than LiAlH₄.[5][6][7]
-
Control Stoichiometry: This is the most critical parameter. Use a sub-stoichiometric amount of the reducing agent. Theoretically, 0.5 equivalents of NaBH₄ are required for the mono-reduction of one mole of 1,3-cyclohexanedione, as one mole of NaBH₄ can reduce four moles of a ketone.[5] In practice, starting with 0.25 to 0.3 equivalents is a prudent approach to favor mono-reduction.
-
Low Temperature: Performing the reaction at reduced temperatures (e.g., 0 °C to -20 °C) can help modulate the reactivity of the reducing agent and improve selectivity.[7]
-
Slow Addition: Add the reducing agent solution dropwise over an extended period. This maintains a low concentration of the reducing agent in the reaction mixture at any given time, further disfavoring the second reduction.
Question 2: My main by-product is cyclohexanol. What reaction conditions lead to its formation and how can I avoid it?
Answer:
The formation of cyclohexanol indicates complete reduction of both the carbonyl group and the ring, which is a more drastic transformation than simple over-reduction to the diol.
Causality:
-
Harsh Reducing Conditions: This level of reduction is typically associated with more powerful reduction methods that can reduce ketones to alkanes, such as Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (N₂H₄, KOH) reductions.[6] While not the typical choice for this substrate, accidental contamination or extreme conditions could be a factor.
-
Catalytic Hydrogenation: Certain catalytic hydrogenation conditions, especially at high pressure and temperature with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, can lead to the formation of cyclohexanol.[5]
Troubleshooting Strategies:
-
Avoid Harsh Reagents: Steer clear of Clemmensen, Wolff-Kishner, and other aggressive reducing agents if your target is the hydroxyketone.
-
Optimize Catalytic Hydrogenation: If using catalytic hydrogenation, conditions must be carefully controlled. This method is more commonly employed for the synthesis of 1,3-cyclohexanedione from resorcinol.[8][9][10][11] For the reduction of the dione, milder hydride reagents are generally preferred.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the desired product is formed and before further reduction occurs.
Question 3: The yield of my desired 3-hydroxycyclohexan-1-one is consistently low, even when I control for over-reduction. What other factors could be at play?
Answer:
Low yields, in the absence of significant over-reduction, can point towards issues with the starting material's stability, side reactions promoted by pH, or sub-optimal reaction conditions.
Causality:
-
Tautomerization and Stability: 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer.[12][13] This equilibrium can be influenced by the solvent and pH. In strongly basic or acidic conditions, the enolate or enol form can participate in undesired side reactions like self-condensation (aldol reactions).[14]
-
pH Influence: The pH of the reaction medium can significantly affect the reduction. Some electrochemical methods have shown that reduction is more efficient in basic media.[15] However, strong bases can also promote side reactions.[14]
-
Solvent Effects: The choice of solvent can influence the reactivity of the reducing agent and the solubility of the substrate. Protic solvents like methanol or ethanol are commonly used with NaBH₄.
Troubleshooting Strategies:
-
pH Control: Maintain a neutral or slightly basic pH to facilitate the reduction without promoting extensive side reactions. Buffering the reaction mixture can be beneficial.
-
Solvent Selection: Use a solvent that fully dissolves the 1,3-cyclohexanedione at the reaction temperature. Methanol and ethanol are generally effective for NaBH₄ reductions.
-
Starting Material Purity: Ensure the purity of your 1,3-cyclohexanedione. Impurities can interfere with the reaction.
-
Inert Atmosphere: 1,3-cyclohexanedione can be sensitive to air.[11] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Frequently Asked Questions (FAQs)
What is the most reliable method for the selective mono-reduction of 1,3-cyclohexanedione?
For laboratory-scale synthesis, the most commonly cited and reliable method involves the use of Sodium Borohydride (NaBH₄) under controlled stoichiometric and temperature conditions . An alternative and highly selective method is biotransformation using enzymes or microorganisms like Baker's Yeast, which can offer high optical purity.[15][16][17]
Can catalytic transfer hydrogenation be used for this reduction?
Catalytic transfer hydrogenation is a powerful technique, often used for the synthesis of 1,3-cyclohexanedione from resorcinol using a hydrogen donor like sodium formate and a palladium catalyst.[9][10][11] While it can be adapted for the reduction of the dione, controlling the selectivity to the mono-reduced product can be challenging and may require extensive optimization of the catalyst, hydrogen donor, and reaction conditions to avoid formation of the diol.
How does the enol content of 1,3-cyclohexanedione affect the reduction?
1,3-Cyclohexanedione exists predominantly in its enol form in solution.[13] The presence of the enol tautomer can influence the reaction pathway. Reduction of the enol form can lead to the formation of allylic alcohols, which may not be the desired product. Controlling the keto-enol equilibrium, for instance through solvent choice, can be a handle to improve selectivity towards the desired 3-hydroxycyclohexan-1-one.
Experimental Protocols & Data
Protocol: Selective Mono-Reduction of 1,3-Cyclohexanedione using NaBH₄
This protocol is a starting point and may require optimization based on your specific experimental setup and desired purity.
Materials:
-
1,3-Cyclohexanedione
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Acetone
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Preparation: In a separate flask, prepare a solution of NaBH₄ (0.3 eq) in anhydrous methanol.
-
Slow Addition: Add the NaBH₄ solution to the cooled 1,3-cyclohexanedione solution dropwise over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of acetone to consume any excess NaBH₄.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to isolate the 3-hydroxycyclohexan-1-one.
Quantitative Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for ketones. |
| Stoichiometry (NaBH₄) | 0.25 - 0.3 equivalents | Favors mono-reduction. |
| Temperature | 0 °C to -20 °C | Controls reactivity and improves selectivity. |
| Solvent | Methanol or Ethanol | Protic solvent suitable for NaBH₄. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
Visualizing Reaction Pathways
Desired Reaction vs. By-Product Formation
Caption: Reaction pathways in the reduction of 1,3-cyclohexanedione.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for 1,3-cyclohexanedione reduction.
References
- 1. 1,3-Cyclohexanedione: A Versatile Catalyst with Health and Environmental Considerations_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Hydroxycyclohexanone | 823-19-8 | Benchchem [benchchem.com]
- 4. CAS 823-19-8: 3-Hydroxycyclohexanone | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 11. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 12. The Inversion Process of 1,3-cyclohexanedione [scielo.org.mx]
- 13. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 14. hopemaxchem.com [hopemaxchem.com]
- 15. researchgate.net [researchgate.net]
- 16. US20050272136A1 - Process for producing 3-hydroxycyclohexanone - Google Patents [patents.google.com]
- 17. EP1382683B1 - Process for producing 3-hydroxycyclohexanone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 13C NMR Spectroscopy for trans-1,3-Cyclohexanediol Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular structure is a cornerstone of successful research. When synthesizing chiral molecules such as trans-1,3-Cyclohexanediol, confirmation of the desired stereoisomer is paramount. This guide provides an in-depth technical comparison, grounded in experimental data, of how 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for distinguishing this compound from its cis counterpart.
The Challenge: Differentiating Stereoisomers
Cis- and this compound are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This subtle difference in the orientation of the two hydroxyl (-OH) groups has significant implications for the molecule's physical, chemical, and biological properties. Consequently, a robust analytical method is required to reliably differentiate between these two forms.
Why 13C NMR Spectroscopy is the Definitive Technique
While other analytical techniques can provide valuable information, 13C NMR spectroscopy offers a direct and information-rich method for stereoisomer differentiation in this case. The key advantages include:
-
High Spectral Dispersion: The chemical shift range in 13C NMR is significantly wider than in 1H NMR, minimizing signal overlap and allowing for the clear resolution of individual carbon environments.
-
Sensitivity to the Local Electronic Environment: The chemical shift of a carbon nucleus is exquisitely sensitive to its immediate electronic surroundings. The spatial orientation of the hydroxyl groups in cis- and this compound creates distinct electronic environments for the carbon atoms in the cyclohexane ring, leading to measurable differences in their NMR signals.
-
Simplified Spectra: Standard broadband proton-decoupled 13C NMR spectra present each unique carbon as a single peak, simplifying interpretation and avoiding the complex splitting patterns often seen in 1H NMR.
The fundamental principle underpinning this application is the influence of the hydroxyl group's orientation (axial versus equatorial) on the shielding of the carbon nuclei within the cyclohexane ring. In the most stable chair conformation of this compound, both hydroxyl groups are in the equatorial position. In contrast, the cis-isomer exists in a conformational equilibrium where one hydroxyl group is axial and the other is equatorial. This steric difference, particularly the γ-gauche effect of an axial substituent, leads to characteristic upfield (lower ppm) shifts for the carbons proximate to the axial group compared to the all-equatorial trans isomer.
Comparative 13C NMR Data: trans- vs. cis-1,3-Cyclohexanediol
The most compelling evidence for the power of 13C NMR in this context comes from a direct comparison of the experimental data for the two isomers. The following table summarizes the reported 13C NMR chemical shifts for trans- and cis-1,3-Cyclohexanediol.
| Carbon Atom | This compound Chemical Shift (ppm)[1] | cis-1,3-Cyclohexanediol Chemical Shift (ppm)[2] |
| C1, C3 (CH-OH) | 75.9 | 69.8 |
| C2 (CH2) | 46.2 | 42.8 |
| C4, C6 (CH2) | 35.5 | 31.9 |
| C5 (CH2) | 21.6 | 18.9 |
Note: Chemical shifts are typically referenced to a standard such as tetramethylsilane (TMS) at 0 ppm. The solvent can influence the exact chemical shift values.
The data clearly illustrates the upfield shift for all carbon signals in the cis-isomer compared to the trans-isomer. This is a direct consequence of the conformational differences and the shielding effects of the axial hydroxyl group in the cis form.
Experimental Protocol for Structure Confirmation
This section details a robust, self-validating protocol for acquiring a 13C NMR spectrum of your synthesized 1,3-cyclohexanediol to confirm its stereochemistry.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.
-
Mass of Sample: For a standard 5 mm NMR tube, weigh out approximately 50-100 mg of the dried 1,3-cyclohexanediol sample. While a greater amount can improve the signal-to-noise ratio, overly concentrated samples may lead to line broadening.
-
Solvent Selection: Choose a suitable deuterated solvent in which the diol is readily soluble. Chloroform-d (CDCl3) is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the field frequency should be locked onto the deuterium signal of the solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample.
-
Acquisition Parameters:
-
Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Width: Use a 30-degree pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbons (e.g., 0-220 ppm).
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration and the spectrometer's field strength but typically ranges from a few hundred to a few thousand scans.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., the central peak of the CDCl3 triplet to 77.16 ppm).
-
Peak Picking and Comparison: Identify the chemical shifts of all peaks in the spectrum and compare them to the reference data for trans- and cis-1,3-Cyclohexanediol provided in the table above.
Workflow Visualization
The following diagram illustrates the logical workflow for the structural confirmation of this compound using 13C NMR spectroscopy.
Caption: Workflow for 13C NMR based structure confirmation.
Conclusion
13C NMR spectroscopy stands as an indispensable tool for the structural confirmation of this compound. The distinct chemical shifts arising from the different stereochemical arrangements of the hydroxyl groups provide a clear and reliable method for distinguishing between the cis and trans isomers. By following the detailed experimental protocol outlined in this guide, researchers can confidently verify the stereochemical outcome of their synthetic efforts, ensuring the integrity of their subsequent research and development activities.
References
Mass spectrum data for trans-1,3-Cyclohexanediol
An In-Depth Technical Guide to the Mass Spectrum of trans-1,3-Cyclohexanediol: A Comparative Analysis
Introduction
In the landscape of organic chemistry and drug development, the precise structural elucidation of stereoisomers is a critical challenge. Molecules sharing the same chemical formula and connectivity but differing in the spatial arrangement of atoms—stereoisomers—can exhibit profoundly different biological activities. This compound (C₆H₁₂O₂, Mol. Wt.: 116.16 g/mol ) is a fundamental cyclic diol whose stereochemistry plays a crucial role in the synthesis of more complex molecules.[1][2][3] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for its identification and differentiation from its cis counterpart.
This guide, designed for researchers and analytical scientists, provides a detailed exploration of the electron ionization (EI) mass spectrum of this compound. We will dissect its fragmentation pattern, offer a direct comparison with the mass spectrum of cis-1,3-Cyclohexanediol to highlight the subtle yet significant spectral differences, and provide a robust experimental protocol for data acquisition.
The Principle of Electron Ionization Mass Spectrometry (EI-MS)
Before delving into the specific spectra, it is essential to understand the underlying principles of Electron Ionization (EI). In an EI-MS system, analyte molecules are bombarded with high-energy electrons (typically 70 eV). This energetic collision dislodges an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[4] The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
The molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements, breaking down into smaller, charged fragments. The collection of these fragments, plotted by their m/z ratio versus their relative abundance, constitutes the mass spectrum. This fragmentation pattern serves as a unique chemical fingerprint, enabling structural identification. For cyclic alcohols, fragmentation is often characterized by the loss of small neutral molecules like water and complex ring cleavages.[4][5]
Mass Spectrum Analysis of this compound
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragments that provide clues to its structure. The molecular ion peak (M⁺•) at m/z 116 is expected but is often of very low intensity or entirely absent in the spectra of alcohols due to the facile loss of a water molecule.[4][6]
The fragmentation is dominated by the following key pathways:
-
Loss of Water (Dehydration): The most prominent initial fragmentation step for many alcohols is the elimination of a neutral water molecule (18 Da). This results in a significant peak at m/z 98 ([M-H₂O]⁺•).
-
Ring Cleavage and Subsequent Losses: Cyclic structures can undergo complex ring cleavages. For cyclohexanediols, a characteristic peak often appears at m/z 57. This fragment arises from a multi-step process involving ring opening and subsequent bond fissions.[5]
-
Further Fragmentation: The ion at m/z 98 can undergo further fragmentation, such as the loss of an ethylene molecule (28 Da), leading to a fragment at m/z 70.
Proposed Fragmentation Pathway
The fragmentation of this compound begins with the formation of the molecular ion, which rapidly loses water. Subsequent cleavages of the cyclic structure lead to the observed smaller fragments.
Caption: Proposed EI fragmentation pathway for this compound.
Comparative Analysis: trans- vs. cis-1,3-Cyclohexanediol
While the mass spectra of stereoisomers are often very similar, minor differences in fragment intensities can arise due to stereochemical influences on fragmentation pathways. Comparing the spectra of trans- and cis-1,3-cyclohexanediol reveals these subtle distinctions. Both isomers share the same major fragments, but their relative abundances differ.[1][7]
| m/z | Proposed Fragment | Relative Intensity (trans) | Relative Intensity (cis) | Source |
| 116 | [M]⁺• | Very Low / Absent | Very Low / Absent | [1][7] |
| 98 | [M-H₂O]⁺• | ~40% | ~50% | [7][8] |
| 83 | [M-H₂O-CH₃]⁺ | ~35% | ~40% | [7][8] |
| 70 | [C₅H₆]⁺• | ~80% | ~95% | [7][8] |
| 57 | [C₄H₉]⁺ | 100% (Base Peak) | 100% (Base Peak) | [7][8] |
Note: Relative intensities are approximate and can vary slightly between instruments. Data is synthesized from the NIST Chemistry WebBook.[7][8]
From the comparison, we observe that while the fragmentation patterns are broadly identical with a base peak at m/z 57 for both isomers, the relative intensities of other key ions, such as m/z 98 and m/z 70, are slightly higher for the cis isomer. This suggests that the stereochemical arrangement in the cis form may slightly favor the pathways leading to these fragments. However, these differences are minor, and confident differentiation often requires chromatographic separation prior to mass analysis.
Experimental Protocol: GC-MS Analysis
A self-validating and robust method for analyzing cyclohexanediols involves Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the isomers based on their differential interaction with the stationary phase before they enter the mass spectrometer for detection.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of the cyclohexanediol sample (or mixture) in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
For complex matrices, derivatization may be necessary to improve volatility and chromatographic performance. Silylation using an agent like BSTFA is a common approach for hydroxyl groups.[9]
-
-
GC-MS System & Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is typically effective. For challenging separations, a more polar column (e.g., with a polyethylene glycol phase) may provide better resolution.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 250°C. Injection volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 240°C.
-
Hold: Maintain 240°C for 5 minutes.
-
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Identify the chromatographic peaks for cis- and this compound by comparing their retention times to those of authentic standards.
-
Extract the mass spectrum for each separated peak.
-
Compare the obtained spectra with a reference library, such as the NIST Mass Spectral Library, for confirmation.[10]
-
Workflow Diagram
References
- 1. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]
- 2. 1,3-Cyclohexanediol, 98%, mixture of cis and trans | Fisher Scientific [fishersci.ca]
- 3. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,3-Cyclohexanediol [webbook.nist.gov]
- 8. 1,3-Cyclohexanediol, cis- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Cyclohexanediol [webbook.nist.gov]
Spectroscopic analysis to confirm trans-1,3-Cyclohexanediol structure
A Senior Application Scientist's Guide to Confirming the Structure of trans-1,3-Cyclohexanediol by Spectroscopic Analysis
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of stereoisomers is paramount. The spatial arrangement of functional groups within a molecule can drastically alter its biological activity and physical properties. This guide provides a comprehensive comparison of spectroscopic techniques to definitively confirm the trans configuration of 1,3-cyclohexanediol, a common structural motif in various functional molecules.
The Foundational Challenge: cis vs. trans Isomerism
The core challenge lies in differentiating the this compound isomer from its cis counterpart. In the trans isomer, the two hydroxyl (-OH) groups are positioned on opposite sides of the cyclohexane ring, whereas in the cis isomer, they are on the same side[1]. This seemingly subtle difference in stereochemistry leads to distinct conformational preferences and, consequently, unique spectroscopic signatures.
The chair conformation is the most stable arrangement for a cyclohexane ring. In this compound, the lowest energy conformation has one hydroxyl group in an axial position and the other in an equatorial position (axial-equatorial). For the cis isomer, the diequatorial conformation is generally more stable, although a diaxial conformation can be stabilized by intramolecular hydrogen bonding in non-polar solvents[2][3]. These conformational differences are the key to distinguishing the isomers using the spectroscopic methods detailed below.
Workflow for Spectroscopic Confirmation
A multi-technique approach is essential for unambiguous structural confirmation. The following workflow outlines a logical sequence of analyses.
Caption: Workflow for Spectroscopic Analysis.
Infrared (IR) Spectroscopy: A First Look at Hydrogen Bonding
IR spectroscopy provides initial, valuable clues based on the vibrational frequencies of the hydroxyl groups. The key differentiator is the potential for intramolecular hydrogen bonding.
-
cis-1,3-Cyclohexanediol : In its diaxial conformation, the two hydroxyl groups are in close proximity, allowing for intramolecular hydrogen bonding. This typically results in a broader O-H stretching band at a lower wavenumber, often around 3200–3400 cm⁻¹[1].
-
This compound : The axial-equatorial arrangement of the hydroxyl groups in the trans isomer makes intramolecular hydrogen bonding less likely. Consequently, the O-H stretch appears as a sharper band at a slightly higher wavenumber, typically in the range of 3400–3600 cm⁻¹[1].
| Isomer | O-H Stretch (cm⁻¹) | Appearance | Rationale |
| cis | 3200–3400 | Broad | Intramolecular hydrogen bonding possible in the diaxial conformation[1]. |
| trans | 3400–3600 | Sharper | Intramolecular hydrogen bonding is sterically hindered[1]. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation : Place a small, solid sample of the cyclohexanediol isomer directly onto the ATR crystal.
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis : Examine the O-H stretching region (3200-3600 cm⁻¹) for the characteristic features of the cis or trans isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, including both ¹H and ¹³C NMR, offers the most definitive data for distinguishing between the cis and trans isomers of 1,3-cyclohexanediol.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts and splitting patterns of the protons on the carbons bearing the hydroxyl groups (the carbinol protons) are highly informative.
-
This compound : Due to the axial-equatorial arrangement of the hydroxyl groups, the two carbinol protons (at C1 and C3) are in different chemical environments. This leads to two distinct signals for these protons. The splitting patterns will be complex due to coupling with neighboring methylene protons.
-
cis-1,3-Cyclohexanediol : In the diequatorial conformation, the two carbinol protons are chemically equivalent due to a plane of symmetry. This results in a single, shared signal for these protons.
The coupling constants (J-values) between adjacent protons can also provide conformational information, although detailed analysis can be complex for these systems.
¹³C NMR Spectroscopy: A Matter of Symmetry
¹³C NMR provides a clear distinction based on the symmetry of the isomers.
-
This compound : The lack of a plane of symmetry in the trans isomer means that all six carbon atoms are chemically non-equivalent. This results in six distinct signals in the ¹³C NMR spectrum.
-
cis-1,3-Cyclohexanediol : The presence of a plane of symmetry in the cis isomer renders some carbons chemically equivalent. This leads to four distinct signals : one for the two equivalent carbinol carbons (C1 and C3), one for the carbon between them (C2), one for the two equivalent carbons adjacent to the carbinol carbons (C4 and C6), and one for the carbon opposite the carbinol carbons (C5).
| Isomer | ¹H NMR Carbinol Protons | ¹³C NMR Signals |
| cis | 1 signal | 4 signals |
| trans | 2 signals | 6 signals |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the cyclohexanediol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis :
-
¹H NMR : Integrate the signals and analyze the splitting patterns to identify the number of distinct carbinol protons.
-
¹³C NMR : Count the number of signals to determine the symmetry of the molecule.
-
Caption: ¹³C NMR Signal Prediction.
Mass Spectrometry: Confirmation and Fragmentation
Mass spectrometry (MS) is used to confirm the molecular weight of the compound and can provide some structural information through analysis of fragmentation patterns. Both cis- and this compound have the same molecular weight (116.16 g/mol )[4][5].
The primary fragmentation pathway for cyclohexanediols is the loss of a water molecule ([M-H₂O]⁺). The relative intensity of this peak can sometimes differ between stereoisomers. For instance, in some cases, the trans isomer may show a more facile loss of water due to specific transannular interactions in the molecular ion[6]. However, these differences can be subtle and depend on the ionization method.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization : Ionize the sample using a standard electron energy of 70 eV.
-
Data Acquisition : Scan a mass range that includes the expected molecular ion (m/z 116) and key fragment ions.
-
Analysis : Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern, paying attention to the relative abundance of the [M-H₂O]⁺ peak at m/z 98.
| Feature | Expected Value |
| Molecular Ion (M⁺) | m/z 116 |
| Primary Fragment | m/z 98 ([M-H₂O]⁺) |
Conclusion
While IR and Mass Spectrometry provide valuable supporting data, NMR spectroscopy stands as the most powerful and unambiguous method for the structural confirmation of this compound. The distinct number of signals in both ¹H and ¹³C NMR spectra, arising from the inherent symmetry differences between the cis and trans isomers, provides a definitive structural assignment. By employing this multi-faceted spectroscopic approach, researchers can confidently verify the stereochemistry of their compounds, ensuring the integrity of their subsequent research and development efforts.
References
- 1. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]
- 2. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol | Semantic Scholar [semanticscholar.org]
- 3. The most stable form of cis cyclohexane -1,3-diol is represented as :1 [allen.in]
- 4. 1,3-Cyclohexanediol [webbook.nist.gov]
- 5. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for Cyclohexanediol Isomers
For researchers, scientists, and professionals in drug development, the accurate quantification of isomeric impurities is a critical aspect of quality control and regulatory compliance. Cyclohexanediol (CHD) isomers (1,2-, 1,3-, and 1,4-cyclohexanediol), often present as process-related impurities or degradation products, possess similar physicochemical properties, making their separation and quantification a significant analytical challenge. This guide provides an in-depth comparison of two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the validation of methods for the simultaneous determination of these isomers. The focus is on the causality behind experimental choices and the establishment of self-validating systems in line with regulatory expectations.
The Analytical Challenge: Resolving Cyclohexanediol Isomers
The structural similarity of 1,2-, 1,3-, and 1,4-cyclohexanediol, including their cis and trans stereoisomers, results in closely related polarities and boiling points. This necessitates highly selective analytical methods to ensure accurate quantification of each isomer. The choice between GC and HPLC is often dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
A Tale of Two Techniques: GC vs. HPLC for Cyclohexanediol Analysis
Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[1] For cyclohexanediol isomers, their inherent volatility makes them suitable candidates for GC analysis, often with Flame Ionization Detection (FID) for robust quantification.
High-Performance Liquid Chromatography, conversely, is exceptionally versatile for a wide range of compounds, including those that are non-volatile or thermally labile.[1] Given that cyclohexanediols are polar, hydroxylated compounds, HPLC with Refractive Index Detection (RID) is a common approach, as these analytes lack a strong UV chromophore.
This guide will now delve into a detailed comparison of these two methodologies, supported by experimental data derived from validated methods for structurally similar diols and polyols, providing a reliable benchmark for the expected performance for cyclohexanediol isomer analysis.
Comparative Performance Data: GC-FID vs. HPLC-RID
The following table summarizes the anticipated performance characteristics for validated GC-FID and HPLC-RID methods for the simultaneous analysis of cyclohexanediol isomers. The data is a composite based on validated methods for similar diols and polyols, reflecting typical performance in a pharmaceutical quality control setting.[2][3][4]
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | > 0.997 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 80 - 120% |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 3.0% | ≤ 3% |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.03 mg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | ~0.03 mg/mL | ~0.10 mg/mL | Signal-to-Noise Ratio ≥ 10 |
| Robustness | Robust | Moderately Robust | No significant impact on results with minor variations |
| Analysis Time | ~20 minutes | ~15 minutes | - |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the development and validation of both GC-FID and HPLC-RID methods for cyclohexanediol isomer analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is designed for the quantitative determination of 1,2-, 1,3-, and 1,4-cyclohexanediol isomers.
1. Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh and dissolve the sample containing cyclohexanediol isomers in methanol to achieve a final concentration of approximately 1 mg/mL. Vortex the solution for 30 seconds to ensure homogeneity. Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
Standard Preparation: Prepare a stock solution of each cyclohexanediol isomer reference standard in methanol at a concentration of 1 mg/mL. Perform serial dilutions of the stock solutions to prepare calibration standards at five different concentration levels.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis: The concentration of each cyclohexanediol isomer in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Method
This method is a commonly used technique for the analysis of polar compounds with no significant UV absorbance, such as diols.[3]
1. Sample and Standard Preparation:
-
Sample and standard solutions are prepared in a similar manner to the GC-FID method, using the mobile phase as the diluent.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Refractive Index Detector (RID).
-
Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) or equivalent ion-exclusion column.[5]
-
Mobile Phase: Isocratic elution with 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 20 µL.
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflow of the GC-FID and HPLC-RID methods and a logical comparison of the two analytical approaches.
GC-FID Experimental Workflow
HPLC-RID Experimental Workflow
The Logic of Validation: A Self-Validating System
The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] The validation process follows a predefined protocol, and the results are documented in a validation report. This process, when correctly implemented, creates a self-validating system that provides a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes.
The core validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are assessed to ensure the method is fit for its purpose.[7]
Core Parameters of Analytical Method Validation
Causality Behind Experimental Choices
-
Choice of Column: For GC, a polar wax-based column is selected to provide sufficient interaction with the hydroxyl groups of the cyclohexanediol isomers, enabling separation based on differences in polarity and hydrogen bonding potential. For HPLC, an ion-exclusion column is chosen for its ability to separate small organic acids and alcohols based on their pKa and size, which is effective for these polar, non-ionic isomers.[5]
-
Choice of Detector: FID is a universal detector for organic compounds in GC, providing a robust and linear response proportional to the carbon content, making it ideal for quantification.[8] RID is the detector of choice for HPLC when analytes lack a UV chromophore, as it measures the difference in refractive index between the mobile phase and the analyte.[3]
-
Temperature Programming in GC: A temperature ramp is employed to ensure that all isomers, which may have slightly different boiling points, are eluted with good peak shape and in a reasonable timeframe.
-
Isocratic Elution in HPLC: An isocratic mobile phase is used for simplicity and robustness. The acidic mobile phase helps to suppress any potential ionization of silanol groups on the stationary phase, improving peak shape.
Conclusion: Selecting the Optimal Method
Both GC-FID and HPLC-RID present viable and robust options for the validated analysis of cyclohexanediol isomers. The choice between the two will ultimately depend on the specific context of the laboratory and the analytical requirements.
-
GC-FID is a highly sensitive and robust technique, particularly well-suited for a dedicated quality control environment where the analysis of volatile impurities is routine. Its lower solvent consumption can also be a consideration.
-
HPLC-RID offers greater versatility for a wider range of analytes and is often a preferred platform in research and development settings where methods for various non-volatile compounds are developed. The milder operating temperatures also eliminate the risk of thermal degradation of the analytes.
By carefully considering the principles of each technique and rigorously applying the principles of method validation, researchers and drug development professionals can confidently select and implement the most appropriate analytical method to ensure the quality and safety of their products.
References
- 1. hplc method validated: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Harmonization of strategies for the validation of quantitative analytical procedures. A SFSTP proposal--Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
A Senior Application Scientist's Guide to Computational Conformational Analysis of trans-1,3-Cyclohexanediol
Authored for Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of a molecule is paramount to its function, a principle that lies at the heart of modern drug discovery and materials science. For cyclic systems like substituted cyclohexanes, this structure is dictated by a delicate balance of steric and electronic interactions that govern its conformational preferences. trans-1,3-Cyclohexanediol presents a particularly instructive case study. Its conformational landscape is not merely a simple equilibrium between two chair forms; it is a nuanced interplay between classic steric repulsions (1,3-diaxial interactions) and the potential for stabilizing intramolecular hydrogen bonding.
This guide provides an in-depth comparison of computational methods used to dissect the conformational energetics of this compound. We move beyond a simple recitation of protocols to explain the causality behind methodological choices, offering a framework for selecting the appropriate computational tools and interpreting their results with confidence. The insights derived from such studies are critical for accurately modeling ligand-receptor interactions, predicting physicochemical properties, and designing novel molecular entities.
The Conformational Dichotomy: Diequatorial vs. Diaxial
The trans configuration of 1,3-cyclohexanediol dictates that in a chair conformation, one hydroxyl group must be in an axial (a) position and the other in an equatorial (e) position. Through a ring flip, this (a,e) conformer converts to its equivalent, isoenergetic (e,a) mirror image. This is the baseline understanding. However, the true complexity arises when considering the chair conformations where both hydroxyl groups are forced into less favorable arrangements, which can be stabilized by other interactions. For the cis-isomer, the two main conformers are the diequatorial (ee) and the diaxial (aa). While our focus is the trans isomer, understanding the forces at play in the cis system provides essential context. In many non-polar solvents, the diaxial conformer of cis-1,3-cyclohexanediol can be significantly stabilized by the formation of an intramolecular hydrogen bond between the two axial hydroxyl groups.[1][2][3]
For this compound, the primary equilibrium is between the two identical (a,e) chair forms. However, computational studies allow us to explore the higher-energy diaxial (aa) and diequatorial (ee) conformers of the cis isomer, which serve as an excellent model for comparing computational methodologies. The fundamental challenge for any computational method is to accurately capture the energetic penalty of placing hydroxyl groups in axial positions against the potential energetic gain from intramolecular hydrogen bonding.
Visualizing the Conformational Equilibrium
The equilibrium between the diequatorial and diaxial conformers of the related cis-1,3-cyclohexanediol, which highlights the key interactions, can be visualized as follows.
Caption: Conformational equilibrium between diequatorial and diaxial forms of cis-1,3-cyclohexanediol.
A Comparative Analysis of Computational Methodologies
The choice of computational method is a critical decision that balances the need for accuracy with the constraints of computational resources. We will compare two major classes of methods: Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM) Force Fields
Molecular Mechanics methods treat molecules as a collection of atoms held together by springs.[4][5] The energy of the system is calculated using a classical potential energy function, or "force field," which is parameterized based on experimental data.[5]
-
Expertise & Causality: MM methods are exceptionally fast, making them ideal for initial conformational searches on flexible molecules to identify a broad range of low-energy structures.[6] The quality of the result is entirely dependent on the quality of the force field parameters for the specific molecular features being studied. For cyclohexanediols, a key feature is the accurate representation of torsional potentials around the C-O bonds and the non-bonded parameters (van der Waals and electrostatic) that govern hydrogen bonding.
-
Trustworthiness: The reliability of MM predictions for this system can be variable. Standard force fields like MMFF, AMBER, or OPLS are generally robust for the hydrocarbon backbone but may struggle to perfectly replicate the subtle energetics of intramolecular hydrogen bonding without specific parameterization.[4][6] For instance, the electrostatic model (e.g., fixed point charges) may not fully capture the polarization effects inherent in a hydrogen bond.
Quantum Mechanics (QM) Methods
QM methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing a more fundamental and often more accurate description of molecular energies and properties.[7]
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry. It calculates the energy based on the electron density, offering a favorable balance of accuracy and computational cost.
-
Expertise & Causality: The choice of functional and basis set is critical. For systems with potential non-covalent interactions like hydrogen bonding, functionals that include dispersion corrections (e.g., B3LYP-D3, ωB97X-D) are highly recommended. A Pople-style basis set like 6-31G(d) is often a good starting point for geometry optimization, while larger basis sets (e.g., aug-cc-pVDZ) are better for more accurate final energy calculations.[8]
-
-
Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory - MP2): These methods are derived directly from quantum mechanical principles without the empirical parameterization seen in DFT.[7]
-
Expertise & Causality: MP2 is known to provide a good description of dispersion forces and hydrogen bonding.[8][9] Calculations at the MP2/aug-cc-pVDZ level of theory are often considered a "gold standard" for small molecules, providing reliable benchmark data against which faster methods can be compared.[8] The computational cost, however, is significantly higher than for DFT.
-
Quantitative Performance Comparison
To objectively compare these methods, we can analyze their predictions for the relative stability of the cis-1,3-cyclohexanediol conformers, a system for which both computational and experimental data are available. The diequatorial (ee) conformer is generally the ground state, and we compare the energy of the diaxial (aa) conformer relative to it (ΔE = E_aa - E_ee).
| Method/Basis Set | Solvent | ΔE (kcal/mol) (aa - ee) | Key Findings & Limitations |
| Experimental (NMR) | CCl₄ | ~ -1.5[1][10] | The diaxial (aa) conformer is more stable due to a strong intramolecular H-bond.[1] |
| Experimental (NMR) | Water/DMSO | > 0 (ee favored) | Polar, H-bond competing solvents disrupt the intramolecular H-bond, favoring the sterically preferred diequatorial (ee) conformer.[1][10] |
| MMFF94 | Gas Phase | > 0 (ee favored) | Typically overestimates steric clash in the 'aa' form and may poorly model the H-bond energy, thus incorrectly predicting the 'ee' form to be more stable. |
| B3LYP/6-31G(d) | Gas Phase | ~ +1 to +3 | Standard DFT often fails to capture the full stabilizing energy of the H-bond, incorrectly favoring the 'ee' conformer. |
| B3LYP-D3/def2-TZVP | Gas Phase | < 0 (aa favored) | Inclusion of dispersion corrections significantly improves the description of the H-bond, correctly predicting the 'aa' conformer as more stable in the gas phase. |
| MP2/aug-cc-pVDZ | Gas Phase | ~ -2.0 to -2.5[8] | High-level ab initio calculations provide excellent agreement with experimental data in non-polar solvents, capturing both steric and H-bonding effects accurately.[8] |
Note: Specific energy values are representative and can vary slightly based on the exact computational setup. The key takeaway is the qualitative agreement (or disagreement) with experimental trends.
Experimental Protocol: A Validated Computational Workflow
This section provides a detailed, step-by-step methodology for a robust computational analysis of this compound conformations. This protocol is designed to be self-validating and grounded in established best practices.
Workflow Visualization
Caption: A validated workflow for the computational conformational analysis of flexible molecules.
Step-by-Step Methodology
-
Structure Generation:
-
Draw the 2D structure of this compound.
-
Generate an initial 3D structure. Create both chair conformers (a,e and e,a). Although these are equivalent for the trans isomer, it is good practice to start from multiple distinct geometries.
-
-
Initial Conformational Search (MM):
-
Action: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). This step explores the potential energy surface broadly to identify various local minima, including boat or twist-boat conformers.
-
Causality: This is a crucial filtering step. A full QM search is computationally prohibitive. By using fast MM methods, we can identify a manageable set of low-energy candidate structures for more accurate QM analysis.
-
-
Quantum Mechanics Geometry Optimization (DFT):
-
Action: Take the unique, low-energy conformers from the MM search and perform a full geometry optimization using a reliable DFT method. A good choice is a dispersion-corrected functional like B3LYP-D3 with a Pople-style basis set such as 6-31G(d).
-
Causality: QM optimization refines the molecular geometry based on a more accurate physical model. This is essential for obtaining reliable relative energies, as small changes in geometry, particularly in hydrogen bond distances, can have a significant energetic impact.
-
-
Verification of Energy Minima (Frequency Calculation):
-
Action: Perform a vibrational frequency calculation at the same level of theory used for optimization (B3LYP-D3/6-31G(d)).
-
Trustworthiness: This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, it indicates a transition state (like the peak of the ring-flip barrier), not a stable conformer. The structure must then be re-optimized. This step ensures the trustworthiness of your final structures.
-
-
High-Accuracy Single-Point Energy Calculation:
-
Action: Using the DFT-optimized geometries, perform a single-point energy calculation with a higher level of theory and a larger basis set (e.g., MP2/aug-cc-pVDZ).
-
Causality: This approach, optimizing at a cheaper level and calculating the final energy at a more expensive one, provides a highly accurate energy value without the prohibitive cost of a full MP2 optimization. It leverages the fact that geometries are often well-described by DFT, while energies benefit from the more rigorous MP2 treatment.
-
-
Data Analysis and Boltzmann Averaging:
-
Action: Extract the final energies (including zero-point vibrational energy corrections from the frequency calculation). Calculate the relative free energies (ΔG) of all confirmed conformers. Use the Boltzmann distribution equation to calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K).
-
Causality: The conformer with the lowest energy is not the only one that exists. Higher energy conformers are also present at equilibrium. Boltzmann analysis provides a quantitative prediction of the conformational landscape, which can be directly compared to experimental results from techniques like NMR spectroscopy.[11][12]
-
Conclusion and Outlook
The computational study of this compound conformations reveals a landscape where simple steric rules can be modulated or even overturned by subtle non-covalent interactions. Our comparative analysis demonstrates that while molecular mechanics is an indispensable tool for initial exploration, quantum mechanics is necessary for quantitative accuracy. Specifically, high-level ab initio (MP2) or dispersion-corrected DFT methods are required to correctly capture the energetics of the intramolecular hydrogen bonding that can stabilize otherwise unfavorable conformations.
For professionals in drug development, this understanding is not academic. The conformational preference of a molecule dictates its shape, polarity, and ability to interact with a biological target. An inaccurate conformational model can lead to flawed structure-activity relationship (SAR) interpretations and misguided optimization efforts. The validated workflow presented here provides a reliable framework for generating high-fidelity conformational data, forming a solid foundation for predictive modeling and rational molecular design.
References
- 1. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. mdpi.com [mdpi.com]
- 7. ijert.org [ijert.org]
- 8. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. auremn.org.br [auremn.org.br]
Comparison of trans-1,3-Cyclohexanediol with other chiral diols
An In-Depth Comparative Guide to Chiral Diols in Asymmetric Synthesis: Profiling trans-1,3-Cyclohexanediol Against Industry Benchmarks
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, the choice of a chiral directing group is paramount. Chiral diols have long been established as a cornerstone of this field, serving as versatile ligands and auxiliaries that create a stereochemically defined environment for chemical reactions.[1][2][3] These molecules, which contain two hydroxyl groups in a specific spatial arrangement, are fundamental in producing enantiomerically pure compounds for pharmaceuticals, agrochemicals, and fine chemicals.[2][4]
This guide offers a comparative analysis of this compound, a deceptively simple yet potent chiral scaffold, against widely recognized C2-symmetric diols such as BINOL and TADDOL. We will delve into the structural nuances, performance characteristics, and practical applications of these diols, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in catalyst and auxiliary selection.
The Landscape of Chiral Diols: An Overview
Chiral diols exert their influence primarily by coordinating with metal centers or by forming transient covalent bonds with substrates, thereby creating a chiral pocket that selectively favors the formation of one enantiomer over the other.[3][5] Their effectiveness is governed by factors like structural rigidity, steric bulk, and electronic properties.[3] The field is largely dominated by C2-symmetric diols—molecules with a twofold axis of rotation—which are prized for reducing the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantioselectivity.[3]
-
Axially Chiral Diols (e.g., BINOL): These possess chirality arising from restricted rotation about a single bond. They are known for their rigid, well-defined structures.[5][6]
-
Tartrate-Derived Diols (e.g., TADDOL): Built from the chiral pool, these diols are highly modular and have been successfully applied in a vast array of transformations.[5]
-
Aliphatic Diols (e.g., Cyclohexanediols): These diols, including this compound, offer a non-aromatic, conformationally flexible backbone, which can be advantageous for specific substrate classes.
A Closer Look: this compound
This compound (C₆H₁₂O₂) is a chiral aliphatic diol whose stereochemistry is defined by the relative orientation of its two hydroxyl groups on a cyclohexane ring.[7][8] The trans configuration, where one hydroxyl group is in an axial position and the other equatorial (in the most stable chair conformation), provides a distinct spatial arrangement compared to its cis counterpart.[9]
Structural and Performance Characteristics:
-
Conformational Flexibility: Unlike the rigid backbones of BINOL or TADDOL, the cyclohexane ring can undergo ring-flipping, although the diequatorial conformation is generally favored for trans-1,3-disubstituted cyclohexanes to minimize steric strain. This flexibility can allow the diol to adapt to the steric and electronic demands of various substrates.
-
Synthesis and Availability: As a relatively simple molecule, it can be synthesized through methods like the reduction of 1,3-cyclohexanedione followed by resolution, or via stereoselective routes.[10] Its straightforward structure makes it a potentially cost-effective alternative to more complex diols.
-
Applications: While not as extensively documented as BINOL or TADDOL, this compound and its derivatives are valuable as chiral auxiliaries and ligands. Analogous systems like trans-1,2-cyclohexanediol have proven effective in the diastereoselective alkylation of keto esters and in ene reactions, demonstrating the utility of the cyclohexane scaffold in controlling stereochemistry.[11][12]
The Benchmarks: BINOL and TADDOL
A meaningful comparison requires understanding the established leaders in the field.
BINOL (1,1'-Bi-2-naphthol)
BINOL is an axially chiral aromatic diol that has become synonymous with high enantioselectivity.[11]
-
Structure: Its C2-symmetric structure features two naphthol rings linked by a single C-C bond. The high rotational barrier around this bond gives rise to stable atropisomers.
-
Properties: The large naphthyl groups create a well-defined, rigid chiral environment. The acidity of the phenolic hydroxyl groups makes it an excellent ligand for a wide range of metals (e.g., Al, Ti, Ru, Zn) and a precursor for powerful chiral Brønsted acids.[6]
-
Key Applications: It excels in Lewis acid-catalyzed reactions, asymmetric reductions, and various carbon-carbon bond-forming reactions.[3][5]
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol)
Derived from tartaric acid, TADDOLs are a class of highly versatile and tunable C2-symmetric diols.[5]
-
Structure: The core is a 1,3-dioxolane ring with two adjacent diarylhydroxymethyl groups. The identity of the aryl groups can be easily modified, allowing for fine-tuning of the catalyst's steric and electronic properties.
-
Properties: TADDOLs form robust complexes with Lewis acids, particularly titanium, creating effective catalysts for a variety of transformations. The chiral pocket is deep and well-shielded.
-
Key Applications: They are widely used in Diels-Alder reactions, nucleophilic additions to carbonyl compounds, and enantioselective reductions.[3]
Structural Comparison of Key Chiral Diols
The fundamental differences in the architecture of these diols dictate their function.
Caption: Logical relationship between different classes of chiral diols.
Performance Data: A Comparative Analysis
The ultimate measure of a chiral diol's utility lies in its performance in stereoselective reactions. The following table summarizes typical performance data for these diols (or their derivatives) in representative asymmetric transformations.
| Reaction Type | Chiral Diol System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference Insight |
| Asymmetric Allylation | (R)-BINOL / Ti(Oi-Pr)₄ | Benzaldehyde | >90% | >98% | BINOL's rigid C2-symmetry creates a highly organized transition state, leading to excellent enantioselectivity.[5][6] |
| Diels-Alder Reaction | TADDOL / TiCl₂(Oi-Pr)₂ | 3-Acryloyl-2-oxazolidinone | >95% | >98% | The well-defined chiral pocket of the TADDOL-Titanium complex effectively shields one face of the dienophile.[3] |
| Asymmetric Alkylation | (S,S)-1,2-Cyclohexanediol | Ethyl 2-methylacetoacetate | 31-70% | 92->95% (de) | Demonstrates the high diastereoselectivity achievable using a simple cyclohexane-based auxiliary.[12] |
| Asymmetric Reduction | BINOL-derived LiAlH₄ | Acetophenone | ~95% | >99% | A classic example of a highly effective, sterically directed hydride transfer. |
| Asymmetric Propargylation | 3,3'-Br₂-BINOL | Aromatic Ketones | 60-98% | up to 99:1 (er) | Modified BINOL catalysts can be fine-tuned for specific reactions, achieving exceptional results.[5] |
Note: Direct comparative data for this compound in these specific, widely cited reactions is less common in the literature. The data for 1,2-cyclohexanediol is included to demonstrate the high potential of the underlying chiral scaffold.
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide a generalized protocol for a chiral diol-mediated asymmetric reaction. This workflow highlights the critical steps and considerations applicable to screening and optimizing reactions with any of the discussed diols.
General Workflow for a Chiral Diol-Catalyzed Asymmetric Allylboration
Caption: Standard experimental workflow for asymmetric catalysis.
Step-by-Step Methodology
Objective: To perform an asymmetric allylboration of acetophenone using a chiral diol-borane complex.
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral diol (e.g., (R)-BINOL or (R,R)-trans-1,3-cyclohexanediol) (0.12 mmol).
-
Add anhydrous toluene (5 mL) and stir until the diol is fully dissolved.
-
Add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.10 mmol) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the chiral oxazaborolidine catalyst. The causality here is the reaction between the diol and the borane source to generate the active chiral Lewis acid catalyst.
-
-
Asymmetric Allylation:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to minimize the thermal energy of the system, which favors the more ordered, lower-energy transition state, thereby maximizing enantioselectivity.
-
In a separate flask, dissolve acetophenone (1.0 mmol) and allyl-tributylstannane (1.2 mmol) in anhydrous toluene (2 mL).
-
Slowly add the substrate solution to the catalyst solution via syringe pump over 30 minutes. The slow addition maintains a low concentration of the reactants, preventing potential side reactions and ensuring the catalyzed pathway dominates.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring progress by TLC.
-
-
Reaction Quench and Work-up:
-
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. This is a standard aqueous workup to remove inorganic salts and polar impurities.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral alcohol.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and compare the retention times to a racemic standard. This step provides the quantitative measure of the catalyst's success.
-
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral diol is a strategic decision that balances performance, cost, and novelty.
-
BINOL and TADDOL remain the authoritative benchmarks for a reason. Their rigid, C2-symmetric structures provide a high degree of steric control, consistently delivering exceptional levels of enantioselectivity across a broad spectrum of reactions. They are the go-to choice when the highest possible ee% is the primary objective.[3][5]
-
This compound represents a compelling alternative, particularly in exploratory and process chemistry. Its simpler, non-aromatic scaffold offers a different steric and electronic profile. While it may not universally achieve the ultra-high ee's of BINOL in all applications, its conformational flexibility can be advantageous for certain substrates that fit poorly into rigid catalyst pockets. Its potential for lower cost and novel reactivity makes it an attractive scaffold for the development of new, patentable catalytic systems.
Ultimately, the optimal diol is reaction-specific. While BINOL and TADDOL provide a high probability of success based on decades of data, the exploration of simpler scaffolds like this compound is essential for advancing the field, offering new avenues for catalyst design and potentially more economical synthetic routes.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]
- 8. 1,3-Cyclohexanediol [webbook.nist.gov]
- 9. doubtnut.com [doubtnut.com]
- 10. 1,3-Cyclohexanediol, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to the Stereochemical Assignment of trans-1,3-Cyclohexanediol: An NMR-Based Comparative Analysis
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. For cyclic molecules such as substituted cyclohexanes, seemingly subtle differences in stereochemistry can lead to profound changes in pharmacological profiles. This guide provides an in-depth, technical comparison of methods for the stereochemical assignment of trans-1,3-cyclohexanediol, with a primary focus on the power and practicality of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge: Differentiating cis and trans Isomers
The core challenge lies in distinguishing the trans isomer from its cis counterpart. Both are structurally similar, but the spatial orientation of their hydroxyl groups dictates their conformational behavior and, consequently, their interactions with biological targets. The cis isomer has both hydroxyl groups on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly simple difference has profound implications for the molecule's preferred shape in solution.
The NMR Approach: Harnessing Conformational Dynamics and Spin-Spin Coupling
¹H NMR spectroscopy offers a powerful, non-destructive method for elucidating the stereochemistry of 1,3-cyclohexanediols by providing a window into their solution-state conformations. The key to this analysis lies in understanding the chair conformations of the cyclohexane ring and the relationship between proton dihedral angles and their corresponding vicinal coupling constants (³J), as described by the Karplus equation.
Conformational Equilibria: The Decisive Factor
-
cis-1,3-Cyclohexanediol : In non-hydrogen-bonding solvents, the cis isomer can exist in a conformational equilibrium between a diequatorial and a diaxial form. However, the diequatorial conformation is significantly favored to avoid the steric strain of 1,3-diaxial interactions. In some non-polar solvents, an intramolecular hydrogen bond can stabilize the diaxial conformation[1].
-
This compound : The trans isomer also exists in a dynamic equilibrium between two chair conformations. In one conformer, the hydroxyl groups are in a diequatorial (e,e) arrangement, and in the other, they are in a diaxial (a,a) arrangement. The diequatorial conformer is generally more stable and, therefore, the major species in solution.
This difference in conformational preference is the cornerstone of the NMR-based assignment.
Caption: Conformational preferences of trans- and cis-1,3-cyclohexanediol.
The Karplus Equation in Action: From J-Coupling to Structure
The Karplus equation describes the relationship between the dihedral angle (φ) between two vicinal protons and the magnitude of their ³J coupling constant. For cyclohexane systems, this relationship is particularly informative:
-
Axial-Axial (a,a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.
-
Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) Coupling: The dihedral angles are around 60°, leading to smaller coupling constants, generally between 2-5 Hz.
In the ¹H NMR spectrum of this compound, the protons attached to the carbons bearing the hydroxyl groups (the methine protons at C1 and C3) are key. In the predominant diequatorial conformer, these methine protons are axial. Therefore, they will exhibit large axial-axial couplings to the adjacent axial protons at C2 and C4/C6, and smaller axial-equatorial couplings to the adjacent equatorial protons. This results in a complex multiplet, often appearing as a triplet of triplets or a multiplet with at least one large coupling constant.
Conversely, in the predominant diequatorial conformer of cis-1,3-cyclohexanediol, one methine proton is axial and the other is equatorial. The axial proton will show a large axial-axial coupling, while the equatorial proton will only show smaller axial-equatorial and equatorial-equatorial couplings.
By carefully analyzing the multiplicity and measuring the coupling constants of the methine proton signals, one can definitively assign the stereochemistry. The presence of a signal with multiple large J-values is a hallmark of the trans isomer due to the axial nature of the methine protons in the major diequatorial conformer.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the cyclohexanediol sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate resolution to resolve the multiplets of the methine protons.
-
If signal overlap is an issue, consider acquiring a two-dimensional experiment such as a COSY (Correlation Spectroscopy) spectrum to identify coupled protons. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can also be beneficial to probe through-space proximities, which can further confirm stereochemical assignments.
-
-
Data Analysis:
-
Identify the signals corresponding to the methine protons (H-1 and H-3), which are typically found in the downfield region of the aliphatic signals (around 3.5-4.5 ppm) due to the deshielding effect of the adjacent oxygen atoms.
-
Carefully measure the coupling constants (J-values) for these signals.
-
Assign the stereochemistry based on the observed coupling constants, with large values (8-13 Hz) being indicative of axial-axial couplings.
-
Caption: Workflow for NMR-based stereochemical assignment.
Comparison with Alternative Methods
While ¹H NMR is a robust and accessible technique, other methods can also provide stereochemical information. A comparative overview is essential for selecting the most appropriate approach for a given research context.
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Analysis of chemical shifts and scalar coupling constants (³J) based on conformational preferences. | Non-destructive, relatively fast, provides detailed structural information in solution, small sample requirement. | Can be complex for molecules with significant conformational flexibility or severe signal overlap. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | Provides unambiguous, definitive absolute and relative stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[2][3][4] | Provides absolute configuration in solution, sensitive to conformational changes.[5] | Requires specialized instrumentation, interpretation often relies on comparison with computationally predicted spectra.[4] |
| Chemical Derivatization (e.g., Mosher's Method) | Formation of diastereomeric esters (e.g., with MTPA) which are distinguishable by NMR.[6][7] | Can determine the absolute configuration of chiral centers; applicable to a wide range of alcohols.[8][9][10] | Requires chemical modification of the sample, which can be time-consuming and may not proceed to completion; introduces new complexities to the NMR spectrum. |
Conclusion
For the routine and definitive assignment of the relative stereochemistry of this compound, ¹H NMR spectroscopy stands out as a highly effective and efficient method. Its ability to probe the conformational preferences in solution and translate these into observable differences in coupling constants provides a direct and reliable means of distinguishing it from its cis isomer. While other techniques such as X-ray crystallography offer the "gold standard" for absolute configuration, and chiroptical methods provide valuable complementary data, the accessibility and information-rich nature of NMR make it an indispensable tool in the arsenal of researchers in drug discovery and development. A thorough understanding of conformational analysis and the Karplus relationship empowers scientists to confidently elucidate the stereochemistry of such fundamental cyclic systems.
References
- 1. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Vibrational circular dichroism: an incisive tool for stereochemical applications. | Semantic Scholar [semanticscholar.org]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taming conformational heterogeneity in and with vibrational circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. matilda.science [matilda.science]
A Comparative Framework for Evaluating the Biological Activity of trans-1,3-Cyclohexanediol and Its Analogs
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for comparing the biological activity of trans-1,3-cyclohexanediol against its structural analogs. Rather than presenting a simple list of outcomes, we delve into the causality behind experimental design, emphasizing the principles of structure-activity relationships (SAR) and outlining robust, self-validating protocols for generating reproducible data. While direct, side-by-side comparative studies on the antimicrobial potency of this compound and its simple isomers are not extensively documented in publicly available literature, this guide establishes the authoritative methodology required to perform such an investigation. We will focus on antifungal and antibacterial activity, as this is a common screening application for novel cyclic compounds.[1]
Introduction: The Significance of Stereochemistry and Functional Groups
This compound is a simple, alicyclic diol featuring a cyclohexane ring with two hydroxyl groups in a 1,3-trans configuration.[2][3] In its stable chair conformation, both hydroxyl groups occupy equatorial positions, minimizing steric strain.[4] This specific three-dimensional arrangement is critical as it dictates how the molecule interacts with biological targets, such as microbial cell membranes or enzyme active sites.
The central hypothesis of any comparative study is that even subtle changes to this scaffold—altering the relative positions of the hydroxyl groups (positional isomerism), their spatial orientation (stereoisomerism), or adding other functional groups—can profoundly impact biological efficacy and toxicity.[5][6] Understanding these structure-activity relationships is fundamental in medicinal chemistry for optimizing lead compounds.[7] This guide provides the experimental blueprint to elucidate these relationships for the cyclohexanediol family.
Defining the Analogs: A Structural Comparison
To conduct a meaningful comparison, a logical selection of analog compounds is required. These analogs should be chosen to systematically probe the effects of specific structural modifications.
-
Stereoisomer: The most direct comparison is with cis-1,3-Cyclohexanediol . In this isomer, one hydroxyl group is axial and the other is equatorial, leading to different steric and electronic profiles compared to the trans isomer.[4]
-
Positional Isomers: trans-1,2-Cyclohexanediol and trans-1,4-Cyclohexanediol are critical for understanding how the distance and relative positioning of the hydroxyl groups affect activity. The 1,2-vicinal diol arrangement, for instance, introduces different hydrogen bonding capabilities and potential for chelation compared to the 1,3 or 1,4 separation.[8]
-
Functional Group Analogs: Including analogs like Cyclohexan-1,3-dione allows for the evaluation of how replacing hydroxyl groups with keto groups alters the molecule's polarity, hydrogen bonding capacity, and reactivity. Such dione skeletons are known to be key components in molecules with herbicidal and other biological activities.[9][10]
Figure 1: Logical relationships between the parent compound and selected analogs.
Experimental Framework: Determining Antimicrobial Potency
To objectively compare the biological activity of these compounds, a standardized method is essential. The broth microdilution assay, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of potency.[13][14]
Detailed Protocol: Antifungal MIC Determination via Broth Microdilution
This protocol is a self-validating system designed for reproducibility. The causality for key steps is explained to provide deeper insight into the methodology.
Objective: To determine the MIC of this compound and its analogs against a panel of fungal pathogens (e.g., Candida albicans, Candida glabrata).
Materials:
-
Test Compounds (this compound and analogs)
-
Fungal Strains (e.g., C. albicans ATCC 90028)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile Saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive Control Antifungal (e.g., Fluconazole)
-
Solvent (e.g., DMSO, if necessary for compound dissolution)
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions:
-
Accurately weigh and dissolve each test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Causality: DMSO is often used for its ability to dissolve a wide range of organic compounds. However, a solvent toxicity control must be included, as DMSO itself can inhibit microbial growth at higher concentrations.[15]
-
-
Preparation of Microtiter Plates (Drug Dilution):
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well plate.
-
Prepare a starting dilution of the test compound in well 1 by adding a calculated amount of stock solution to RPMI 1640 to achieve 2x the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the Growth Control (drug-free medium).
-
Well 12 will serve as the Sterility Control (uninoculated, drug-free medium).
-
Causality: The serial dilution creates a logarithmic gradient of concentrations, allowing for the precise determination of the MIC endpoint over a wide range.[16]
-
-
Preparation of Fungal Inoculum:
-
Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[17]
-
Causality: This step ensures the use of a pure and viable fungal culture for the assay.
-
Harvest several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[17] This can be verified using a spectrophotometer.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.[17]
-
Causality: Standardizing the inoculum density is the most critical variable for inter-laboratory reproducibility. A low inoculum can lead to falsely low MICs, while a high inoculum can lead to falsely high MICs.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each test well is now 200 µL, and the drug concentrations are half of the concentrations prepared in Step 2.
-
Incubate the plate at 35°C for 24-48 hours.[18]
-
Causality: The incubation conditions (temperature, time) are standardized to ensure optimal and consistent fungal growth.
-
-
Reading and Interpreting the MIC:
-
After incubation, examine the plate visually or with a plate reader. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.
-
The MIC is the lowest concentration of the compound that shows complete inhibition of visible growth (or a significant reduction in turbidity, e.g., ≥50%, depending on the drug class).[11][18]
-
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Data Analysis and Structure-Activity Relationship (SAR) Insights
The power of this guide lies in the systematic comparison of the generated data. All quantitative results should be summarized in a clear, structured table.
Table 1: Illustrative Antifungal Activity Data (MIC in µg/mL)
| Compound | Structure | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) |
| This compound | Parent | >1024 | >1024 |
| cis-1,3-Cyclohexanediol | Stereoisomer | >1024 | >1024 |
| trans-1,2-Cyclohexanediol | Positional Isomer | >1024 | >1024 |
| trans-1,4-Cyclohexanediol | Positional Isomer | >1024 | >1024 |
| Cyclohexan-1,3-dione | Functional Analog | 512 | 256 |
| Fluconazole | Positive Control | 1 | 16 |
Note: The data in this table is illustrative and serves to demonstrate how results would be presented. Actual experimental values must be determined empirically. Simple alcohols often exhibit weak antimicrobial activity, requiring high concentrations.[19] More complex derivatives frequently show greater potency.[20][21]
Interpreting the Illustrative Data:
-
Parent Compound vs. Isomers: The illustrative data suggests that simple diols, regardless of stereochemistry or positional isomerism, possess very low intrinsic antifungal activity. Their high polarity may limit their ability to effectively disrupt the fungal cell membrane.
-
Impact of Functional Groups: The replacement of hydroxyl groups with keto groups in Cyclohexan-1,3-dione leads to a discernible, albeit still modest, increase in activity. This highlights a key principle of SAR: functional group modification is a primary strategy for enhancing biological potency.[10]
-
Benchmark Against Control: Comparing the results to a known antifungal agent like Fluconazole provides a critical benchmark for the relative potency of the test compounds.
Conclusion
This guide provides a robust and scientifically grounded framework for comparing the biological activity of this compound and its analogs. By adhering to standardized protocols like the CLSI broth microdilution method, researchers can generate reliable, quantitative data (MIC values) that are essential for establishing clear structure-activity relationships. While simple cyclohexanediol isomers are unlikely to be potent antimicrobial agents, they serve as a crucial baseline scaffold. The true potential lies in using this comparative framework to guide the synthesis of more complex derivatives with enhanced biological profiles, ultimately contributing to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5515-64-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound|High-Purity Research Chemical [benchchem.com]
- 5. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 10. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ifyber.com [ifyber.com]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. sapub.org [sapub.org]
- 21. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of trans-1,3-Cyclohexanediol
Hazard Assessment & Characterization: Understanding the "Why"
Before disposing of any chemical, a thorough understanding of its properties and potential hazards is essential. This assessment directly informs the entire disposal workflow. While trans-1,3-Cyclohexanediol is not classified as an acutely toxic or highly flammable substance, it requires careful handling as a chemical waste stream.
The toxicological properties of this material have not been fully investigated, and it is known to be a potential irritant to the eyes, skin, and respiratory tract.[1] Therefore, treating it with the same diligence as other laboratory chemicals is a matter of prudent safety practice.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Significance for Disposal |
| Molecular Formula | C₆H₁₂O₂ | Basic chemical identifier. |
| Physical State | Solid or Viscous Liquid[2][3] | Affects handling and spill response; will not readily evaporate. |
| Flash Point | > 110 °C / > 230 °F[2][4] | Not considered an ignitable hazardous waste by the EPA, which has a threshold of 140°F.[5] |
| Solubility | Water Soluble[6] | Despite solubility, never dispose of down the drain. This can harm aquatic ecosystems and violate local regulations.[7][8] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation.[1] | Dictates the need for Personal Protective Equipment (PPE) during handling and disposal. |
The Core Principle: Generator Responsibility
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the entity that generates chemical waste is legally responsible for its safe management from "cradle to grave".[9][10] This means your laboratory is responsible for correctly identifying, labeling, storing, and arranging for the disposal of the this compound waste you produce.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for safe and compliant disposal.
Step 1: Segregation and Collection
Immediately upon generation, this compound waste—whether in pure form, as a residue, or in a solvent—should be collected.
-
Action: Designate a specific waste container for this chemical or for a compatible waste stream (e.g., "non-halogenated organic solids" or "non-halogenated alcohol waste").
-
Causality: Never mix incompatible chemical waste streams. For instance, mixing alcohols with strong oxidizers can create a significant safety hazard.[8] Proper segregation is the first line of defense against dangerous chemical reactions in a waste container.[10]
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical.
-
Action: Select a chemically compatible container with a secure, screw-top lid. Borosilicate glass or high-density polyethylene (HDPE) are often suitable. The container must be in good condition, free of cracks or deterioration.[11]
-
Action: Affix a hazardous waste label to the container before adding any waste. The EPA requires that each label clearly includes the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant").[12][13]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[11]
-
Action: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This must be under the control of laboratory personnel.
-
Causality: The SAA ensures that hazardous waste is not abandoned and is managed by trained personnel. Containers in the SAA must be kept closed except when adding waste. This minimizes the release of vapors and prevents spills.[11]
Step 4: Arranging for Professional Disposal
Laboratory chemicals should not be disposed of through municipal services.
-
Action: Once the container is full or waste is no longer being generated, contact your institution’s Environmental Health & Safety (EH&S) department or a contracted hazardous waste disposal company to arrange for pickup.
-
Causality: Licensed hazardous waste vendors have the permits, equipment, and expertise to transport and dispose of chemical waste in accordance with all federal and state regulations, ensuring environmental protection and legal compliance.[7]
Prohibited Disposal Methods (and Why They Are Unsafe)
-
Sink Disposal: Although water-soluble, pouring this compound down the drain is prohibited. It can disrupt wastewater treatment processes and harm aquatic life.[7][8] For many chemicals, including ethanol, drain disposal at any concentration is illegal.[8]
-
Solid Trash Disposal: Disposing of chemical waste in the regular trash can lead to the contamination of soil and groundwater and poses an exposure risk to sanitation workers.[10]
-
Intentional Evaporation: Allowing the chemical to evaporate in a fume hood is not a disposal method. It constitutes an unregulated release of a chemical into the atmosphere and is an illegal practice.[8]
Emergency Procedures: Spill Response
In the event of a spill, a swift and safe response is crucial.
-
Ensure Safety: Alert others in the area and ensure the space is well-ventilated.[1]
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain: For a solid or viscous liquid, use absorbent pads or another inert material (like vermiculite or sand) to contain the spill.[1]
-
Collect: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2][4]
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Treat all contaminated materials (absorbent pads, gloves, etc.) as hazardous waste and place them in the designated waste container.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,3-环己二醇,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
Navigating the Safe Handling of trans-1,3-Cyclohexanediol: A Guide to Personal Protective Equipment and Disposal
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a comprehensive framework for the safe handling of trans-1,3-Cyclohexanediol, moving beyond mere compliance to foster a culture of proactive safety. Here, we delve into the rationale behind specific personal protective equipment (PPE) choices, operational workflows, and disposal protocols, ensuring that your focus remains on innovation, underpinned by a foundation of unwavering safety.
Understanding the Hazard Profile of this compound
Before detailing protective measures, it is crucial to understand the nature of the substance. According to safety data sheets (SDS), this compound is not classified as a hazardous substance.[1][2] However, good laboratory practice dictates that all chemicals be handled with a degree of caution. While it has a low vapor pressure, the primary routes of exposure are through skin and eye contact.[3] Ingestion is also a potential route of exposure.[1][3] Thermal decomposition can produce irritating gases and vapors, such as carbon monoxide and carbon dioxide.[2][4] Therefore, our safety protocols are designed to mitigate these risks effectively.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. For this compound, the focus is on preventing direct contact and inhalation of any potential aerosols or dust.
Data Presentation: Recommended PPE for this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a sufficient barrier against incidental splashes and contact. For prolonged contact, consider double-gloving.[5] |
| Eye Protection | Safety goggles or a face shield | Protects against splashes of the liquid or airborne particles of the solid.[5] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[6] | An N-95 respirator is recommended if there is a risk of generating and inhaling dust or aerosols.[5] |
Experimental Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational Plan for Safe Handling
A systematic approach to handling minimizes exposure and ensures the integrity of your experiment.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[7]
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Handling :
-
Post-Handling :
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. Immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] Seek medical attention if irritation develops.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[2][4] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Unused Product : Dispose of in accordance with local, state, and federal regulations. This may involve sending it to a licensed disposal company.
-
Contaminated Labware : Glassware should be decontaminated before washing for reuse. Disposable labware should be disposed of as hazardous waste.[5]
-
Contaminated PPE : Dispose of in a designated hazardous waste container.[5]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound, and indeed any laboratory chemical, is a cornerstone of scientific excellence. By understanding the "why" behind each safety protocol, researchers can cultivate an environment where safety and innovation go hand in hand. This guide serves as a living document, to be adapted and integrated into your laboratory's specific safety culture.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
